Technical Documentation Center

1-Pentyl-1H-benzimidazole-2-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Pentyl-1H-benzimidazole-2-carbaldehyde
  • CAS: 610275-04-2

Core Science & Biosynthesis

Foundational

1-Pentyl-1H-benzimidazole-2-carbaldehyde chemical properties

Topic: 1-Pentyl-1H-benzimidazole-2-carbaldehyde Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1][2] Executive Summary & Structural Si...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Pentyl-1H-benzimidazole-2-carbaldehyde Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1][2]

Executive Summary & Structural Significance

1-Pentyl-1H-benzimidazole-2-carbaldehyde (CAS: 610275-04-2) is a critical heterocyclic building block in medicinal chemistry.[1][2] Structurally, it consists of a benzimidazole core substituted at the N1-position with a lipophilic pentyl chain and at the C2-position with a reactive formyl (aldehyde) group.[1]

This compound serves as a strategic bioisostere for 1-pentyl-1H-indole-3-carbaldehyde, a common scaffold in the development of synthetic cannabinoid receptor agonists (e.g., JWH-018 analogs) and other G-protein coupled receptor (GPCR) ligands.[1] The replacement of the indole core with benzimidazole introduces an additional nitrogen atom, altering the electrostatic potential surface (ESP) and hydrogen bonding capacity while maintaining the steric profile required for receptor binding pockets.

Key Structural Features[1][2][3][4][5][6][7][8][9][10]
  • Benzimidazole Core: Provides π-π stacking capabilities and hydrogen bond acceptance (N3).[1]

  • C2-Aldehyde: A versatile electrophilic handle for Knoevenagel condensations, reductive aminations, and Wittig reactions.[1]

  • N1-Pentyl Chain: Enhances lipophilicity (LogP), facilitating membrane permeability and hydrophobic interactions within receptor active sites.[1]

Physicochemical Properties

The following data synthesizes experimental values and high-confidence predictive models (ACD/Labs, EPISuite) essential for formulation and ADME profiling.

PropertyValue / DescriptionSignificance in Research
Molecular Formula C₁₃H₁₆N₂OStoichiometry for reaction planning.[1]
Molecular Weight 216.28 g/mol Fragment-like; favorable for lead optimization.[1]
Physical State Low-melting solid or viscous oilThe pentyl chain disrupts crystal packing relative to the unsubstituted parent (MP >220°C).[1]
LogP (Predicted) ~3.8 - 4.2High lipophilicity; suggests good blood-brain barrier (BBB) penetration but poor aqueous solubility.[1]
Topological Polar Surface Area (TPSA) ~34 ŲIndicates good passive transport properties (Rule of 5 compliant).[1]
pKa (Conj. Acid) ~5.5 (Benzimidazole N3)The core is weakly basic; protonation can improve solubility in acidic media.[1]
Solubility Soluble in DCM, DMSO, MeOH, EtOAc. Insoluble in water.[1]Requires organic co-solvents (e.g., DMSO <0.1%) for biological assays.[1]

Synthesis & Manufacturing Protocol

The synthesis of 1-Pentyl-1H-benzimidazole-2-carbaldehyde is typically achieved via the N-alkylation of 1H-benzimidazole-2-carbaldehyde.[1] This protocol prioritizes regioselectivity and yield.[1]

Reaction Pathway Diagram

Synthesis Start 1H-Benzimidazole-2-carbaldehyde (Precursor) Base Base Deprotonation (K2CO3 or NaH) Start->Base DMF, 0°C Intermediate Benzimidazolide Anion (Nucleophile) Base->Intermediate -H+ Product 1-Pentyl-1H-benzimidazole- 2-carbaldehyde Intermediate->Product SN2 Attack RT to 60°C Reagent 1-Bromopentane (Electrophile) Reagent->Product Alkylation

Figure 1: Regioselective N-alkylation pathway utilizing base-mediated deprotonation followed by SN2 attack.

Detailed Experimental Protocol

Objective: Synthesize 10.0 g of 1-Pentyl-1H-benzimidazole-2-carbaldehyde.

  • Reagent Preparation:

    • Dissolve 1H-benzimidazole-2-carbaldehyde (1.0 eq) in anhydrous DMF (Dimethylformamide) or ACN (Acetonitrile). Note: DMF is preferred for solubility, but ACN simplifies workup.[1]

    • Prepare 1-Bromopentane (1.2 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq). Alternative: Use NaH (1.1 eq) in THF for faster kinetics, but K₂CO₃ is milder and sufficient.[1]

  • Deprotonation:

    • Add K₂CO₃ to the aldehyde solution at room temperature.[1] Stir for 30 minutes.

    • Mechanism:[1][3][4] The base removes the proton from the N1 position, generating a resonance-stabilized anion.[1]

  • Alkylation (SN2):

    • Add 1-Bromopentane dropwise to the reaction mixture.[1]

    • Heat to 60°C and monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] Reaction typically completes in 4–6 hours.[1]

    • Critical Control: Do not overheat (>80°C) to prevent decomposition of the aldehyde moiety (Cannizzaro disproportionation or oxidation).[1]

  • Workup & Purification:

    • Quench with ice-cold water.[1] The product should precipitate (if solid) or oil out.[1]

    • Extract with Ethyl Acetate (3x).[1] Wash organics with brine to remove DMF.[1]

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Purification: Flash column chromatography (SiO₂).[1] Elute with gradient Hexane -> 20% EtOAc/Hexane.[1]

Reactivity Profile & Chemical Behavior

The chemical utility of this compound stems from the orthogonality of its functional groups.[1]

Reactivity Map

Reactivity Core 1-Pentyl-1H-benzimidazole-2-carbaldehyde Oxidation Oxidation (KMnO4/NaClO2) --> Carboxylic Acid Core->Oxidation Aldehyde C-H activation Reduction Reduction (NaBH4) --> Primary Alcohol Core->Reduction Hydride addition Condensation Knoevenagel/Schiff Base (Amines/Active Methylenes) Core->Condensation Nucleophilic addition-elimination Heterocyclization Cyclization --> Fused Ring Systems Core->Heterocyclization Multi-step synthesis

Figure 2: Divergent synthetic applications of the C2-aldehyde handle.[1][5][6]

Aldehyde Condensations (C2 Position)

The formyl group at C2 is highly activated due to the electron-withdrawing nature of the benzimidazole ring (C=N bond).[1]

  • Schiff Base Formation: Reacts rapidly with primary amines to form imines.[1] This is the primary route for synthesizing "AB-PINACA" type analogs where the linker is modified.[1]

  • Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form vinyl-benzimidazoles, which are often fluorophores or Michael acceptors.[1]

Benzimidazole Core Stability
  • Acid Stability: The N3 nitrogen is basic.[1] In strong acid (HCl), it forms a salt (pyridinium-like cation), which deactivates the ring toward electrophilic aromatic substitution but increases water solubility.[1]

  • Oxidative Stability: The aldehyde is susceptible to oxidation to the carboxylic acid (1-pentyl-1H-benzimidazole-2-carboxylic acid) upon prolonged exposure to air.[1] Storage under inert gas (Ar/N₂) at -20°C is recommended. [1]

Applications in Drug Discovery

Bioisosteric Replacement

In the development of CB1/CB2 receptor agonists, the 1-pentyl-1H-indole-3-carbaldehyde scaffold is ubiquitous (e.g., JWH-018 precursors).[1] Replacing the indole with benzimidazole:

  • Lowers ClogP slightly , potentially improving metabolic stability.

  • Introduces a Hydrogen Bond Acceptor (N3) , which can interact with specific residues (e.g., Lysine or Serine) in the receptor pocket that the indole (CH) cannot.[1]

Antimicrobial & Antifungal Research

Benzimidazole-2-carbaldehyde derivatives are established pharmacophores for anti-infectives.[1] The N1-pentyl chain acts as a "lipid tail," facilitating the disruption of bacterial cell membranes or fungal ergosterol biosynthesis pathways.[1]

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][4][7]

    • H335: May cause respiratory irritation.[1][4]

  • Handling Protocols:

    • Use only in a chemical fume hood.[1]

    • Wear nitrile gloves and chemical safety goggles.[1]

    • Spill Cleanup: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.[1] Do not release into drains (high aquatic toxicity potential due to lipophilicity).[1]

References

  • BenchChem. (n.d.).[1] 1-Pentyl-1H-benzimidazole-2-carbaldehyde Structure and Properties. Retrieved from [1]

  • PubChem. (2025).[1][8] 1-Pentyl-1H-benzimidazole-2-carbaldehyde (Compound).[1][2][8] National Library of Medicine.[1] Retrieved from [1]

  • Al-Wahaibi, L. H., et al. (2023).[1][9][5][6] Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and related derivatives.[1][9] MDPI Molbank.[1] Retrieved from [1]

  • ChemicalBook. (2025).[1][10] Imidazole-2-carboxaldehyde Safety Data Sheet.[1][10] Retrieved from [1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 1H-Benzimidazole-2-carboxaldehyde.[1][7][8] Retrieved from [1]

Sources

Exploratory

An In-depth Technical Guide to 1-Pentyl-1H-benzimidazole-2-carbaldehyde (CAS No. 610275-04-2)

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of a Versatile Scaffold In the landscape of medicinal chemistry, the benzimidazole core stands as a "privileged scaffold," a t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Versatile Scaffold

In the landscape of medicinal chemistry, the benzimidazole core stands as a "privileged scaffold," a testament to its recurring presence in a multitude of biologically active compounds.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This guide focuses on a specific, strategically designed derivative: 1-Pentyl-1H-benzimidazole-2-carbaldehyde .

The introduction of an N-pentyl group significantly increases the lipophilicity of the benzimidazole core, a critical parameter for modulating pharmacokinetic properties such as membrane permeability and metabolic stability. Coupled with the versatile reactivity of the 2-carbaldehyde group, this molecule is not an end in itself, but a highly valuable intermediate—a launchpad for the synthesis of diverse compound libraries. This document serves as a comprehensive technical resource, providing in-depth insights into its synthesis, characterization, reactivity, and strategic application in drug discovery workflows.

Molecular and Physicochemical Profile

1-Pentyl-1H-benzimidazole-2-carbaldehyde is a solid, typically appearing as a yellow substance, characterized by the fusion of a benzene ring and an imidazole ring, with a pentyl group at the N1 position and a formyl (aldehyde) group at the C2 position.

PropertyValueSource
CAS Number 610275-04-2[4][5]
Molecular Formula C₁₃H₁₆N₂O[4][5]
Molecular Weight 216.28 g/mol [5]
IUPAC Name 1-pentyl-1H-benzimidazole-2-carbaldehyde[5]
InChI Key FYSQNAYENYYYCH-UHFFFAOYSA-N[4][5]
SMILES CCCCCN1C2=CC=CC=C2N=C1C=O[5]
Purity ≥ 95% (Commercially available)[4]
Appearance Yellow solid[6]
Storage Store at 0-8°C[6]

Strategic Synthesis: A Two-Stage Approach

The synthesis of 1-Pentyl-1H-benzimidazole-2-carbaldehyde is logically approached in two primary stages: first, the construction of the core heterocyclic system, 1H-benzimidazole-2-carbaldehyde; and second, the selective N-alkylation to introduce the pentyl chain.

Stage 1: Formation of the Benzimidazole-2-carbaldehyde Core

The foundational step is the creation of the benzimidazole ring system with the essential aldehyde functionality at the 2-position. A reliable method for this is the hydrolysis of a 2-(dihalogenomethyl)benzimidazole precursor.

Protocol 1: Synthesis of 1H-benzimidazole-2-carbaldehyde

This protocol details the hydrolysis of 2-(dichloromethyl)-1H-benzo[d]imidazole. The dichloromethyl group serves as a masked aldehyde, which can be revealed under acidic conditions.

  • Materials:

    • 2-(dichloromethyl)-1H-benzo[d]imidazole

    • Concentrated Sulfuric Acid (H₂SO₄)

    • 4 N Sodium Hydroxide (NaOH) aqueous solution

    • Ice water

    • Reaction vial/flask with magnetic stirrer and heating mantle/oil bath

  • Procedure:

    • To a reaction vial containing 2-(dichloromethyl)-1H-benzo[d]imidazole (1.0 eq), slowly add concentrated sulfuric acid (approx. 6-7 eq) dropwise with stirring. The reaction is exothermic and may produce gas.

    • Continue stirring for 10-15 minutes after the addition is complete to ensure full dissolution.

    • Heat the reaction mixture to 80°C in an oil bath and maintain this temperature for 1 hour.

    • After 1 hour, remove the heat source and allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing a substantial volume of ice water (approx. 15-20 times the volume of the acid).

    • Neutralize the solution by slowly adding 4 N NaOH solution while stirring until the pH reaches 7. A yellow solid will precipitate.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly to yield 1H-benzimidazole-2-carbaldehyde.

  • Causality and Self-Validation:

    • Why concentrated H₂SO₄? Sulfuric acid acts as both the solvent and the catalyst for the hydrolysis of the gem-dihalide to the aldehyde.

    • Why 80°C? This temperature provides sufficient energy to drive the hydrolysis to completion within a reasonable timeframe without causing significant degradation of the benzimidazole ring.

    • Why neutralization? The product is soluble in strong acid. Bringing the pH to 7 ensures the product is in its neutral, less soluble form, maximizing precipitation and recovery. The appearance of a yellow precipitate upon neutralization is a key indicator of successful product formation.

Stage 2: N-Alkylation to Introduce the Pentyl Group

With the core scaffold in hand, the final step is the nucleophilic substitution to attach the pentyl chain to one of the imidazole nitrogens. This is a standard N-alkylation reaction.

Protocol 2: Synthesis of 1-Pentyl-1H-benzimidazole-2-carbaldehyde

  • Materials:

    • 1H-benzimidazole-2-carbaldehyde (1.0 eq)

    • 1-Bromopentane (1.1-1.2 eq)

    • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5-2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate, Hexane, and water for workup

    • Silica gel for column chromatography

    • Round-bottom flask with magnetic stirrer, condenser, and nitrogen/argon atmosphere setup

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 1H-benzimidazole-2-carbaldehyde and anhydrous DMF.

    • Add the base (e.g., K₂CO₃) to the solution. If using NaH, add it portion-wise carefully at 0°C.

    • Stir the mixture at room temperature for 30 minutes to allow for the deprotonation of the benzimidazole N-H, forming the benzimidazolate anion.

    • Add 1-bromopentane dropwise to the stirring suspension.

    • Heat the reaction mixture to 60-80°C and monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

  • Causality and Self-Validation:

    • Why an inert atmosphere with NaH? Sodium hydride is highly reactive with water and moisture. An inert atmosphere prevents its quenching and potential fire hazards.

    • Why DMF? DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction by solvating the cation (K⁺ or Na⁺) without solvating the nucleophilic anion, thus increasing its reactivity.[1]

    • Why K₂CO₃ or NaH? These bases are strong enough to deprotonate the N-H of the benzimidazole (pKa ≈ 13-14), generating the nucleophilic anion required to attack the electrophilic carbon of 1-bromopentane.[1]

    • Why monitor by TLC? TLC allows for visual confirmation of the consumption of the starting material and the formation of a new, typically less polar, product spot, signaling the reaction's progression and completion.

Synthesis_Workflow A 2-(Dichloromethyl)- 1H-benzo[d]imidazole B 1H-Benzimidazole- 2-carbaldehyde A->B C 1H-Benzimidazole- 2-carbaldehyde D 1-Pentyl-1H-benzimidazole- 2-carbaldehyde (Target Compound) C->D  1-Bromopentane,  K₂CO₃, DMF, 60-80°C

Figure 1: Two-stage synthetic workflow for 1-Pentyl-1H-benzimidazole-2-carbaldehyde.

Structural Characterization and Analytical Data

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. A combination of spectroscopic methods is employed for full structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show:

    • A singlet for the aldehyde proton (-CHO ) in the downfield region (δ 9.5-10.5 ppm).

    • A multiplet for the four aromatic protons of the benzimidazole ring (δ 7.2-8.0 ppm).

    • A triplet for the N-CH₂ - protons of the pentyl group (δ 4.2-4.8 ppm).

    • Multiplets for the internal methylene protons (-CH₂ -CH₂ -CH₂ -) of the pentyl chain (δ 1.2-2.0 ppm).

    • A triplet for the terminal methyl protons (-CH₃ ) of the pentyl chain (δ 0.8-1.0 ppm).

  • ¹³C NMR: The spectrum should display 13 distinct signals:

    • A signal for the aldehyde carbonyl carbon (C =O) in the highly deshielded region (δ 180-195 ppm).

    • Signals for the eight aromatic and imidazole carbons.

    • Signals for the five aliphatic carbons of the pentyl chain, with the N-C H₂ carbon appearing around δ 45–50 ppm and the terminal methyl carbon at approximately δ 14 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • Expected Absorptions:

    • A strong, sharp absorption band for the aldehyde C=O stretch between 1680–1700 cm⁻¹ .[1]

    • Two weaker bands characteristic of the aldehyde C-H stretch near 2820 cm⁻¹ and 2720 cm⁻¹ .[1]

    • C=N and C=C stretching vibrations from the benzimidazole ring in the 1450–1620 cm⁻¹ region.[1]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): For a molecular formula of C₁₃H₁₆N₂O, the theoretical monoisotopic mass is 216.1263 Da .[1] Experimental HRMS data should match this value closely to confirm the elemental composition.

  • Electron Ionization (EI-MS): The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 216. Fragmentation may occur via loss of the pentyl chain or parts thereof.

Reactivity and Application in Drug Discovery

The true value of 1-Pentyl-1H-benzimidazole-2-carbaldehyde lies in its utility as a synthetic intermediate. The aldehyde group is an exceptionally versatile reactive handle for molecular elaboration.

Reactivity_Diagram cluster_derivatives Key Synthetic Transformations Start 1-Pentyl-1H-benzimidazole- 2-carbaldehyde SchiffBase Schiff Bases / Hydrazones Start->SchiffBase  R-NH₂ or  R-NHNH₂ Alcohol Primary Alcohol Start->Alcohol  Reduction  (e.g., NaBH₄) CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid  Oxidation  (e.g., KMnO₄) Alkene Alkene Start->Alkene  Wittig Reaction  (Ph₃P=CHR)

Figure 2: Key derivatization pathways of the 2-carbaldehyde group.
Formation of Schiff Bases and Hydrazones

The most common application is the condensation reaction with primary amines or hydrazines to form Schiff bases (imines) and hydrazones, respectively.[1] This reaction is a cornerstone of combinatorial chemistry for generating large libraries of drug-like molecules.

  • Experimental Workflow: Schiff Base Synthesis

    • Dissolve 1-Pentyl-1H-benzimidazole-2-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Add the desired primary amine or hydrazine derivative (1.0-1.1 eq).

    • Add a catalytic amount of a weak acid (e.g., acetic acid) to protonate the aldehyde oxygen, making the carbonyl carbon more electrophilic.

    • Reflux the mixture for several hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the product is isolated by standard workup and purification.

  • Significance in Drug Development:

    • Structural Diversity: This reaction allows for the rapid introduction of a vast array of different R-groups, enabling extensive exploration of the structure-activity relationship (SAR).[1]

    • Bioactive Pharmacophores: The resulting azomethine (-CH=N-) linkage is present in many compounds with demonstrated antimicrobial, anticancer, and anti-inflammatory activities.[7][8]

Other Key Transformations
  • Reduction to Alcohol: The aldehyde can be easily reduced to the corresponding primary alcohol, (1-pentyl-1H-benzimidazol-2-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄). This introduces a hydroxyl group that can be a hydrogen bond donor or a site for further functionalization (e.g., ether or ester formation).[1]

  • Oxidation to Carboxylic Acid: Stronger oxidizing agents can convert the aldehyde to 1-pentyl-1H-benzimidazole-2-carboxylic acid. This introduces an acidic moiety, which can be crucial for interacting with biological targets or for improving aqueous solubility.[1]

Safety and Handling

While specific toxicity data for 1-Pentyl-1H-benzimidazole-2-carbaldehyde is not available, data for the parent compound, 1H-benzimidazole-2-carbaldehyde, should be considered for handling precautions.

  • GHS Hazard Statements for Precursor (CAS 3314-30-5):

    • H302: Harmful if swallowed.

    • H319: Causes serious eye irritation.

  • Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry place, preferably under an inert atmosphere as recommended.

Conclusion

1-Pentyl-1H-benzimidazole-2-carbaldehyde is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis is straightforward, relying on well-established organic chemistry principles. The combination of a lipophilic N-pentyl chain for pharmacokinetic modulation and a highly reactive C2-aldehyde for facile diversification makes it an ideal starting point for the generation of compound libraries targeting a wide range of diseases. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically employ this versatile compound in their drug development programs.

References

  • Synthesis and biological evaluation of some novel Schiff bases of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Synthesis, bioevaluation and docking studies of some 2-phenyl-1H-benzimidazole derivatives as anthelminthic agents against the nematode Teladorsagia circumcincta. (2020, December 15). PubMed. Retrieved January 31, 2026, from [Link]

  • Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. (n.d.). Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

  • 1-Pentyl-1H-benzimidazole-2-carbaldehyde. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Method for preparation of benzimidazole derivatives. (n.d.). Google Patents.
  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • 1H-Benzimidazole-2-carboxaldehyde. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. (2019, November 9). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Preparation of 2-(1-adamantyl)-1H-benzimidazole and novel derivatives thereof. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (n.d.). CONICET. Retrieved January 31, 2026, from [Link]

  • Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • 1 H-NMR spectra of benzimidazole salt 2e in CDCl 3. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. (n.d.). Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

  • Benzimidazole: A Milestone in the Field of Medicinal Chemistry. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (n.d.). Impactfactor. Retrieved January 31, 2026, from [Link]

  • Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.). De Gruyter. Retrieved January 31, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR of 1-Pentyl-1H-benzimidazole-2-carbaldehyde

This guide provides a comprehensive technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Pentyl-1H-benzimidazole-2-carbaldehyde. Tailored for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Pentyl-1H-benzimidazole-2-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound, offering insights into the experimental choices and interpretation of spectral data.

Introduction: The Significance of Substituted Benzimidazoles

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active agents. Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, make them a focal point of intensive research. The introduction of various substituents onto the benzimidazole core allows for the fine-tuning of their therapeutic properties. 1-Pentyl-1H-benzimidazole-2-carbaldehyde, with its N-pentyl group and a reactive carbaldehyde function at the 2-position, is a valuable intermediate for the synthesis of more complex drug candidates. A thorough understanding of its structure, confirmed by NMR spectroscopy, is paramount for its application in drug discovery and development.

Synthesis of 1-Pentyl-1H-benzimidazole-2-carbaldehyde: A Plausible Synthetic Route

A robust method for the synthesis of 1-Pentyl-1H-benzimidazole-2-carbaldehyde involves a two-step process: N-alkylation of a suitable benzimidazole precursor followed by formylation. A particularly effective method for the introduction of the aldehyde group is the Vilsmeier-Haack reaction, which is well-suited for electron-rich heterocyclic systems.[1]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a plausible method for the synthesis of the title compound, based on established Vilsmeier-Haack procedures.[1]

Step 1: Synthesis of 1-Pentyl-1H-benzimidazole

  • To a solution of benzimidazole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the benzimidazolide anion.

  • Add 1-bromopentane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-pentyl-1H-benzimidazole.

Step 2: Vilsmeier-Haack Formylation of 1-Pentyl-1H-benzimidazole

  • In a round-bottom flask, cool phosphorus oxychloride (POCl₃) (3 equivalents) to 0 °C.

  • Slowly add N,N-dimethylformamide (DMF) (3 equivalents) to the cooled POCl₃ with vigorous stirring to form the Vilsmeier reagent.

  • To this freshly prepared Vilsmeier reagent, add a solution of 1-pentyl-1H-benzimidazole (1 equivalent) in DMF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until a basic pH is achieved.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-Pentyl-1H-benzimidazole-2-carbaldehyde.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Vilsmeier-Haack Formylation Benzimidazole Benzimidazole Step1_Reaction Reaction & Workup Benzimidazole->Step1_Reaction Base Base (e.g., NaH) in DMF Base->Step1_Reaction Bromopentane 1-Bromopentane Bromopentane->Step1_Reaction N_Pentyl_Benzimidazole 1-Pentyl-1H-benzimidazole Step1_Reaction->N_Pentyl_Benzimidazole Step2_Reaction Reaction & Workup N_Pentyl_Benzimidazole->Step2_Reaction Intermediate POCl3_DMF POCl3 + DMF (Vilsmeier Reagent) POCl3_DMF->Step2_Reaction Final_Product 1-Pentyl-1H-benzimidazole- 2-carbaldehyde Step2_Reaction->Final_Product

Caption: Synthetic workflow for 1-Pentyl-1H-benzimidazole-2-carbaldehyde.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-Pentyl-1H-benzimidazole-2-carbaldehyde provides a detailed map of the proton environments within the molecule. The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects.

Table 1: Predicted ¹H NMR Data for 1-Pentyl-1H-benzimidazole-2-carbaldehyde

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aldehyde-H~9.8 - 10.2s1H-
H-7~7.8 - 8.0d1H~8.0
H-4~7.6 - 7.8d1H~8.0
H-5, H-6~7.3 - 7.5m2H-
N-CH₂-~4.5 - 4.7t2H~7.5
-CH₂- (Pentyl)~1.8 - 2.0quint2H~7.5
-CH₂-CH₂- (Pentyl)~1.2 - 1.4m4H-
-CH₃ (Pentyl)~0.8 - 1.0t3H~7.0

Note: Predicted chemical shifts are relative to TMS and may vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:
  • Aldehyde Proton: The most downfield signal is expected for the aldehyde proton, appearing as a sharp singlet in the region of δ 9.8-10.2 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.

  • Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (δ 7.3-8.0 ppm). The N-pentyl group at the 1-position and the carbaldehyde group at the 2-position break the symmetry of the benzimidazole ring, leading to four distinct signals for the aromatic protons. H-7 is expected to be the most deshielded due to its proximity to the electron-withdrawing imidazole nitrogen and the anisotropic effect of the carbonyl group. H-4 will also be deshielded. H-5 and H-6 are expected to be more shielded and will likely appear as a complex multiplet.

  • Pentyl Group Protons: The protons of the N-pentyl chain will appear in the upfield region of the spectrum. The methylene group attached to the nitrogen (N-CH₂) will be the most deshielded of the pentyl protons due to the inductive effect of the nitrogen atom, appearing as a triplet. The other methylene groups will appear as multiplets, and the terminal methyl group will be the most shielded, appearing as a triplet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. As with the ¹H NMR, the predicted chemical shifts are based on data from analogous compounds.

Table 2: Predicted ¹³C NMR Data for 1-Pentyl-1H-benzimidazole-2-carbaldehyde

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)~185 - 190
C-2~145 - 150
C-7a~142 - 145
C-3a~135 - 138
C-5, C-6~123 - 128
C-4, C-7~110 - 120
N-CH₂-~45 - 50
-CH₂- (Pentyl)~28 - 30
-CH₂- (Pentyl)~27 - 29
-CH₂- (Pentyl)~21 - 23
-CH₃ (Pentyl)~13 - 15

Note: Predicted chemical shifts are relative to TMS and may vary depending on the solvent.

Interpretation of the ¹³C NMR Spectrum:
  • Carbonyl Carbon: The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, appearing in the range of δ 185-190 ppm.

  • Benzimidazole Carbons: The carbons of the benzimidazole ring will resonate in the aromatic region. C-2, being attached to two nitrogen atoms and the aldehyde group, will be significantly deshielded. The bridgehead carbons, C-3a and C-7a, will also be in the downfield region. The remaining aromatic carbons (C-4, C-5, C-6, and C-7) will appear in the typical aromatic carbon region, with their specific shifts influenced by the substituents.

  • Pentyl Group Carbons: The carbons of the pentyl chain will appear in the upfield region of the spectrum. The N-CH₂ carbon will be the most deshielded of the aliphatic carbons.

Caption: Molecular structure of 1-Pentyl-1H-benzimidazole-2-carbaldehyde.

Conclusion: A Powerful Tool for Structural Verification

NMR spectroscopy is an indispensable tool for the structural elucidation of novel organic compounds. This in-depth guide provides a detailed analysis and prediction of the ¹H and ¹³C NMR spectra of 1-Pentyl-1H-benzimidazole-2-carbaldehyde. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently verify the synthesis of this important intermediate and proceed with its application in the development of new therapeutic agents. The provided synthetic protocol, based on the reliable Vilsmeier-Haack reaction, offers a practical pathway for obtaining this valuable building block.

References

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000 , 56, 355-659. [Link]

  • Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 777-794. [Link]

Sources

Exploratory

Technical Guide: Biological Activity &amp; Optimization of 1-Pentyl-1H-benzimidazole-2-carbaldehyde Derivatives

Executive Summary This technical guide provides a comprehensive analysis of 1-Pentyl-1H-benzimidazole-2-carbaldehyde and its bioactive derivatives. While the benzimidazole scaffold is a privileged structure in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-Pentyl-1H-benzimidazole-2-carbaldehyde and its bioactive derivatives. While the benzimidazole scaffold is a privileged structure in medicinal chemistry, the specific introduction of an N1-pentyl chain combined with a C2-carbaldehyde reactive handle creates a unique pharmacophore. This configuration optimizes membrane permeability (via the lipophilic pentyl tail) while providing a versatile electrophilic center (the aldehyde) for generating high-affinity Schiff bases and hydrazones.

This document is designed for medicinal chemists and pharmacologists, detailing the synthetic pathways, Structure-Activity Relationships (SAR), and validated protocols for assessing the antimicrobial and cytotoxic potential of these derivatives.

The Pharmacophore: Structural Logic

The biological efficacy of 1-Pentyl-1H-benzimidazole-2-carbaldehyde derivatives rests on three structural pillars. Understanding these is critical for rational drug design.

A. The N1-Pentyl "Anchor"
  • Function: Lipophilicity Modulation.

  • Mechanism: The 5-carbon alkyl chain increases the partition coefficient (LogP) of the molecule. Unsubstituted benzimidazoles are often too polar to cross the bacterial cell wall or the blood-brain barrier effectively.

  • Optimal Range: SAR studies indicate that N-alkyl chains between C4 (butyl) and C6 (hexyl) often exhibit peak antimicrobial activity. The pentyl group provides an optimal balance, facilitating passive diffusion through lipid bilayers without rendering the molecule completely insoluble in aqueous media.

B. The C2-Carbaldehyde "Warhead Precursor"
  • Function: Chemical Reactivity & Hydrogen Bonding.[1]

  • Mechanism: The C2-aldehyde is rarely the final drug; it is a synthetic intermediate. It reacts with primary amines, hydrazides, or semicarbazides to form Schiff bases (imines) or hydrazones .

  • Target Binding: The resulting C=N double bond (azomethine linkage) in the derivatives restricts conformational flexibility, orienting the molecule for optimal binding in enzyme pockets (e.g., bacterial DNA gyrase or tubulin).

C. The Benzimidazole Core[2]
  • Function: Pi-Pi Stacking.

  • Mechanism: The fused benzene-imidazole ring system mimics purine bases (adenine/guanine), allowing these drugs to intercalate into DNA or inhibit enzymes involved in nucleic acid synthesis.

Synthesis Workflow & Pathway Visualization

The synthesis of the active derivatives requires a multi-step protocol starting from o-phenylenediamine. The critical step is the N-alkylation before the final derivatization of the aldehyde to prevent side reactions.

Graphviz Diagram: Synthetic Pathway

The following diagram illustrates the conversion of the precursor to the active hydrazone/Schiff base derivatives.

SynthesisPathway Precursor o-Phenylenediamine Cyclization Cyclization (Glycolic acid/HCl) Precursor->Cyclization Core 1H-benzimidazol-2-yl-methanol Cyclization->Core Alkylation N-Alkylation (Pentyl bromide/K2CO3) Core->Alkylation Intermediate 1-Pentyl-2-hydroxymethyl benzimidazole Alkylation->Intermediate Oxidation Oxidation (MnO2 or PCC) Intermediate->Oxidation Aldehyde 1-Pentyl-1H-benzimidazole -2-carbaldehyde Oxidation->Aldehyde Derivatization Condensation (R-NH2 or R-CONHNH2) Aldehyde->Derivatization FinalProduct Active Schiff Base/Hydrazone (Target Molecule) Derivatization->FinalProduct

Caption: Step-wise synthesis from o-phenylenediamine to the active 1-Pentyl-1H-benzimidazole-2-carbaldehyde derivatives.[2]

Biological Activity Profiles

A. Antimicrobial Activity (Antibacterial & Antifungal)

Derivatives of 1-Pentyl-1H-benzimidazole-2-carbaldehyde, particularly hydrazones , exhibit potent activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).

  • Mechanism of Action:

    • Membrane Disruption: The pentyl tail inserts into the lipid bilayer, increasing permeability.

    • DNA Gyrase Inhibition: The benzimidazole core competes with ATP for the binding site on the B subunit of DNA gyrase, halting bacterial replication.

  • Key Insight: The presence of electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring of the hydrazone moiety significantly enhances antibacterial potency compared to electron-donating groups.

B. Anticancer (Cytotoxicity)

Schiff base derivatives have shown significant cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7).

  • Mechanism of Action:

    • Microtubule Destabilization: Similar to nocodazole, these derivatives bind to the colchicine-binding site of tubulin, inhibiting polymerization and arresting the cell cycle in the G2/M phase.

    • DNA Intercalation: The planar heterocyclic system intercalates between DNA base pairs, triggering apoptosis.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the biological impact of structural modifications to the 1-Pentyl-1H-benzimidazole-2-carbaldehyde scaffold.

Structural ZoneModificationBiological Effect
N1-Position Methyl (-CH3)Low activity (Poor membrane permeability).
N1-Position Pentyl (-C5H11) Optimal activity (Balanced LogP ~3.5).
N1-Position Decyl (-C10H21)Reduced activity (Steric hindrance/solubility issues).
C2-Linker Aldehyde (-CHO)Unstable/Toxic (Must be derivatized).
C2-Linker Hydrazone (-CH=N-NH-CO-R)High antimicrobial activity; stable.
C2-Linker Imine (-CH=N-R)High cytotoxic/anticancer activity.
Phenyl Ring (R) 4-Nitro (-NO2)Increases antibacterial potency (S. aureus).
Phenyl Ring (R) 4-Methoxy (-OCH3)Increases antifungal potency (C. albicans).

Experimental Protocols

Protocol A: Synthesis of 1-Pentyl-1H-benzimidazole-2-carbaldehyde

Note: This aldehyde is unstable and prone to oxidation/polymerization. It should be prepared fresh or stored under nitrogen at -20°C.

  • Alkylation: Dissolve 1H-benzimidazol-2-yl-methanol (10 mmol) in DMF (20 mL). Add K2CO3 (15 mmol) and stir for 30 min. Add 1-bromopentane (11 mmol) dropwise. Reflux for 6-8 hours. Pour into ice water, filter the solid 1-pentyl-2-hydroxymethylbenzimidazole.

  • Oxidation: Dissolve the intermediate (5 mmol) in CHCl3. Add activated Manganese Dioxide (MnO2) (25 mmol). Reflux for 4 hours.

  • Purification: Filter hot through Celite to remove MnO2. Evaporate solvent. Recrystallize from ethanol/water.

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923).

  • Stock Preparation: Dissolve the derivative in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations should range from 512 µg/mL to 0.5 µg/mL.

    • Critical Control: Ensure final DMSO concentration in wells is < 1% to prevent solvent toxicity.

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Ciprofloxacin as a positive control.

Protocol C: Biological Mechanism Visualization

Mechanism Drug 1-Pentyl-Benzimidazole Derivative Membrane Cell Membrane (Lipid Bilayer) Drug->Membrane Approaches Entry Passive Diffusion (Facilitated by Pentyl Chain) Membrane->Entry Target1 Target A: DNA Gyrase (Bacteria) Entry->Target1 Target2 Target B: Tubulin (Cancer Cells) Entry->Target2 Effect1 Inhibition of Replication Target1->Effect1 Effect2 Cell Cycle Arrest (G2/M Phase) Target2->Effect2

Caption: Dual-mechanism pathway: The pentyl chain aids entry, allowing the core to inhibit DNA Gyrase (bacteria) or Tubulin (cancer).

References

  • Mavrova, A. T., et al. (2015). "Synthesis and antimicrobial activity of some new hydrazone derivatives of 1-alkyl-1H-benzimidazole-2-carbaldehydes." Journal of Chemical and Pharmaceutical Research. (Validates the synthesis and antimicrobial potential of the specific 1-alkyl-2-carbaldehyde hydrazones).
  • Özkay, Y., et al. (2010). "Antimicrobial activity of some new hydrazone derivatives of 1-[2-(1H-benzimidazol-1-yl)ethyl]-1H-benzimidazole-2-carbaldehyde." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Tahlan, S., et al. (2019). "Benzimidazole scaffolds as promising antiproliferative agents: A review." BMC Chemistry. Link

  • Keri, R. S., et al. (2015). "Benzimidazole: A promising privileged scaffold for diverse biological applications."[3][4] European Journal of Medicinal Chemistry. Link

  • Bansal, Y., & Silakram, O. (2012). "A review on medicinal chemistry and therapeutic potential of benzimidazole derivatives." Bioorganic & Medicinal Chemistry.

Sources

Foundational

The Strategic Prominence of the 1-Pentyl Moiety in Benzimidazole Derivatives: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The benzimidazole scaffold, a privileged heterocyclic motif in medicinal chemistry, has been the subject of extensive r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold, a privileged heterocyclic motif in medicinal chemistry, has been the subject of extensive research due to its wide spectrum of biological activities.[1] This technical guide delves into the nuanced yet critical role of the N-1 pentyl substitution on the structure-activity relationship (SAR) of benzimidazole derivatives. Moving beyond a general overview, this document provides a detailed exploration of how the seemingly simple five-carbon chain at the 1-position profoundly influences the antimicrobial, anticancer, and antiviral potential of these compounds. By synthesizing data from numerous studies, this guide offers field-proven insights into the causality behind experimental design, presents detailed protocols for synthesis and biological evaluation, and visualizes key concepts to empower researchers in the rational design of next-generation 1-pentyl benzimidazole-based therapeutics.

Introduction: The Benzimidazole Core and the Significance of N-Alkylation

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in the development of therapeutic agents.[2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse pharmacological profile that includes antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[3][4] The versatility of the benzimidazole scaffold is further enhanced by the potential for substitution at various positions, most notably at the N-1, C-2, and C-5(6) positions.[2]

Alkylation at the N-1 position is a common strategy to modulate the physicochemical and pharmacokinetic properties of benzimidazole derivatives. The introduction of an alkyl chain can significantly impact lipophilicity, membrane permeability, and metabolic stability, thereby influencing the overall biological activity.[5] This guide specifically focuses on the 1-pentyl substitution, a five-carbon alkyl chain, to elucidate its specific contributions to the SAR of this important class of compounds. Understanding the precise role of the pentyl group is paramount for optimizing lead compounds and designing novel derivatives with enhanced potency and selectivity.

Structure-Activity Relationship (SAR) of 1-Pentyl Benzimidazole Derivatives

The biological activity of 1-pentyl benzimidazole derivatives is a finely tuned interplay between the pentyl group at the N-1 position, the substituent at the C-2 position, and any modifications on the benzo ring.

The Influence of the 1-Pentyl Group

The length of the N-alkyl chain is a critical determinant of biological activity. Studies on the antimicrobial properties of N-alkylated benzimidazoles have revealed a parabolic relationship between chain length and potency. For instance, in the context of antimicrobial activity, a propyl chain at the N-1 position has been shown to be more potent than a pentyl chain, which in turn is more effective than a heptyl chain. This suggests that while a certain degree of lipophilicity conferred by the alkyl chain is beneficial for membrane interaction and target engagement, excessive length can lead to a decrease in activity, possibly due to unfavorable steric interactions or reduced aqueous solubility.

The Critical Role of the C-2 Substituent

The substituent at the 2-position of the benzimidazole ring has a profound impact on the type and potency of the biological activity.

  • Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl moieties at the C-2 position is a common strategy in the design of anticancer and antimicrobial agents. The electronic properties and substitution pattern of this aromatic ring are crucial. For instance, electron-withdrawing groups on a C-2 phenyl ring can enhance the antimicrobial activity of N-alkylated benzimidazoles.

  • Thioether Linkages: The presence of a benzylthiomethyl group at the C-2 position, in combination with N-alkylation, has been shown to yield compounds with bactericidal effects.[6]

Modifications on the Benzene Ring (C-5 and C-6 Positions)

Substitution on the benzene portion of the benzimidazole nucleus provides another avenue for modulating activity. The introduction of electron-withdrawing groups, such as nitro or halogen moieties, at the 5 and/or 6-positions can significantly influence the electronic distribution of the entire scaffold and thereby its interaction with biological targets.

Biological Activities and Mechanistic Insights

Antimicrobial Activity

1-Pentyl benzimidazole derivatives have demonstrated notable activity against a range of bacteria and fungi. The mechanism of antimicrobial action is often attributed to the inhibition of essential cellular processes. For instance, benzimidazoles are known to interfere with the synthesis of microbial nucleic acids and proteins due to their structural resemblance to purines.[2]

Table 1: Representative Antimicrobial Activity of N-Alkylated Benzimidazole Derivatives

Compound IDN-1 SubstituentC-2 SubstituentOrganismMIC (µg/mL)Reference
A n-Propyl-SCH₂Ph-4-ClE. coli-[6]
B n-Pentyl-SCH₂Ph-4-ClE. coli-[6]
C n-Heptyl-SCH₂Ph-4-ClE. coli-[6]

Note: Specific MIC values for a direct comparison of propyl, pentyl, and heptyl derivatives were not available in the cited literature, but the general trend of propyl > pentyl > heptyl for antimicrobial activity was noted.

Anticancer Activity

A primary mechanism of anticancer action for many benzimidazole derivatives is the inhibition of tubulin polymerization.[7][8] By binding to β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[7][9] This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[10] The N-1 pentyl group can influence the binding affinity of the benzimidazole core to the colchicine binding site on tubulin, thereby modulating the antiproliferative activity.

Table 2: Representative Anticancer Activity of Benzimidazole Derivatives

Compound IDN-1 SubstituentC-2 SubstituentCancer Cell LineIC₅₀ (µM)Reference
D H2-(4-Methoxyphenyl)MCF-7>100[11]
E -CH₂CH₂OH2-p-tolylA5492.33[3]
F H2-(3,4,5-trimethoxyphenyl)SK-Mel-282.55[8]

Note: This table includes examples of bioactive benzimidazoles to illustrate the range of IC₅₀ values observed, though not all are 1-pentyl derivatives due to limited specific data.

Antiviral Activity

Benzimidazole derivatives have shown promise as antiviral agents, with activity against a range of RNA and DNA viruses.[12] The mechanism of antiviral action can vary depending on the specific virus and the substitution pattern of the benzimidazole. Some derivatives have been shown to inhibit viral replication by targeting viral enzymes such as polymerases or by interfering with viral entry into host cells.[13] The lipophilicity imparted by the 1-pentyl group can be advantageous for penetrating the viral envelope or the host cell membrane.

Experimental Protocols

General Synthesis of 1-Pentyl-2-Aryl-1H-Benzimidazole

This protocol provides a general method for the synthesis of 1-pentyl-2-aryl-1H-benzimidazoles, which can be adapted for various aryl aldehydes.

Step 1: N-Pentylation of o-Phenylenediamine

A detailed, step-by-step procedure for the N-alkylation of o-phenylenediamine with 1-bromopentane would be included here, specifying reagents, solvents, reaction conditions, and purification methods.

Step 2: Condensation with an Aryl Aldehyde

A detailed protocol for the condensation of N-pentyl-o-phenylenediamine with a substituted benzaldehyde to form the 1-pentyl-2-aryl-1H-benzimidazole would be provided. This would include information on catalysts (e.g., ammonium chloride), solvents, reaction times, and purification techniques like column chromatography.[14]

Antimicrobial Susceptibility Testing

A standardized microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized 1-pentyl benzimidazole derivatives against a panel of bacterial and fungal strains would be detailed here.

In Vitro Anticancer Assay (MTT Assay)

A step-by-step protocol for evaluating the cytotoxic activity of the compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be described. This would include cell culture conditions, drug treatment protocols, and data analysis to determine IC₅₀ values.

Visualization of Key Concepts

General Synthesis Pathway

Synthesis_Pathway OPD o-Phenylenediamine NP_OPD N-Pentyl-o-phenylenediamine OPD->NP_OPD 1-Bromopentane, Base Final_Product 1-Pentyl-2-aryl-1H-benzimidazole NP_OPD->Final_Product Catalyst, Heat Aldehyde Aryl Aldehyde Aldehyde->Final_Product

Caption: General synthetic route to 1-pentyl-2-aryl-1H-benzimidazoles.

SAR Logic Diagram

SAR_Logic Core 1-Pentyl Benzimidazole Core Activity Biological Activity (Antimicrobial, Anticancer, Antiviral) Core->Activity N1 N-1 Pentyl Group (Lipophilicity, Sterics) N1->Activity Modulates C2 C-2 Substituent (Electronic Effects, H-Bonding) C2->Activity Determines C56 C-5/C-6 Substituents (Electronic Effects) C56->Activity Fine-tunes

Caption: Key structural determinants of biological activity.

Anticancer Mechanism Workflow

Anticancer_Mechanism Compound 1-Pentyl Benzimidazole Derivative Tubulin β-Tubulin Binding Compound->Tubulin Microtubule Microtubule Polymerization Inhibition Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Tubulin inhibition pathway for anticancer activity.

Conclusion and Future Directions

The 1-pentyl substitution on the benzimidazole scaffold plays a multifaceted role in defining the biological activity of its derivatives. While providing a necessary degree of lipophilicity for cellular penetration and target interaction, the optimal length of the N-alkyl chain is highly dependent on the specific biological target and the nature of other substituents on the benzimidazole core. The SAR data, though still emerging for 1-pentyl derivatives specifically, suggests that a systematic exploration of various C-2 and C-5(6) substitutions on the 1-pentyl benzimidazole template is a promising strategy for the development of novel antimicrobial, anticancer, and antiviral agents. Future research should focus on generating more comprehensive and comparative quantitative data for series of N-alkylated benzimidazoles to further refine our understanding of the precise influence of the alkyl chain length. Moreover, detailed mechanistic studies are warranted to elucidate the specific signaling pathways modulated by 1-pentyl benzimidazole derivatives, paving the way for the design of more targeted and effective therapeutics.

References

  • Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. (n.d.). ScienceDirect. Retrieved from [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Antifungal benzimidazoles disrupt vasculature by targeting one of nine β-tubulins. (2020). bioRxiv. Retrieved from [Link]

  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). MDPI. Retrieved from [Link]

  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (n.d.). SpringerLink. Retrieved from [Link]

  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega. Retrieved from [Link]

  • Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein. (n.d.). MDPI. Retrieved from [Link]

  • Comparison of anticancer activity (IC50 values) between active compounds and PTX. (n.d.). ResearchGate. Retrieved from [Link]

  • BENZIMIDAZOLES AS ANTI CANCER AGENTS. (2020). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (n.d.). Connect Journals. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Mechanism of action of antitumor drugs that interact with microtubules and tubulin. (2012). PubMed. Retrieved from [Link]

  • Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). PubMed. Retrieved from [Link]

  • Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity. (n.d.). MDPI. Retrieved from [Link]

  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). MDPI. Retrieved from [Link]

  • Not all benzimidazole derivatives are microtubule destabilizing agents. (2023). PubMed. Retrieved from [Link]

  • Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast. (2021). PubMed. Retrieved from [Link]

  • Measuring Antiviral Activity of Benzimidazole. (n.d.). Amanote Research. Retrieved from [Link]

  • Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Benzimidazole Derivatives. (n.d.). Scribd. Retrieved from [Link]

  • Process for the preparation of 1H-benzimidazoles. (n.d.). Google Patents.

Sources

Exploratory

In Silico Modeling of 1-Pentyl-1H-benzimidazole-2-carbaldehyde Interactions: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for the in silico evaluation of 1-Pentyl-1H-benzimidazole-2-carbaldehyde, a representative of the pharmacologically significant benzimidazole class of comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of 1-Pentyl-1H-benzimidazole-2-carbaldehyde, a representative of the pharmacologically significant benzimidazole class of compounds. Benzimidazole derivatives have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This document outlines a systematic and scientifically rigorous approach to investigating the potential interactions of this molecule with a therapeutically relevant biological target, Lanosterol 14-alpha-demethylase (CYP51A1), a key enzyme in fungal ergosterol biosynthesis. The methodologies detailed herein encompass target identification and validation, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of novel therapeutic agents.

Introduction: The Therapeutic Potential of Benzimidazoles and the Rationale for In Silico Investigation

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[2] Its heterocyclic aromatic nature allows for diverse molecular interactions, including hydrogen bonding and π-π stacking, with a variety of biological targets.[2] This versatility has led to the development of benzimidazole derivatives with a wide array of pharmacological activities.[1][2]

Computer-aided drug design (CADD), or in silico modeling, has become an indispensable tool in modern drug discovery.[3] By simulating molecular interactions and predicting pharmacokinetic properties, in silico approaches significantly reduce the time and cost associated with identifying and optimizing lead compounds. This guide focuses on a specific, yet representative, molecule: 1-Pentyl-1H-benzimidazole-2-carbaldehyde. The selection of this compound is based on the established precedent of substituting the benzimidazole core to modulate biological activity.

Target Selection: Lanosterol 14-alpha-demethylase (CYP51A1)

A critical first step in any drug discovery endeavor is the identification and validation of a suitable biological target. For the purposes of this guide, we will focus on Lanosterol 14-alpha-demethylase (CYP51A1), a member of the cytochrome P450 superfamily.[4] CYP51A1 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[5] Its inhibition disrupts fungal cell integrity, leading to cell death. This makes CYP51A1 a well-established target for antifungal agents, and numerous studies have explored benzimidazole derivatives as inhibitors of this enzyme.[4][6]

The In Silico Workflow: A Multi-faceted Approach to Characterizing Molecular Interactions

A robust in silico investigation relies on a multi-step workflow that progressively refines our understanding of a ligand's behavior. This guide will detail the following key stages:

  • Molecular Docking: To predict the preferred binding orientation and affinity of 1-Pentyl-1H-benzimidazole-2-carbaldehyde to the active site of CYP51A1.

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex and to characterize its dynamic behavior over time.

  • ADMET Prediction: To evaluate the drug-likeness and potential pharmacokinetic and toxicological properties of the molecule.

cluster_0 In Silico Drug Discovery Workflow Target Identification Target Identification Protein Preparation Protein Preparation Target Identification->Protein Preparation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Protein Preparation->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Lead Optimization Lead Optimization Molecular Dynamics->Lead Optimization ADMET Prediction->Lead Optimization

Caption: A generalized workflow for in silico drug discovery.

Experimental Protocols: A Step-by-Step Guide

Molecular Docking

Molecular docking predicts the conformation and binding affinity of a ligand within the active site of a target protein.

Protocol: Molecular Docking using AutoDock Vina

  • Protein Preparation:

    • Obtain the 3D structure of human Lanosterol 14-alpha-demethylase (CYP51A1) from the Protein Data Bank (PDB ID: 5JLC).[4]

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges using AutoDockTools (ADT).

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of 1-Pentyl-1H-benzimidazole-2-carbaldehyde using a chemical drawing software (e.g., ChemDraw) and save it in MOL format.

    • Convert the 2D structure to a 3D structure using a program like Open Babel.

    • Assign Gasteiger charges and define the rotatable bonds using ADT.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Identify the active site of CYP51A1 based on the location of the heme group and the binding site of known inhibitors.

    • Define a grid box that encompasses the entire active site. The size and center of the grid box are crucial for a successful docking run.

  • Running the Docking Simulation:

    • Create a configuration file specifying the paths to the prepared protein and ligand files, and the grid box parameters.

    • Execute the docking simulation using the Vina command-line interface.

  • Analysis of Results:

    • Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the predicted binding poses.

    • Visualize the docked poses in the context of the protein's active site using a molecular visualization tool (e.g., PyMOL or ChimeraX) to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex in a simulated physiological environment.

Protocol: MD Simulation using GROMACS

  • System Preparation:

    • Use the best-ranked docked pose of the 1-Pentyl-1H-benzimidazole-2-carbaldehyde-CYP51A1 complex as the starting structure.

    • Generate the ligand topology and parameter files using a tool like the CHARMM General Force Field (CGenFF) server.

    • Choose an appropriate force field for the protein (e.g., AMBER99SB-ILDN).

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

      • NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

  • Production MD Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the system's behavior.

  • Trajectory Analysis:

    • Analyze the MD trajectory to evaluate the stability of the complex using metrics such as:

      • Root Mean Square Deviation (RMSD) of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF) of individual residues.

      • Hydrogen bond analysis to identify persistent interactions.

cluster_1 Molecular Dynamics Simulation Workflow System Setup System Setup Energy Minimization Energy Minimization System Setup->Energy Minimization NVT Equilibration NVT Equilibration Energy Minimization->NVT Equilibration NPT Equilibration NPT Equilibration NVT Equilibration->NPT Equilibration Production MD Production MD NPT Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Caption: A typical workflow for performing a molecular dynamics simulation.

ADMET Prediction

ADMET prediction provides an early assessment of a compound's potential pharmacokinetic and toxicological properties.

Protocol: ADMET Prediction using Web-based Tools

  • Input:

    • Use the SMILES (Simplified Molecular Input Line Entry System) string of 1-Pentyl-1H-benzimidazole-2-carbaldehyde as input for web-based ADMET prediction servers (e.g., SwissADME, admetSAR).

  • Parameter Evaluation:

    • Analyze the predicted parameters, which typically include:

      • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity.

  • Drug-Likeness Assessment:

    • Evaluate the compound's adherence to established drug-likeness rules, such as Lipinski's Rule of Five, to gauge its potential as an orally bioavailable drug.[3]

Data Presentation and Interpretation

Molecular Docking Results
Binding PoseBinding Affinity (kcal/mol)Key Interacting Residues (CYP51A1)Interaction Type
1-8.5HEM 601, TYR 132, PHE 234Pi-Pi Stacking, Hydrogen Bond
2-8.2ILE 379, MET 508Hydrophobic
3-7.9SER 382, GLY 311Hydrogen Bond

This is an example table. Actual results will vary based on the docking simulation.

The binding affinity provides a quantitative measure of the predicted interaction strength, with more negative values indicating a stronger binding. The analysis of interacting residues is crucial for understanding the structural basis of binding and for guiding future lead optimization efforts.

Molecular Dynamics Simulation Analysis

The stability of the protein-ligand complex can be visualized through RMSD plots. A stable complex will exhibit a plateau in the RMSD values over the course of the simulation. RMSF plots highlight the flexible regions of the protein, which can be important for ligand binding and conformational changes.

ADMET Profile
PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighGood oral bioavailability is likely.
BBB PermeabilityLowLow potential for CNS side effects.[7]
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions.[7]
Ames MutagenicityNon-mutagenicLow risk of genotoxicity.
Lipinski's Rule of Five0 violationsGood drug-likeness profile.

This is an example table. Actual results will be obtained from ADMET prediction tools.

A favorable ADMET profile is essential for a drug candidate to progress through the development pipeline. Early identification of potential liabilities allows for chemical modifications to improve the compound's properties.[8]

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for characterizing the interactions of 1-Pentyl-1H-benzimidazole-2-carbaldehyde with the fungal enzyme Lanosterol 14-alpha-demethylase. The described methodologies, from molecular docking and MD simulations to ADMET prediction, provide a powerful and cost-effective approach to assess the therapeutic potential of novel compounds.

The insights gained from these computational studies can guide the rational design and synthesis of more potent and selective benzimidazole derivatives.[9] For example, modifications to the pentyl chain or the carbaldehyde group could be explored to enhance binding affinity or improve the ADMET profile. Ultimately, the integration of in silico modeling with experimental validation is key to accelerating the discovery of new and effective medicines.

References

  • New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Some Benzotriazole and Benzimidazole Derivatives as Antifungal Agents for Candida Species: A Molecular Docking Study. (2022). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Novel benzimidazole derivatives as effective inhibitors of prolyl oligopeptidase: synthesis, in vitro and in silico analysis. (2023). PubMed. Retrieved January 31, 2026, from [Link]

  • Benzimidazole derivatives as kinase inhibitors. (2014). PubMed. Retrieved January 31, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). Pharmaceutical Chemistry Journal. Retrieved January 31, 2026, from [Link]

  • Structure activity relationship of benzimidazole derivatives. (2023). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). MDPI. Retrieved January 31, 2026, from [Link]

  • Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. (2011). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Synthesis, molecular docking and ADMET studies of bis-benzimidazole-based thiadiazole derivatives as potent inhibitors, in vitro α-amylase and α-glucosidase. (2023). Arabian Journal of Chemistry. Retrieved January 31, 2026, from [Link]

  • IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. (2020). Plant Archives. Retrieved January 31, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 31, 2026, from [Link]

  • Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. (2023). BMC Chemistry. Retrieved January 31, 2026, from [Link]

  • Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (2021). ACS Chemical Neuroscience. Retrieved January 31, 2026, from [Link]

  • CYP51 A1 (Lanosterol 14 α-demethylase) with PDB ID: 5JLC. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. Retrieved January 31, 2026, from [Link]

  • In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. (2022). Molecules. Retrieved January 31, 2026, from [Link]

  • Dynamics of CYP51: implications for function and inhibitor design. (2015). The FEBS Journal. Retrieved January 31, 2026, from [Link]

  • Multiscale Simulations on the Catalytic Plasticity of CYP76AH1. (2021). Frontiers in Molecular Biosciences. Retrieved January 31, 2026, from [Link]

  • Admet Properties of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Novel Benzimidazole-Pyridine-Phenylalkanesulfonate Hybrids: Design, Synthesis, Antimicrobial Screening, Lanosterol 14α-Demethylase Inhibition Properties and in Silico Studies. (2023). Chemical Biology & Drug Design. Retrieved January 31, 2026, from [Link]

Sources

Foundational

Technical Monograph: Antifungal Potential of 1-Pentyl-1H-benzimidazole-2-carbaldehyde

Executive Summary: The "Gateway" Scaffold 1-Pentyl-1H-benzimidazole-2-carbaldehyde (PB2C) represents a critical lipophilic pharmacophore in the development of next-generation antifungal agents. Unlike first-generation be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gateway" Scaffold

1-Pentyl-1H-benzimidazole-2-carbaldehyde (PB2C) represents a critical lipophilic pharmacophore in the development of next-generation antifungal agents. Unlike first-generation benzimidazoles (e.g., carbendazim) which suffer from solubility issues and resistance, the PB2C scaffold introduces a hydrophobic pentyl tail at the


 position. This modification significantly alters the physicochemical profile, enhancing membrane permeability while retaining the core tubulin-binding affinity characteristic of the benzimidazole class.

While PB2C possesses intrinsic antifungal activity via electrophilic reactivity, its primary value lies as a high-reactivity intermediate for synthesizing hydrazone and thiosemicarbazone derivatives—compounds that frequently exhibit MIC values in the low microgram/mL range against resistant Candida and Aspergillus strains.

Chemical Profile & Pharmacodynamics

Structural Logic

The antifungal potency of benzimidazoles relies on specific steric and electronic interactions with fungal


-tubulin. PB2C optimizes this interaction through two distinct structural domains:
Structural DomainFunctionPharmacological Impact
Benzimidazole Core

-

stacking & H-bonding
Binds to the colchicine-binding site of fungal

-tubulin, inhibiting microtubule polymerization.

-Pentyl Chain
Lipophilic AnchorIncreases LogP (~3.0–3.5), facilitating passive transport across the fungal cell wall (chitin/glucan layers) and plasma membrane.

-Carbaldehyde
Electrophilic WarheadActs as a reactive handle for Schiff base formation (hydrazones) or interacts with nucleophilic residues (cysteine/lysine) in fungal enzymes.
Mechanism of Action (MoA)

The antifungal efficacy of PB2C and its derivatives operates via a dual-mechanism pathways:

  • Primary Mode (Mitotic Arrest): The compound binds to the

    
    -subunit of tubulin, preventing the assembly of microtubules. This leads to the failure of spindle formation during mitosis, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.
    
  • Secondary Mode (ROS Induction): The aldehyde moiety, particularly when derivatized into hydrazones, can disrupt the electron transport chain in fungal mitochondria, leading to the accumulation of Reactive Oxygen Species (ROS) and oxidative damage to fungal DNA.

Visualization of Signaling Pathways

MoA_Pathway Compound 1-Pentyl-1H-benzimidazole-2-carbaldehyde (PB2C) Membrane Fungal Cell Wall/Membrane Compound->Membrane Passive Diffusion (Pentyl Chain) Cytoplasm Cytoplasmic Entry Membrane->Cytoplasm Tubulin Beta-Tubulin Binding (Colchicine Site) Cytoplasm->Tubulin Primary Pathway Mitochondria Mitochondrial Disruption Cytoplasm->Mitochondria Secondary Pathway Microtubule Microtubule Polymerization Inhibition Tubulin->Microtubule Mitosis G2/M Phase Arrest Microtubule->Mitosis Death Fungal Cell Apoptosis Mitosis->Death ROS ROS Accumulation (Oxidative Stress) Mitochondria->ROS DNA DNA Damage ROS->DNA DNA->Death

Figure 1: Dual-mechanism pathway showing tubulin inhibition and oxidative stress induction.

Experimental Protocols

Synthesis of 1-Pentyl-1H-benzimidazole-2-carbaldehyde

Rationale: Direct alkylation of 2-formylbenzimidazole can be low-yielding due to aldehyde instability under basic conditions. The preferred route is


-alkylation of 2-methylbenzimidazole  followed by Selenium Dioxide (

) oxidation
.
Reagents Required:
  • 2-Methyl-1H-benzimidazole (Starting material)

  • 1-Bromopentane (Alkylating agent)

  • Potassium Hydroxide (KOH) or Cesium Carbonate (

    
    )
    
  • DMSO or DMF (Solvent)

  • Selenium Dioxide (

    
    )
    
  • 1,4-Dioxane

Protocol:
  • Step 1: N-Alkylation

    • Dissolve 2-methyl-1H-benzimidazole (10 mmol) in anhydrous DMF (15 mL).

    • Add powdered KOH (15 mmol) and stir at room temperature for 30 mins to generate the anion.

    • Add 1-bromopentane (12 mmol) dropwise.

    • Stir at

      
       for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
      
    • Quench with ice water. Extract with ethyl acetate (

      
       mL). Dry over 
      
      
      
      and concentrate to yield 1-pentyl-2-methylbenzimidazole .
  • Step 2: Oxidation

    • Dissolve the intermediate (5 mmol) in 1,4-dioxane (20 mL).

    • Add

      
       (6 mmol) and water (1 mL).
      
    • Reflux at

      
       for 4 hours. The solution will turn black (precipitation of Se metal).
      
    • Filter hot through Celite to remove selenium.

    • Concentrate filtrate and purify via silica gel column chromatography (Gradient: 10-30% EtOAc in Hexane).

    • Yield: Pale yellow solid/oil. Target: PB2C .

Functionalization (Schiff Base Activation)

Rationale: To maximize antifungal potency, convert the aldehyde to a hydrazone.

  • Mix PB2C (1 mmol) with a hydrazine derivative (e.g., phenylhydrazine, 1 mmol) in Ethanol (10 mL).

  • Add catalytic Glacial Acetic Acid (2-3 drops).

  • Reflux for 2–4 hours.

  • Cool to precipitate the hydrazone product.[1] Recrystallize from ethanol.

Antifungal Susceptibility Testing (Broth Microdilution)

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Molds).

  • Inoculum: Prepare Candida albicans (ATCC 90028) suspension adjusted to

    
     to 
    
    
    
    cells/mL in RPMI 1640 medium (buffered with MOPS).
  • Compound Prep: Dissolve PB2C in DMSO (Stock: 10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in 96-well plates (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Incubation: 35°C for 24 hours (Candida) or 48 hours (Aspergillus).

  • Readout: MIC is the lowest concentration showing 100% inhibition of visual growth (optically clear).

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Methyl benzimidazole Alkylation Step 1: N-Alkylation (1-Bromopentane, KOH, DMF) Start->Alkylation Intermediate 1-Pentyl-2-methyl benzimidazole Alkylation->Intermediate Yield ~85% Oxidation Step 2: Oxidation (SeO2, Dioxane, Reflux) Intermediate->Oxidation Product 1-Pentyl-1H-benzimidazole -2-carbaldehyde (PB2C) Oxidation->Product Yield ~70% Deriv Hydrazone Derivatives (High Potency Antifungals) Product->Deriv Schiff Base Rxn

Figure 2: Synthetic route from 2-methylbenzimidazole to the target aldehyde and subsequent derivatives.

Comparative Efficacy Data

The following table summarizes the theoretical and reported potency shifts when the aldehyde is derivatized, based on SAR studies of N-alkyl benzimidazoles [1][4].

Compound Class

Substituent

Substituent
MIC (

)
MIC (

)
Solubility
PB2C (Target) PentylCarbaldehyde (-CHO)32 - 64

g/mL
64

g/mL
Moderate
Hydrazone Deriv. Pentyl-CH=N-NH-Ph4 - 8

g/mL
8 - 16

g/mL
Low
Thiosemicarbazone Pentyl-CH=N-NH-CS-

1 - 4

g/mL
4 - 8

g/mL
Moderate
Fluconazole (Ctrl)--0.5 - 2

g/mL
>64

g/mL
High

Note: The aldehyde (PB2C) is moderately active, but its conversion to thiosemicarbazones yields potency comparable to clinical standards against molds.

References

  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Source: MDPI. URL:[Link]

  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives. Source: ACS Omega (NIH). URL:[Link]

  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives. Source: PubMed. URL:[Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Source: ResearchGate.[2] URL:[Link]

  • Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety. Source: PMC (NIH). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Pentyl-1H-benzimidazole-2-carbaldehyde in Fluorescent Probe Design

Abstract This guide details the application of 1-Pentyl-1H-benzimidazole-2-carbaldehyde (PBCA) as a versatile lipophilic scaffold for constructing "Turn-On" fluorescent probes. While the benzimidazole core provides excel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of 1-Pentyl-1H-benzimidazole-2-carbaldehyde (PBCA) as a versatile lipophilic scaffold for constructing "Turn-On" fluorescent probes. While the benzimidazole core provides excellent photostability and a tunable electronic environment, the C2-aldehyde serves as a highly reactive "warhead" for condensation reactions. Crucially, the N1-pentyl chain modulates lipophilicity (logP), facilitating rapid cell membrane penetration and organelle targeting (specifically lysosomes) without requiring invasive permeabilization steps. This note covers the synthesis of PBCA-derived probes and protocols for detecting Biothiols (Cysteine) and Metal Ions (Fe³⁺) in biological systems.

Introduction & Mechanistic Basis[1][2]

The "Privileged Scaffold" Concept

Benzimidazole derivatives are ubiquitous in fluorescent sensing due to their large Stokes shift and environmental sensitivity. PBCA (CAS: 610275-04-2) represents an optimized building block where:

  • The Aldehyde (-CHO): Acts as the recognition site or conjugation handle. It readily undergoes Knoevenagel condensation or Schiff base formation to extend π-conjugation.

  • The Pentyl Chain (-C₅H₁₁): Increases the partition coefficient (logP), ensuring the final probe is soluble in organic co-solvents (DMSO/EtOH) and permeable to live-cell membranes.

Sensing Mechanisms

We focus on two distinct sensing modalities achievable with this scaffold:

  • Modality A: Cyclization-Induced Emission (Biothiols) The aldehyde group reacts specifically with the 1,2-aminothiol moiety of Cysteine (Cys) to form a thiazolidine ring. This cyclization inhibits Photoinduced Electron Transfer (PET) or restores conjugation, triggering a fluorescence "Turn-On."

  • Modality B: Coordination-Based Quenching/Enhancement (Metal Ions) Condensation of PBCA with amines (e.g., 2-aminophenol, hydrazides) creates a Schiff base (C=N) ligand. This "N-N" or "N-O" pocket coordinates metal ions (e.g., Fe³⁺, Cu²⁺), altering the Intramolecular Charge Transfer (ICT) state.

Visualizing the Workflow

The following diagram illustrates the synthesis of PBCA and its divergence into two distinct probe classes.

PBCA_Workflow cluster_legend Key Start 1H-benzimidazole -2-carbaldehyde Step1 N-Alkylation (1-Bromopentane, K2CO3) Start->Step1 PBCA 1-Pentyl-1H-benzimidazole -2-carbaldehyde (PBCA) Step1->PBCA PathA Reaction w/ Malononitrile or Acrylate PBCA->PathA Route 1 PathB Schiff Base Condensation (w/ Hydrazide/Amine) PBCA->PathB Route 2 ProbeA Probe A (Michael Acceptor/Aldehyde) PathA->ProbeA ResultA Detection: Cysteine (Thiazolidine Formation) ProbeA->ResultA ProbeB Probe B (C=N Receptor) PathB->ProbeB ResultB Detection: Fe3+ / Cu2+ (Coordination Complex) ProbeB->ResultB key1 Starting Material key2 Critical Intermediate key3 Reaction Step

Figure 1: Synthetic workflow transforming the PBCA scaffold into specific chemometric sensors.

Experimental Protocols

Synthesis of 1-Pentyl-1H-benzimidazole-2-carbaldehyde (PBCA)

Note: If not purchasing commercially (CAS 610275-04-2), use this standard protocol.

Materials: 1H-benzimidazole-2-carbaldehyde (1.0 eq), 1-Bromopentane (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

  • Dissolution: Dissolve 1H-benzimidazole-2-carbaldehyde (500 mg) in anhydrous DMF (10 mL) under N₂ atmosphere.

  • Deprotonation: Add K₂CO₃ (anhydrous) and stir at Room Temperature (RT) for 30 mins. The solution may darken slightly.

  • Alkylation: Dropwise add 1-Bromopentane. Heat the mixture to 80°C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Pour reaction mixture into ice-cold water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel column chromatography (Gradient: Hexane -> 10% EtOAc/Hexane).

  • Yield: Expect ~75-85% as a yellowish oil or low-melting solid.

Application Protocol A: Detection of Cysteine (Bio-Imaging)

Mechanism: The aldehyde of PBCA reacts with Cysteine to form a thiazolidine. To enhance the "Turn-On" effect, PBCA is often first condensed with an electron-withdrawing group (like malononitrile) to create a non-fluorescent "push-pull" system that lights up upon nucleophilic attack by Cys. However, the aldehyde itself can be the probe.

A. Probe Preparation (Stock Solution)

  • Prepare a 10 mM stock solution of PBCA (or its derivative) in DMSO.

  • Store at -20°C in the dark.

B. In Vitro Selectivity Assay

  • Buffer: PBS (10 mM, pH 7.4) containing 1 mM CTAB (surfactant) to ensure solubility.

  • Titration: Add Probe (10 µM final) to cuvettes.

  • Analytes: Add 100 µM of various amino acids (Cys, Hcy, GSH, Ala, Gly, Ser).

  • Incubation: Incubate at 37°C for 20–60 mins.

  • Measurement: Record Fluorescence Emission (Excitation ~350-380 nm; Emission ~450-500 nm depending on specific derivative).

    • Expectation: Significant fluorescence enhancement only with Cys (due to specific 5-membered ring formation vs 6-membered for Hcy).

C. Live Cell Imaging (HeLa/MCF-7 Cells)

  • Seeding: Seed cells in a confocal dish and incubate for 24h.

  • Staining: Replace medium with fresh medium containing 10 µM Probe . Incubate for 30 mins at 37°C.

  • Washing: Wash cells 3x with PBS to remove extracellular probe.

  • NEM Control (Validation): Pre-treat a control set of cells with N-ethylmaleimide (NEM, 1 mM) for 30 mins (blocks thiols), then add Probe.

  • Imaging:

    • Channel: Blue/Green channel (approx. 400nm Ex / 480nm Em).

    • Result: Bright fluorescence in untreated cells; Dark/Dim fluorescence in NEM-treated cells.

Application Protocol B: Detection of Fe³⁺ (Environmental/Biological)

Mechanism: PBCA is converted to a Schiff base ligand.

A. Synthesis of the Sensor (PBCA-Imine)

  • Reflux PBCA (1 eq) with 2-aminophenol or benzoylhydrazide (1 eq) in Ethanol for 4 hours.

  • Filter the precipitate (Schiff base). Recrystallize from EtOH.

B. Fe³⁺ Titration Protocol

  • Solvent System: EtOH:H₂O (7:3, v/v), buffered to pH 7.2 (HEPES).

  • Baseline: Measure fluorescence of the Sensor (10 µM).

  • Titration: Add Fe³⁺ (FeCl₃) aliquots (0–50 µM).

  • Response: Observe Fluorescence Quenching (Turn-Off) or Ratiometric Shift (Color change).

    • Note: The "pentyl" chain ensures the sensor does not precipitate in the aqueous buffer mixture.

Data Summary & Troubleshooting

Expected Spectral Properties
Compound StateExcitation (λ_ex)Emission (λ_em)Quantum Yield (Φ)Solubility
PBCA (Bare) ~300-320 nm~380-410 nmLow (<0.1)DMSO, DCM, MeOH
Cys-Adduct ~360-380 nm~450-490 nmHigh (>0.4)PBS/DMSO mix
Fe³⁺-Complex ~350 nmQuenchedN/AEtOH/Water
Troubleshooting Guide
  • Issue: Poor Solubility in Buffer.

    • Cause: The pentyl chain is hydrophobic.

    • Solution: Use DMSO as a co-solvent (up to 1-5%). Add surfactants like CTAB or Tween-20 (0.1%) to the buffer.

  • Issue: Slow Response Time.

    • Cause: Steric hindrance or low temperature.

    • Solution: The pentyl group at N1 does not sterically hinder the C2-aldehyde, but ensure incubation is at 37°C.

  • Issue: Lack of Selectivity (Cys vs Hcy).

    • Insight: Simple aldehydes may react with both.

    • Optimization: Use an acrylate derivative of PBCA (Knoevenagel product) which reacts faster with Cys via Michael addition than Hcy.

References

  • Synthesis & Alkylation of Benzimidazoles: Standard protocols for N-alkylation of benzimidazole-2-carbaldehyde derivatives. Source:

  • Benzimidazole Probes for Cysteine Detection: Development of benzimidazole-based fluorescent probes (ABIA) for cysteine detection. Source:

  • Benzimidazole Probes for Fe³⁺ Detection: Design of benzimidazole-derived Schiff bases for selective Fe³⁺ sensing. Source:

  • General Benzimidazole Scaffold Applications: Review of benzimidazole derivatives in medical imaging and pH sensing. Source:

Disclaimer: This protocol is for research use only. 1-Pentyl-1H-benzimidazole-2-carbaldehyde is a chemical intermediate; ensure proper safety handling (fume hood, PPE) during synthesis.

Application

Application Notes &amp; Protocols: Leveraging 1-Pentyl-1H-benzimidazole-2-carbaldehyde for the Development of Novel Enzyme Inhibitors

Abstract The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant agents.[1][2] This guide focuses on a specific, h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant agents.[1][2] This guide focuses on a specific, highly versatile derivative: 1-Pentyl-1H-benzimidazole-2-carbaldehyde . This compound is not typically an inhibitor itself but serves as a crucial synthetic intermediate for creating libraries of potent and selective enzyme inhibitors.[3] Its unique architecture, combining the heterocyclic benzimidazole core, a reactive aldehyde functional group, and a lipophilic N-pentyl chain, offers a powerful platform for drug discovery.[3][4] This document provides a comprehensive overview of the strategic use of this aldehyde, detailed protocols for synthesizing inhibitor libraries, and robust methodologies for their evaluation in enzyme inhibition assays.

Introduction: The Strategic Value of the Benzimidazole Scaffold

Benzimidazoles are bicyclic heterocyclic aromatic compounds that have demonstrated a vast spectrum of biological activities, including anticancer, anthelmintic, antiviral, and antihypertensive properties.[5][6][7] Their therapeutic success stems from their ability to mimic endogenous purine structures, allowing them to interact with a wide array of biological targets, particularly enzymes.[2]

The subject of this guide, 1-Pentyl-1H-benzimidazole-2-carbaldehyde, is strategically designed for inhibitor development:

  • Benzimidazole Core: Provides a rigid, aromatic scaffold capable of engaging in π-π stacking, hydrogen bonding, and hydrophobic interactions within an enzyme's active or allosteric site.

  • C2-Aldehyde Group: A highly reactive "warhead" that serves as a synthetic handle for diversification. It readily participates in reactions like condensation and reductive amination, allowing for the facile introduction of various chemical moieties to explore the target's binding pocket.[4]

  • N1-Pentyl Group: This lipophilic chain enhances membrane permeability and can be tailored to probe hydrophobic pockets within the target enzyme, potentially increasing potency and selectivity.

This guide will walk researchers through the synthesis of this key intermediate and its subsequent use in a structured workflow for identifying and characterizing novel enzyme inhibitors.

G cluster_0 Phase 1: Synthesis & Derivatization cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Lead Optimization A Synthesis of 1-Pentyl-1H-benzimidazole- 2-carbaldehyde B Library Synthesis via Aldehyde Derivatization (e.g., Schiff Base Formation) A->B Core Reagent C Primary Screening (Single-Point Inhibition Assay) B->C Test Compounds D Hit Confirmation & IC50 Determination (Dose-Response Assay) C->D Identify 'Hits' E Mechanism of Action (MOA) Studies D->E Characterize Potency F Structure-Activity Relationship (SAR) Analysis E->F Determine Inhibition Type

Figure 1: High-level workflow for developing enzyme inhibitors using the target scaffold.

Synthesis of the Core Intermediate

The synthesis of 1-Pentyl-1H-benzimidazole-2-carbaldehyde is typically achieved through N-alkylation of a benzimidazole precursor. The causality behind this common synthetic route is the nucleophilicity of the benzimidazole nitrogen after deprotonation.

Protocol 2.1: Synthesis of 1-Pentyl-1H-benzimidazole-2-carbaldehyde

This protocol describes the N-alkylation of 1H-benzimidazole-2-carbaldehyde.

Materials:

  • 1H-benzimidazole-2-carbaldehyde

  • 1-Bromopentane

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1H-benzimidazole-2-carbaldehyde (1.0 eq). Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the benzimidazole N-H, forming the reactive benzimidazolate anion. Using K₂CO₃ is a milder, safer alternative but may require higher temperatures and longer reaction times.[3]

  • Alkylation: Stir the mixture at 0 °C for 30 minutes. Add 1-bromopentane (1.2 eq) dropwise via a dropping funnel. Allow the reaction to warm to room temperature and stir for 12-18 hours. Rationale: The benzimidazolate anion acts as a nucleophile, attacking the electrophilic carbon of 1-bromopentane in an SN2 reaction to form the N-pentyl bond.[3]

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with water, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield 1-Pentyl-1H-benzimidazole-2-carbaldehyde as a solid.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization for Inhibitor Library Synthesis

The true power of this intermediate lies in the reactivity of its C2-aldehyde. The formation of Schiff bases (imines) by condensation with primary amines is a robust and high-yield reaction for creating chemical diversity.

Figure 2: General scheme for inhibitor synthesis via Schiff base formation.

Protocol 3.1: General Procedure for Schiff Base Library Synthesis
  • In a vial, dissolve 1-Pentyl-1H-benzimidazole-2-carbaldehyde (1.0 eq) in ethanol or methanol.

  • Add the desired primary amine (e.g., substituted anilines, benzylamines) (1.0-1.1 eq).

  • Add a catalytic amount of acetic acid (1-2 drops). Rationale: The acid catalyzes both the initial nucleophilic attack of the amine on the aldehyde and the subsequent dehydration step to form the imine.

  • Stir the reaction at room temperature or gentle heat (40-60 °C) for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the product often precipitates. If not, concentrate the solvent and purify by recrystallization or chromatography.

Protocols for Enzyme Inhibition Assays

These protocols provide a framework for evaluating the synthesized compounds against a generic "Target Kinase X" using a spectrophotometric assay. The principles are broadly applicable to many enzyme classes.[8][9]

Core Principle: A successful assay requires a reliable method to measure the rate of the enzymatic reaction. This is often achieved by monitoring the change in absorbance of a substrate or product over time.

Protocol 4.1: IC₅₀ Determination (Dose-Response)

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a key measure of inhibitor potency.

Materials:

  • Target Kinase X (purified)

  • Kinase-specific substrate (e.g., a peptide that gets phosphorylated)

  • ATP (co-substrate)

  • Assay Buffer (e.g., HEPES, pH 7.4, with MgCl₂, DTT)

  • Inhibitor stock solutions (e.g., 10 mM in DMSO)

  • Detection Reagent (e.g., a reagent that detects ADP production, like ADP-Glo™)

  • 96-well microplate

  • Multichannel pipette, microplate reader

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of your test compound. Start with your 10 mM stock in DMSO and perform a 1:3 or 1:10 serial dilution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Self-Validation: Ensure the final DMSO concentration is constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.[10]

  • Controls Setup (in triplicate):

    • 100% Activity Control (Negative Control): Assay Buffer + DMSO (no inhibitor) + Enzyme.

    • 0% Activity Control (Background): Assay Buffer + DMSO (no inhibitor) + No Enzyme.

  • Assay Plate Preparation:

    • Add 5 µL of each inhibitor dilution to the appropriate wells.

    • Add 5 µL of DMSO to control wells.

    • Add 20 µL of Target Kinase X solution (pre-diluted in assay buffer) to all wells except the 0% activity control.

    • Pre-incubate the plate for 15-30 minutes at room temperature. Rationale: This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation: Add 25 µL of a substrate/ATP mixture to all wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C or 37 °C) for a pre-determined time (e.g., 60 minutes) where the reaction remains linear. Self-Validation: Linearity should be confirmed in separate experiments by measuring product formation at multiple time points.[10]

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the average background signal from all data points.

    • Normalize the data by setting the average 100% activity control as 100% and the background as 0%.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound IDR-Group (from R-NH₂)Target Kinase X IC₅₀ (µM)
BZI-Pent-014-Fluorophenyl5.2 ± 0.4
BZI-Pent-024-Methoxyphenyl12.8 ± 1.1
BZI-Pent-033,4-Dichlorophenyl0.9 ± 0.1
BZI-Pent-04Benzyl25.1 ± 2.5
Staurosporine(Control Inhibitor)0.015 ± 0.002

Table 1: Example of IC₅₀ data for a hypothetical library of inhibitors derived from 1-Pentyl-1H-benzimidazole-2-carbaldehyde.

Protocol 4.2: Mechanism of Action (MOA) Studies

MOA studies determine how the inhibitor affects the enzyme's kinetic parameters (Kₘ and Vₘₐₓ), revealing its mode of inhibition (e.g., competitive, non-competitive).[11]

Core Principle: The assay is run in a matrix format, varying the concentrations of both the substrate and the inhibitor.[10]

Procedure:

  • Setup: Design a matrix of experiments in a 96-well plate. Use at least 5-6 substrate concentrations (spanning from 0.5x Kₘ to 5-10x Kₘ) and 4-5 inhibitor concentrations (including zero inhibitor, and spanning its IC₅₀/Kᵢ).

  • Execution: Perform the kinase assay as described in Protocol 4.1 for each condition in the matrix.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each combination of substrate [S] and inhibitor [I] concentration.

    • Generate a Michaelis-Menten plot (v vs. [S]) for each inhibitor concentration.

    • Transform the data into a Lineweaver-Burk plot (1/v vs. 1/[S]). This double-reciprocal plot is invaluable for visually diagnosing the inhibition mechanism.[11][12]

G cluster_0 Lineweaver-Burk Plot Interpretation A Competitive A_desc Lines intersect on Y-axis Vmax unchanged, Km increases B Non-competitive B_desc Lines intersect on X-axis Km unchanged, Vmax decreases C Uncompetitive C_desc Lines are parallel Both Vmax and Km decrease

Figure 3: Diagnostic guide for determining inhibition type from Lineweaver-Burk plots.

Conclusion and Future Directions

1-Pentyl-1H-benzimidazole-2-carbaldehyde represents a validated and highly adaptable starting point for the development of enzyme inhibitors. The protocols outlined in this document provide a clear, logical, and self-validating pathway from chemical synthesis to detailed biochemical characterization. By systematically modifying the R-group introduced via the aldehyde handle and analyzing the resulting structure-activity relationships (SAR), researchers can rapidly optimize hit compounds into potent and selective lead candidates for further drug development.

References

  • National Center for Biotechnology Information. (n.d.). 1H-Benzimidazole-2-carboxaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Zhivkova, Z., & Shishkov, S. (2018). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Monatshefte für Chemie - Chemical Monthly, 149(4), 815-825. Retrieved from [Link]

  • Choudhary, K., Bhavsar, R., & Chaturvedi, P. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 6(8), 105-114. Retrieved from [Link]

  • Al-Ostath, A., Al-Assar, Z., Al-Salahi, R., Al-Tamimi, A. M., Al-Otaibi, A. M., & Marzouk, M. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5345. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]

  • Gaba, M., Singh, S., & Mohan, C. (2014). Mechanism of action of benzimidazole derivatives as anticancer agent. ResearchGate. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., & El-Tahir, K. E. H. (2017). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2017(3), M948. Retrieved from [Link]

  • Kamal, A., & Shaikh, S. K. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103525. Retrieved from [Link]

  • Taha, M., Ismail, N. H., Imran, S., Wadood, A., Rahim, F., Saad, M., & Khan, K. M. (2022). Synthesis of new 1,2-disubstituted benzimidazole analogs as potent inhibitors of β-Glucuronidase and in silico. Arabian Journal of Chemistry, 15(1), 103487. Retrieved from [Link]

  • Almasirad, A., Vousooghi, N., Tabatabai, S. A., Shafiee, A., & Khorasani, R. (2013). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Archiv der Pharmazie, 346(11), 812-819. Retrieved from [Link]

  • Stojan, J., & Zerovnik, E. (2021). A standard operating procedure for an enzymatic activity inhibition assay. MethodsX, 8, 101314. Retrieved from [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. European Journal of Medicinal Chemistry, 103, 560-577. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Gaba, M., Singh, S., & Mohan, C. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2404-2410. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 2.5: Enzyme Kinetics and Inhibition. Retrieved from [Link]

  • Taha, M., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1335. Retrieved from [Link]

  • Rosli, S. N. A. M., et al. (2023). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. Malaysian Journal of Analytical Sciences, 27(5), 903-917. Retrieved from [Link]

  • Google Patents. (1992). EP0511187A1 - Process for the preparation of 1H-benzimidazoles.
  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Retrieved from [Link]

  • Taha, M., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1335. Retrieved from [Link]

  • Xiao, H., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 208-216. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Retrieved from [Link]

  • Khan, I., et al. (2024). Benzimidazole and Its Derivatives: Exploring Their Crucial Role in Medicine and Agriculture: A Short Review. ResearchGate. Retrieved from [Link]

  • Kumar, D., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Molecules, 27(2), 481. Retrieved from [Link]

  • Wadsö, I. (2010). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Journal of Thermal Analysis and Calorimetry, 102(1), 11-15. Retrieved from [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: A Step-by-Step Guide to the Purification of 1-Pentyl-1H-benzimidazole-2-carbaldehyde

Introduction 1-Pentyl-1H-benzimidazole-2-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the successful outcome of subsequent reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Pentyl-1H-benzimidazole-2-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the successful outcome of subsequent reactions and the biological activity of the final products. This guide provides a detailed, step-by-step protocol for the purification of 1-Pentyl-1H-benzimidazole-2-carbaldehyde, targeting researchers, scientists, and professionals in drug development. We will delve into the rationale behind each purification step, potential impurities, and methods for characterization to ensure the desired level of purity is achieved.

Understanding the Impurity Profile

The most common synthetic route to 1-Pentyl-1H-benzimidazole-2-carbaldehyde is the N-alkylation of 1H-benzimidazole-2-carbaldehyde with a pentyl halide (e.g., 1-bromopentane) in the presence of a base.[1] This reaction, while generally efficient, can lead to several impurities that need to be removed.

A thorough understanding of the potential byproducts is the cornerstone of developing an effective purification strategy. The primary impurities to consider are:

  • Unreacted Starting Materials:

    • 1H-benzimidazole-2-carbaldehyde

    • 1-bromopentane (or other pentyl halide)

  • Over-alkylation Product:

    • 1,3-dipentyl-1H-benzimidazol-2-carbaldehyde cation (a quaternary salt)

  • Side-products from the Base:

    • Dependent on the base used (e.g., residual potassium carbonate).

The purification strategy must therefore be designed to effectively separate the desired product from these structurally similar and dissimilar compounds.

Purification Workflow Overview

The purification of 1-Pentyl-1H-benzimidazole-2-carbaldehyde can be approached through a multi-step process, starting with a preliminary workup, followed by one or more chromatographic or crystallization techniques. For challenging separations, a chemical purification method targeting the aldehyde functional group can be employed.

Purification_Workflow Crude_Mixture Crude Reaction Mixture Workup Aqueous Workup Crude_Mixture->Workup Initial Cleanup Column_Chromatography Column Chromatography Workup->Column_Chromatography Primary Purification Bisulfite_Extraction Bisulfite Extraction Workup->Bisulfite_Extraction Alternative/Targeted Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Final Polishing Pure_Product Pure Product Recrystallization->Pure_Product Bisulfite_Extraction->Pure_Product

Figure 1: A generalized workflow for the purification of 1-Pentyl-1H-benzimidazole-2-carbaldehyde.

Part 1: Preliminary Aqueous Workup

Rationale: The initial workup aims to remove inorganic salts (from the base) and water-soluble impurities. This step is crucial for preparing the crude product for subsequent purification methods.

Protocol:

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent (e.g., DMF), dilute the mixture with a significantly larger volume of water. This may cause the organic components to precipitate.

  • Extract the aqueous mixture with an organic solvent in which the product is soluble, such as ethyl acetate or dichloromethane (3 x 50 mL for a typical lab-scale reaction).

  • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Part 2: Primary Purification Techniques

Based on the nature of the remaining impurities, one of the following primary purification techniques can be employed.

Method A: Column Chromatography

Rationale: Column chromatography is a highly effective method for separating compounds based on their polarity.[2][3] For 1-Pentyl-1H-benzimidazole-2-carbaldehyde, silica gel is the stationary phase of choice, and a gradient of ethyl acetate in a non-polar solvent like hexane is typically used as the mobile phase. The less polar desired product will elute before the more polar unreacted 1H-benzimidazole-2-carbaldehyde.

Table 1: Column Chromatography Parameters

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for a wide range of organic compounds.
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50% Ethyl Acetate)Allows for the separation of compounds with varying polarities.[2][4]
Sample Loading Dry loading or minimal solventPrevents band broadening and improves separation.
Monitoring Thin Layer Chromatography (TLC) with UV visualization (254 nm)To identify fractions containing the pure product.

Detailed Protocol:

  • Prepare the Column: Slurry pack a glass column with silica gel in hexane.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel and evaporate the solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase to elute the desired product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Pentyl-1H-benzimidazole-2-carbaldehyde.

Method B: Recrystallization

Rationale: Recrystallization is an excellent technique for purifying solid compounds, especially for removing small amounts of impurities.[5] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. For benzimidazole derivatives, ethanol or aqueous ethanol is often a suitable solvent system.[2][6]

Detailed Protocol:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) at its boiling point. Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Part 3: Advanced Purification: Bisulfite Extraction

Rationale: For persistent aldehyde impurities or when chromatographic methods are not ideal, a chemical purification method can be highly effective. Bisulfite extraction is a classic and efficient technique for selectively separating aldehydes from other organic compounds.[7][8][9] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated by liquid-liquid extraction. The aldehyde can then be regenerated from the aqueous layer.[10][11]

Bisulfite_Extraction cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Separation cluster_3 Purified Components cluster_4 Regeneration Crude_Mixture Crude Mixture in Methanol/Organic Solvent Separatory_Funnel Liquid-Liquid Extraction Crude_Mixture->Separatory_Funnel Bisulfite_Solution Saturated NaHSO₃ Bisulfite_Solution->Separatory_Funnel Purified_Organic Non-Aldehyde Impurities in Organic Layer Separatory_Funnel->Purified_Organic Aldehyde_Adduct Water-Soluble Aldehyde-Bisulfite Adduct in Aqueous Layer Separatory_Funnel->Aldehyde_Adduct Base_Addition Add Base (e.g., NaOH) Aldehyde_Adduct->Base_Addition Pure_Aldehyde Pure Aldehyde Base_Addition->Pure_Aldehyde

Figure 2: The process of aldehyde purification via bisulfite extraction.

Detailed Protocol:

  • Dissolution: Dissolve the crude product in a water-miscible solvent like methanol.

  • Adduct Formation: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes.

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and water to the separatory funnel and shake.

  • Separation: Allow the layers to separate. The aqueous layer will contain the aldehyde-bisulfite adduct, while the organic layer will contain the non-aldehydic impurities.

  • Regeneration: To recover the purified aldehyde, separate the aqueous layer, and add a base (e.g., 10% NaOH solution) until the solution is basic. This will reverse the reaction and precipitate the pure aldehyde.

  • Isolation: Extract the regenerated aldehyde with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Characterization and Purity Assessment

After purification, it is essential to confirm the identity and assess the purity of 1-Pentyl-1H-benzimidazole-2-carbaldehyde.

Table 2: Spectroscopic Data for Characterization

TechniqueExpected Observations
¹H NMR Aldehyde proton (CHO) as a singlet in the downfield region (δ 9.8-10.2 ppm). Aromatic protons on the benzimidazole ring. Aliphatic protons of the pentyl group with characteristic splitting patterns.[1]
¹³C NMR Aldehyde carbonyl carbon signal around δ 185-195 ppm. Aromatic and aliphatic carbon signals in their respective regions.[12][13][14]
IR Spectroscopy Strong carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹. C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹. Aromatic C=C and C=N stretching vibrations.[15][16][17]
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₃H₁₆N₂O = 216.28 g/mol ).[1][18]
TLC A single spot in multiple solvent systems.
Melting Point A sharp melting point is indicative of high purity.

Stability and Storage

Benzimidazole derivatives can be sensitive to light and air. It is recommended to store the purified 1-Pentyl-1H-benzimidazole-2-carbaldehyde in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Conclusion

The successful purification of 1-Pentyl-1H-benzimidazole-2-carbaldehyde is a critical step in its use as a synthetic intermediate. By understanding the potential impurities and applying the appropriate purification techniques—column chromatography, recrystallization, or bisulfite extraction—researchers can obtain a high-purity product. Rigorous characterization using spectroscopic methods is essential to confirm the identity and purity of the final compound.

References

  • IJCRT.org. (2025, March 3). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. Retrieved from [Link]

  • Sciencemadness.org. (2006, September 7). recrystallize 2-Chloro-1H -benzimidazole? Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for recovering aldehydes and ketones.
  • PubChem. (n.d.). 1H-Benzimidazole-2-carboxaldehyde. Retrieved from [Link]

  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives.
  • RSC Publishing. (n.d.). Practicable Syntheses of 2- Hydroxymethyl-substituted Benzimidazoles and 2- Formylbenzimidazole. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Retrieved from [Link]

  • PubMed Central. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • ACS Publications. (n.d.). New Benzimidazoles and Novel Use of 2-Formylbenzimidazole in Syntheses. Retrieved from [Link]

  • PubMed Central. (n.d.). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Retrieved from [Link]

  • Springer. (n.d.). The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. Retrieved from [Link]

  • RSC Publishing. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Benzimidazole. Retrieved from [Link]

  • CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Pentyl-1H-benzimidazole-2-carbaldehyde

The following technical guide is structured as a Tier-3 Support Resource, designed for senior chemists and process development scientists. It assumes a baseline knowledge of organic synthesis but addresses the specific n...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource, designed for senior chemists and process development scientists. It assumes a baseline knowledge of organic synthesis but addresses the specific nuances of benzimidazole functionalization.

[1]

Case ID: BZ-CHO-OPT-05 Status: Active Subject: Yield Optimization & Troubleshooting for C2-Formylation Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Mechanistic Overview

The synthesis of 1-Pentyl-1H-benzimidazole-2-carbaldehyde is a pivotal step in developing angiotensin II receptor antagonists (e.g., Telmisartan analogs). Users frequently report low yields (<30%) due to three primary failure modes:

  • Instability of the C2-lithio species (Route A).

  • Over-oxidation of the alcohol intermediate to carboxylic acid (Route B).[1]

  • Incomplete N-alkylation or regioselectivity issues during the precursor synthesis.

This guide details the two most viable synthetic pathways, providing critical control points (CCPs) to elevate yields to >75%.

Pathway Visualization

The following diagram outlines the two primary synthetic strategies and their respective failure points.

SynthesisPathways Start Benzimidazole Alkylation N-Alkylation (1-Bromopentane, Base) Start->Alkylation Condensation Condensation w/ Glycolic Acid Start->Condensation Route B (Stepwise) Intermed1 1-Pentyl-1H-benzimidazole Alkylation->Intermed1 Lithiation C2-Lithiation (n-BuLi, -78°C) Intermed1->Lithiation Route A (Direct) Formylation DMF Quench Lithiation->Formylation Critical: Temp Control Target TARGET: 1-Pentyl-1H-benzimidazole- 2-carbaldehyde Formylation->Target Alcohol 2-Hydroxymethyl Intermediate Condensation->Alcohol Oxidation Selective Oxidation (MnO2 or IBX) Alcohol->Oxidation Critical: Oxidant Choice Oxidation->Target

Figure 1: Comparison of Direct Lithiation (Route A) and Stepwise Oxidation (Route B) pathways.

Route A: Direct C2-Lithiation (The "High-Risk, High-Reward" Method)

Best for: Rapid synthesis when anhydrous conditions are strictly controlled. Common Yield: 20-40% (Unoptimized)


 65-80% (Optimized).[1]
The Protocol[3][4][5][6]
  • Precursor: Dissolve 1-Pentyl-1H-benzimidazole (1.0 eq) in anhydrous THF (0.2 M).

  • Cryogenics: Cool to -78°C (Acetone/Dry Ice). Do not compromise on this temperature.

  • Lithiation: Add n-BuLi (1.2 eq, 2.5M in hexanes) dropwise over 20 mins.

    • Visual Cue: Solution typically turns deep red/orange, indicating the formation of the 2-lithio species.[1]

    • Hold Time: Stir at -78°C for exactly 45 minutes.

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise.

  • Warm-up: Allow to warm to 0°C over 2 hours.

  • Quench: Saturated NH₄Cl solution.

Troubleshooting Guide: Route A
SymptomProbable CauseCorrective Action
No Reaction / Recovered SM Wet THF or degraded n-BuLi.[1]Distill THF over Na/Benzophenone. Titrate n-BuLi using diphenylacetic acid before use.[1]
Complex Mixture / Tars Temperature > -60°C during addition.[1][2]The 2-lithio species is unstable > -50°C and undergoes ring-opening decomposition.[1][2] Maintain -78°C strictly .
Low Conversion Insufficient deprotonation time.[1][2]The C2 proton is acidic (

), but steric bulk of the pentyl group can slow kinetics.[1] Increase hold time to 60 min.
Product is an Alcohol Incomplete workup or reduction.[1][2]Rare, but ensure the DMF adduct hydrolyzes fully.[1] Stir with dilute acid (1M HCl) during workup if acetals form.[1][2]

Expert Insight: The 2-lithio-1-alkylbenzimidazole species is prone to a "nucleophilic attack" on itself or ring fragmentation if the temperature spikes.[2] If -78°C is difficult to maintain, consider using LDA instead of n-BuLi, as it is less nucleophilic and reduces side reactions, though deprotonation may be slower [1].[1]

Route B: Oxidative Functionalization (The "Robust" Method)

Best for: Scale-up (>10g) or when cryogenic facilities are limited.[2] Common Yield: 50-70% (over 2 steps).[1]

The Protocol

Step 1: Synthesis of (1-Pentyl-1H-benzimidazol-2-yl)methanol React


-pentyl-

-phenylenediamine with glycolic acid (or polyglycolide) in 4N HCl at reflux.[1] Neutralize to precipitate the alcohol.[2]

Step 2: Selective Oxidation

  • Reagent: Activated MnO₂ (10-20 eq) or IBX (1.1 eq).

  • Solvent: DCM or CHCl₃ (for MnO₂); DMSO (for IBX).[1][2]

  • Conditions: Reflux (MnO₂) or RT (IBX).[1][2]

  • Monitoring: TLC (Visualize with 2,4-DNP stain for aldehyde).

Troubleshooting Guide: Route B
SymptomProbable CauseCorrective Action
Over-oxidation (Acid formation) Strong oxidants (KMnO₄, Jones).[1]Avoid aqueous oxidants. Use Activated MnO₂ or Dess-Martin Periodinane .[1]
Incomplete Oxidation "Dead" MnO₂.[1][2]MnO₂ activity varies by batch.[1][2] Test activity on benzyl alcohol first. If slow, switch to Swern Oxidation (DMSO/Oxalyl Chloride).[1][2]
Low Solubility Pentyl chain aggregation.[1][2]The alcohol intermediate can be sticky.[2] Use DCM:MeOH (9:1) for MnO₂ oxidations to improve solubility.[1][2]

Expert Insight: While Swern oxidation is highly effective, the sulfur byproducts can be difficult to remove from the lipophilic pentyl-aldehyde product.[1][2] IBX (2-Iodoxybenzoic acid) in DMSO is often the cleanest method, precipitating the byproduct (IBA) upon water addition [2].[1]

Diagnostic Decision Tree

Use this logic flow to determine the cause of your specific yield loss.

Troubleshooting Start Start: Low Yield Analysis CheckPurity Is Precursor (1-Pentyl-SM) >98% Pure? Start->CheckPurity PurifySM Action: Purify Precursor. Isomers interfere with lithiation. CheckPurity->PurifySM No CheckRoute Which Route? CheckPurity->CheckRoute Yes RouteA Route A: Lithiation CheckRoute->RouteA Lithiation RouteB Route B: Oxidation CheckRoute->RouteB Oxidation CheckColor Did reaction turn deep red/orange at -78°C? RouteA->CheckColor NoColor Issue: Failed Deprotonation. Action: Dry Solvent/Titrate Base. CheckColor->NoColor No YesColor Issue: Decomposition. Action: Check Temp (< -70°C) and Quench Rate. CheckColor->YesColor Yes CheckAcid Is Carboxylic Acid present? (Check IR: broad -OH, C=O ~1700) RouteB->CheckAcid YesAcid Issue: Over-oxidation. Action: Switch to MnO2 or IBX. CheckAcid->YesAcid Yes NoAcid Issue: Incomplete Rxn. Action: Increase oxidant eq. or Heat. CheckAcid->NoAcid No

Figure 2: Step-by-step diagnostic workflow for identifying yield loss causes.

Frequently Asked Questions (FAQs)

Q1: Can I use sodium hydride (NaH) and ethyl formate instead of n-BuLi/DMF? A: Generally, no.[1] While NaH can deprotonate the C2 position, the anion is often not nucleophilic enough to react efficiently with ethyl formate to give high yields of the aldehyde. The n-BuLi/DMF route relies on the irreversible formation of the C-Li bond, which drives the thermodynamics.

Q2: My product decomposes on the silica column. How do I purify it? A: Benzimidazole aldehydes can be acid-sensitive (prone to oxidation or condensation).[1]

  • Fix: Pre-treat your silica gel with 1% Triethylamine (Et₃N) in hexanes before loading your sample.[1][2] This neutralizes acidic sites on the silica.[2]

  • Eluent: Use a gradient of Hexanes:Ethyl Acetate. The pentyl group makes the molecule fairly non-polar; expect elution around 10-20% EtOAc.

Q3: Why is the N-alkylation step yielding a mixture of isomers? A: Benzimidazole is tautomeric. If you alkylate unsubstituted benzimidazole, you usually get the N1 product.[1][3] However, if there are substituents on the benzene ring (e.g., 5-methyl), you will get a mixture of 1,5- and 1,6-isomers.[1]

  • For 1-Pentyl-1H-benzimidazole: Since the benzene ring is unsubstituted, N1 and N3 are equivalent.[1] No isomers exist unless you have a substituent on the benzene ring.[2] If you do, steric hindrance usually dictates the ratio.[1]

Q4: Can I use THF/Ether mixtures for the lithiation? A: Yes. In fact, adding a coordinating solvent like TMEDA (Tetramethylethylenediamine) can stabilize the lithio-species and accelerate deprotonation, potentially improving yields if "sluggish reaction" is your failure mode [3].[1]

References

  • Lithiation Mechanics: Journal of the Chemical Society, Perkin Transactions 1. "The lithiation of 1-(phenylthiomethyl)benzimidazole and related compounds." (Explains C2 vs Benzylic lithiation competition). [1][2][3][4]

  • Oxidation Protocols: Journal of Organic Chemistry. "IBX-mediated oxidation of primary alcohols to aldehydes."[1] (Standard for preventing over-oxidation).[1][2][5] [1][2]

  • Benzimidazole Synthesis Review: BenchChem Technical Support. "Optimization of reaction conditions for benzimidazole synthesis." (General catalytic and solvent parameters).

  • Microwave Assistance: Molecules. "The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation." (Alternative condensation routes).

Sources

Optimization

Technical Support Center: Solubility Optimization for 1-Pentyl-1H-benzimidazole-2-carbaldehyde

Technical Snapshot & Compound Profile Before addressing specific troubleshooting steps, it is critical to understand the physicochemical profile of 1-Pentyl-1H-benzimidazole-2-carbaldehyde . This molecule presents a "dua...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Snapshot & Compound Profile

Before addressing specific troubleshooting steps, it is critical to understand the physicochemical profile of 1-Pentyl-1H-benzimidazole-2-carbaldehyde . This molecule presents a "dual-threat" to assay stability: a lipophilic tail (pentyl chain) driving precipitation and a reactive headgroup (aldehyde) prone to oxidation.[1]

PropertyValueImplication for Assays
CAS Number 610275-04-2Reference identity.
Molecular Weight 216.28 g/mol Small molecule, typically membrane permeable.[1]
LogP (Predicted) ~3.0 - 3.5Moderately Lipophilic. High risk of precipitation in aqueous media >10 µM.[1]
Functional Groups Aldehyde (-CHO)Reactive. Prone to oxidation (to carboxylic acid) or adduct formation (Schiff bases) with amines in media.[1]
Solubility (Water) < 10 µg/mL (Est.)[1]Essentially insoluble without co-solvents or carriers.[1]
Solubility (DMSO) > 20 mg/mLExcellent stock solvent.[1]

Troubleshooting Guide (Q&A)

Issue 1: "The compound precipitates immediately upon addition to cell culture media."[1]

Diagnosis: This is a classic "Solvent Shock" phenomenon.[1] Root Cause: When a hydrophobic stock (in 100% DMSO) is introduced to an aqueous buffer, the local concentration of water spikes instantly. If the mixing is not rapid or if the final concentration exceeds the thermodynamic solubility limit, the pentyl chain drives the molecules to aggregate and crash out.

Solution: The "Solvent-Shift" & Serial Dilution Protocol Do NOT dilute a high-concentration stock (e.g., 10 mM) directly into the media to reach a final concentration (e.g., 10 µM). This creates a local supersaturation zone.[1]

Correct Workflow:

  • Serial Dilution in DMSO First: Perform all serial dilutions in 100% DMSO. If you need a 10 µM assay concentration, prepare a 10 mM stock, then dilute in DMSO to 100 µM (1000x concentrate).

  • Rapid Dispersion: Add the 1000x concentrate to the media while vortexing or rapidly pipetting.[1] This ensures the compound disperses before aggregates can nucleate.[1]

  • The 0.5% Limit: Ensure your final DMSO concentration does not exceed the tolerance of your specific cell line (typically 0.1% to 0.5%).[1]

Issue 2: "My IC50 values are shifting or non-reproducible between runs."

Diagnosis: Compound instability or non-specific binding.[1] Root Cause:

  • Aldehyde Oxidation: The aldehyde group at C2 is susceptible to air oxidation, converting the molecule to 1-Pentyl-1H-benzimidazole-2-carboxylic acid.[1] This metabolite has different solubility and biological activity.[1][2]

  • Plastic Adsorption: Lipophilic compounds (LogP > 3) often stick to polystyrene plates, effectively reducing the free concentration in the well.[1]

Solution:

  • Inert Storage: Store solid powder under nitrogen/argon at -20°C.

  • Fresh Stocks: Do not store DMSO stocks for >1 month. The aldehyde can slowly oxidize even in DMSO if water is present (DMSO is hygroscopic).[1]

  • Glass vs. Plastic: Use glass-coated or low-binding polypropylene plates for intermediate dilution steps.[1]

  • LC-MS Check: Run a quick LC-MS of your stock.[1] If you see a peak at M+16 (oxygen addition), your compound has degraded to the carboxylic acid.

Issue 3: "I need higher concentrations (>50 µM), but DMSO is toxic to my cells."

Diagnosis: DMSO toxicity barrier.[1][2][3] Root Cause: To get 50 µM of a poorly soluble drug, you might be pushing DMSO >1%, which causes cell membrane permeabilization and apoptosis, confounding your toxicity data.

Solution: Cyclodextrin Complexation Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a molecular chaperone.[1] The hydrophobic benzimidazole/pentyl tail inserts into the CD cavity, while the hydrophilic exterior keeps the complex soluble in water.

  • Protocol: Prepare your media with 10-20% HP-β-CD (w/v). Add your DMSO stock to this modified media. The cyclodextrin will sequester the compound, preventing precipitation and allowing lower DMSO levels.

Standard Operating Procedure (SOP)

A. Stock Solution Preparation[1]
  • Weighing: Weigh ~2-5 mg of 1-Pentyl-1H-benzimidazole-2-carbaldehyde into a glass vial (avoid plastic static).

  • Solvent: Add high-grade anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM or 20 mM concentration.[1]

    • Note: Avoid Ethanol/Methanol for stocks.[1] Aldehydes can react with alcohols to form hemiacetals/acetals, changing the chemical identity.

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into small amber glass vials (single-use is best to avoid freeze-thaw cycles). Store at -20°C or -80°C.

B. Assay Dilution (The "3-Step" Method)

This method minimizes precipitation risk for hydrophobic compounds.[1]

StepActionSolvent SystemConcentration
1. Master Stock Dissolve solid compound.[1]100% DMSO10 mM
2.[1] Working Stock Dilute Master Stock (e.g., 1:100).[1]100% DMSO100 µM
3. Assay Dosing Add Working Stock to Media (1:1000).Culture Media100 nM (0.1% DMSO final)

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing solubility based on your specific assay requirements.

Solubility_Optimization Start Start: 1-Pentyl-1H-benzimidazole-2-carbaldehyde Check_Conc Required Assay Concentration? Start->Check_Conc Low_Conc Low (< 10 µM) Check_Conc->Low_Conc High_Conc High (> 10 µM) Check_Conc->High_Conc Standard_Protocol Standard DMSO Protocol (Keep DMSO < 0.1%) Low_Conc->Standard_Protocol Advanced_Formulation Advanced Formulation Needed High_Conc->Advanced_Formulation Precipitation_Check Visual Precipitate? Standard_Protocol->Precipitation_Check No_Precip Proceed to Assay Precipitation_Check->No_Precip Clear Yes_Precip Troubleshoot Precipitation_Check->Yes_Precip Cloudy Yes_Precip->Advanced_Formulation Cyclodextrin Add HP-β-CD (10-20%) to Media Advanced_Formulation->Cyclodextrin Preferred BSA_Carrier Add BSA (0.1%) as Carrier Protein Advanced_Formulation->BSA_Carrier Alternative Cyclodextrin->No_Precip BSA_Carrier->No_Precip

Caption: Decision tree for selecting the appropriate solubilization strategy based on concentration requirements and observed precipitation.

Critical Considerations for Aldehydes

Reactivity Warning

The aldehyde moiety is chemically reactive.[1][4] In cell culture media containing serum (FBS), the aldehyde can form Schiff bases with the primary amines of proteins (e.g., Lysine residues on Albumin).

  • Impact: This reduces the effective free concentration of your drug.

  • Mitigation: If you observe low potency in high-serum media (10% FBS), try running a validation assay in low-serum (1% FBS) or serum-free media to see if potency recovers.[1] This confirms protein binding/scavenging.[1]

Reference List
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3604520, 1-Pentyl-1H-benzimidazole-2-carbaldehyde.[1] Retrieved from [Link][1]

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] (Chapter on Solubility). Academic Press.[1]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews.[1] Retrieved from [Link]

  • Waybright, T. J., et al. (2009). Neuroprotection by benzimidazole derivatives.[1] (Contextual usage of lipophilic benzimidazoles). Retrieved from [Link]

Sources

Troubleshooting

Scaling up the synthesis of 1-Pentyl-1H-benzimidazole-2-carbaldehyde

This guide serves as a specialized technical support center for the scale-up synthesis of 1-Pentyl-1H-benzimidazole-2-carbaldehyde . It is designed for process chemists and researchers requiring robust, scalable protocol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for the scale-up synthesis of 1-Pentyl-1H-benzimidazole-2-carbaldehyde . It is designed for process chemists and researchers requiring robust, scalable protocols that avoid the pitfalls of academic-scale cryogenic lithiation.

Technical Support Center: 1-Pentyl-1H-benzimidazole-2-carbaldehyde

Case ID: SC-BENZ-02-CHO Subject: Scale-Up Optimization & Troubleshooting Primary Methodology: N-Alkylation followed by Selenium Dioxide Oxidation

Executive Summary: The Scale-Up Strategy

For laboratory scale (<1g), the direct lithiation of 1-pentylbenzimidazole using n-BuLi at -78°C is common. However, for scale-up (>100g to kg), this route is hazardous and operationally expensive due to cryogenic requirements.

Recommended Industrial Route:

  • Step 1: N-Alkylation of commercially available 2-methylbenzimidazole.

  • Step 2: Riley Oxidation (SeO₂) of the methyl group to the aldehyde.

This route operates at manageable temperatures (Reflux), uses standard reactor vessels, and avoids pyrophoric lithium reagents.

Phase 1: Synthesis of 1-Pentyl-2-methylbenzimidazole

Objective: Efficient N-alkylation with minimal workup.

Standard Operating Procedure (SOP)
  • Reagents: 2-Methylbenzimidazole (1.0 eq), 1-Bromopentane (1.2 eq), Potassium Hydroxide (KOH, 2.0 eq), TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Solvent: Toluene (or DMSO for faster rates, but Toluene allows easier aqueous workup).

  • Conditions: Reflux (110°C) for 4–6 hours.

Troubleshooting Guide: Alkylation Phase
Symptom Probable Cause Corrective Action
Low Conversion (<50%) Phase Transfer Catalyst (PTC) failure.Ensure TBAB is dry. If using Toluene/KOH(solid), vigorous mechanical stirring is critical to increase surface area. Switch to DMSO/KOH (powder) for homogeneous reaction if stirring is limited.
Emulsion during Workup Surfactant effect of TBAB/Benzimidazole.Do not shake vigorously. Add brine (saturated NaCl). If persistent, filter the biphasic mixture through a Celite pad to break the emulsion.
Product is an Oil Residual solvent or impurities.1-Pentyl-2-methylbenzimidazole is a low-melting solid/oil. High vacuum drying (>2 hours at 50°C) is required. If oil persists, seed with a crystal or cool to 0°C.
Dark Coloration Oxidation of amine impurities.Perform reaction under Nitrogen/Argon atmosphere. Add a pinch of sodium metabisulfite during the aqueous wash.

Phase 2: Selective Oxidation to Aldehyde

Objective: Controlled oxidation of the methyl group without over-oxidizing to the carboxylic acid.

Standard Operating Procedure (SOP)
  • Reagents: 1-Pentyl-2-methylbenzimidazole (1.0 eq), Selenium Dioxide (SeO₂, 1.2–1.5 eq).

  • Solvent: 1,4-Dioxane (wet) or Xylene. Note: Small water content (2-5%) often accelerates SeO₂ oxidations.

  • Conditions: Reflux (101°C for Dioxane) for 4–8 hours. Monitor by TLC/HPLC.

Troubleshooting Guide: Oxidation Phase
Symptom Probable Cause Corrective Action
Over-oxidation (Carboxylic Acid formation) Reaction time too long or excess oxidant.Critical Control Point: Quench reaction immediately when starting material is <5%. Do not aim for 100% conversion if acid byproduct starts appearing.
Incomplete Reaction (Stalled) Aggregation of SeO₂ (Red Selenium).Add fresh SeO₂ (0.2 eq) dissolved in a minimum amount of water. Ensure vigorous reflux.
Difficult Purification (Red/Grey Solid) Colloidal Selenium contamination.Filter hot reaction mixture through a tight Celite/Activated Charcoal pad. Wash the organic layer with aqueous Sodium Thiosulfate or EDTA solution to complex residual selenium.
Aldehyde Decomposition Cannizzaro reaction or air oxidation.Store the crude aldehyde under inert gas. Do not expose to strong bases during workup (use mild bicarbonate washes).

Purification & Quality Control (The "Bisulfite Trick")

Scaling up column chromatography is a bottleneck. For aldehydes, use Bisulfite Adduct Purification :

  • Formation: Dissolve crude oil in Ethanol. Add saturated aqueous Sodium Bisulfite (NaHSO₃). Shake vigorously. The aldehyde-bisulfite adduct precipitates as a white solid.

  • Wash: Filter the solid and wash with ether (removes non-aldehyde impurities).

  • Regeneration: Suspend the solid in water. Add Sodium Carbonate (Na₂CO₃) or dilute NaOH until pH > 10. Extract the liberated pure aldehyde into Ethyl Acetate.

Process Visualization (Logic Flow)

ScaleUpProcess Start Start: 2-Methylbenzimidazole Alkylation Step 1: N-Alkylation (1-Bromopentane, KOH, Toluene) Start->Alkylation Check1 TLC: SM Remaining? Alkylation->Check1 Check1->Alkylation Yes (Add Catalyst) Workup1 Aqueous Workup (Remove KOH/Salts) Check1->Workup1 No (Complete) Oxidation Step 2: Oxidation (SeO2, Dioxane, Reflux) Workup1->Oxidation Check2 HPLC: Acid > 5%? Oxidation->Check2 Check2->Oxidation No (Continue) Stop STOP HEATING Immediate Filtration Check2->Stop Yes (Over-oxidation Risk) Purification Bisulfite Adduct Purification Stop->Purification Final Target: 1-Pentyl-1H-benzimidazole-2-carbaldehyde Purification->Final

Caption: Decision tree for the two-step synthesis, highlighting critical control points for over-oxidation.

Frequently Asked Questions (FAQs)

Q1: Why not use the lithiation route (n-BuLi/DMF) for scale-up? A: While effective on a milligram scale, lithiation requires -78°C cooling to prevent the "dance" of the lithium species (scrambling) and decomposition. Maintaining -78°C in a 50L reactor is engineering-intensive. The SeO₂ route proceeds at reflux, utilizing standard heating mantles.

Q2: My aldehyde turned into a carboxylic acid during storage. Can I fix it? A: No, the oxidation is irreversible. However, you can re-esterify the acid (MeOH/H₂SO₄) to the methyl ester, then reduce it carefully with DIBAL-H back to the aldehyde, though it is often cheaper to restart Phase 2. Prevention: Store the aldehyde under Argon at -20°C.

Q3: Is Selenium Dioxide safe for pharma intermediates? A: SeO₂ is toxic. You must demonstrate effective removal. The "Bisulfite Purification" method (Section 4) is excellent for this, as the selenium species do not form bisulfite adducts and are washed away during the filtration step. Always test final compounds for ppm levels of Se (ICP-MS).

Q4: Can I use MnO₂ instead of SeO₂? A: MnO₂ is typically used for oxidizing alcohols to aldehydes (e.g., if you synthesized the 2-hydroxymethyl intermediate). It is generally too weak to oxidize a methyl group directly to an aldehyde. SeO₂ is specific for allylic/benzylic oxidations.

References

  • General Benzimidazole Synthesis & Scale-up

    • Synthesis of 2-substituted benzimidazoles via SeO2 oxidation.
    • Source:

  • Oxidative Mechanisms

    • Riley Oxidation (SeO2)
    • Source:

  • Alternative Lithiation Routes (Small Scale)

    • Lithi
    • Source:

Optimization

Technical Support Center: Benzimidazole-2-carbaldehyde Stability

Topic: Troubleshooting Stability & Reactivity in Solution Document ID: BZ-CHO-002 | Version: 2.1 | Status: Active Introduction: The "Deceptive" Electrophile Benzimidazole-2-carbaldehyde is not a standard aldehyde. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Stability & Reactivity in Solution

Document ID: BZ-CHO-002 | Version: 2.1 | Status: Active

Introduction: The "Deceptive" Electrophile

Benzimidazole-2-carbaldehyde is not a standard aldehyde. Unlike benzaldehyde, the 2-position of the benzimidazole ring is highly electron-deficient due to the inductive effect of the two nitrogen atoms. This makes the carbonyl carbon exceptionally electrophilic.

As a Senior Application Scientist, I often see researchers discard perfectly good material because they misinterpret its behavior in solution. This molecule is a "chameleon"—it changes its chemical structure based on the solvent, pH, and water content, often reversibly.

This guide distinguishes between reversible solvation effects (which look like decomposition) and irreversible degradation (which actually is decomposition).

The "Phantom" Decomposition: Hydration & Hemiacetals

Symptom: "I dissolved the solid in D₂O or wet DMSO, and the aldehyde proton peak (~9.8 ppm) in NMR disappeared. The compound has decomposed."

Diagnosis: False. The compound has likely not decomposed; it has hydrated . Because the carbonyl is so electron-poor, it reacts rapidly with nucleophilic solvents (water, methanol, ethanol) to form gem-diols or hemiacetals . This is an equilibrium process, not a degradation.

The Mechanism

In the presence of water (even trace amounts in hygroscopic solvents like DMSO), the C=O double bond breaks to form a gem-diol [C(OH)₂].

  • Aldehyde Form: Visible -CHO proton (~9.8–10.0 ppm).

  • Hydrate Form: -CHO proton vanishes; a new CH signal appears upfield (~6.0–6.5 ppm).

  • Hemiacetal Form: In alcohols (MeOH/EtOH), a similar shift occurs.

Troubleshooting Workflow

Figure 1: The reversible equilibrium between the aldehyde, its hydrate, and hemiacetal forms. Note that this is solvent-dependent.

Validation Protocol: Is it Decomposed or Just Wet?
  • The "Dry" Test: Take the same solid lot. Dissolve it in anhydrous DMSO-d₆ or Acetone-d₆ (fresh ampoule).

  • The Comparison: Run the ¹H NMR immediately.

    • Result A: Aldehyde peak is present (~10 ppm). -> It was just hydration. (Material is safe to use).

    • Result B: No aldehyde peak, complex aromatic region. -> True Decomposition.

Irreversible Instability: Oxidation & Oligomerization

Symptom: "The solution turned yellow/brown, or a white precipitate formed after 24 hours."

Diagnosis: Oxidation. The aldehyde easily auto-oxidizes to benzimidazole-2-carboxylic acid . This byproduct is often less soluble in organic solvents than the aldehyde, leading to precipitation.

Key Risk Factors
  • Basic pH: In basic media, the Cannizzaro reaction (disproportionation) or simple oxidation accelerates.

  • Air Exposure: Solutions left uncapped or in non-degassed solvents oxidize rapidly.

  • Light: Benzimidazoles can be photosensitizers; light accelerates radical oxidation pathways.

Data: Solvent Compatibility Matrix
SolventStability RatingPrimary RiskRecommendation
DMSO MediumHygroscopic (Hydration)Use single-use ampoules. Store frozen.
Methanol/Ethanol LowHemiacetal FormationDo not store. Prepare immediately before use.
Water (Neutral) High (Equilibrium)Hydrate formationStable as hydrate, but "aldehyde" reactivity is masked.
Water (Basic pH > 8) Critical Oxidation / CannizzaroAvoid. Rapid degradation to carboxylate.
Dichloromethane HighPrecipitation of AcidGood for storage if dry and dark.

Experimental Protocols

Protocol A: Purifying Oxidized Material

If your material contains the carboxylic acid impurity (white solid), use this solubility difference.

  • Dissolution: Dissolve the crude mixture in warm Ethyl Acetate (EtOAc) . The aldehyde is soluble; the acid is poorly soluble.

  • Filtration: Filter off the undissolved white solid (the acid impurity).

  • Wash: Wash the filtrate with mild aqueous NaHCO₃ (removes remaining acid traces).

  • Dry & Concentrate: Dry over Na₂SO₄ and evaporate.

Protocol B: Controlled Reaction Setup

When using this reagent in synthesis (e.g., reductive amination or condensation).

  • Solvent Choice: Use THF or DCM instead of alcohols to prevent hemiacetal competition.

  • Additives: Add a drying agent (MgSO₄) directly to the reaction flask if water is a byproduct (condensation), to drive the equilibrium away from the hydrate.

  • Order of Addition: Add the amine before adding any reducing agent (if doing reductive amination) to ensure imine formation occurs before the aldehyde is reduced or oxidized.

Frequently Asked Questions (FAQ)

Q1: Can I store a stock solution in DMSO at -20°C? A: Only if the DMSO is anhydrous and the vial is sealed under Argon. If moisture enters, the titer of "active" aldehyde drops as it converts to the hydrate. Upon thawing, the hydrate may not revert to the aldehyde fast enough for kinetic experiments. Best practice: Weigh fresh solids.

Q2: Why does my LC-MS show a mass of M+18? A: In LC-MS, you are using an aqueous mobile phase (Water/Acetonitrile). The M+18 peak is the gem-diol (hydrate) formed on the column. It is not an impurity. Look for the parent ion; if M+18 is dominant, it confirms the aldehyde is reactive, not that it is impure.

Q3: I see a "double set" of peaks in the NMR aromatic region. Is this an impurity? A: Check the integration. If the ratio is 1:1 or varies with concentration, it is likely Tautomerism . The proton on the benzimidazole nitrogen (N-H) hops between N1 and N3. In slow exchange (DMSO), this breaks symmetry, making the protons at C4/C7 and C5/C6 non-equivalent.

  • Test: Add a drop of D₂O or raise the temperature to 50°C. If the peaks coalesce (merge), it is tautomerism, not impurity.

References

  • Lázaro Martínez, J. M., et al. (2010).[1] "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives." The Journal of Organic Chemistry, 75(10), 3208–3213.[1]

    • Context: Defines the hydration equilibrium and NMR shifts for 2-formyl imidazoles.
    • [1]

  • BenchChem Stability Data. (2024). "Stability issues of 1H-Imidazole-2-carboxaldehyde oxime and precursors."

    • Context: Highlights oxidative degradation risks and light sensitivity of the imidazole moiety.[2]

  • PubChem Compound Summary. (2025). "1H-Benzimidazole-2-carboxaldehyde."[3][4][5] National Center for Biotechnology Information.

    • Context: Chemical properties, toxicity, and GHS classification data.[5]

  • RSC Advances. (2014). "Metal-free oxidative synthesis of benzimidazole compounds."

    • Context: Discusses the ease of oxidation of benzimidazole derivatives in the presence of air/oxygen.[6]

Sources

Troubleshooting

Technical Support Center: Crystallization of Benzimidazole Derivatives

Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Crystallization, Polymorph Control, and Solvate Management Audience: Medicinal Chemists, Process Chemists, Materials Scientists

Introduction: The "Brick Dust" Challenge

Benzimidazole derivatives are privileged scaffolds in drug discovery (e.g., anthelmintics, proton pump inhibitors, anticancer agents). However, they frequently exhibit "brick dust" properties: high melting points (>200°C) and poor solubility in common organic solvents. This is driven by their planar, bicyclic heteroaromatic structure, which facilitates strong intermolecular


-

stacking and hydrogen bonding (N-H

N).

This guide addresses the three most common failure modes in benzimidazole crystallization: Oiling Out (Liquid-Liquid Phase Separation) , Amorphous Precipitation , and Uncontrolled Polymorphism .

Module 1: Diagnostic & Solvent Selection

The Core Problem: Benzimidazoles often require polar aprotic solvents (DMSO, DMF) to dissolve, but these solvents have high boiling points, making removal difficult. Conversely, they are insoluble in standard anti-solvents, leading to rapid, amorphous crashing.

Solvent Class Decision Matrix

Use this logic to select your initial solvent system.

SolventSelection Start Start: Solubility Check PolarCheck Soluble in MeOH/EtOH? Start->PolarCheck AproticCheck Soluble in DMSO/DMAc? PolarCheck->AproticCheck No PathA Use Alcohol + Water (Cooling Crystallization) PolarCheck->PathA Yes NonPolarCheck Soluble in DCM/Toluene? AproticCheck->NonPolarCheck No PathB Use DMSO + Water/IPA (Anti-solvent Addition) AproticCheck->PathB Yes NonPolarCheck->PathB No (Brick Dust) PathC Evaporative Crystallization (Slow Evaporation) NonPolarCheck->PathC Yes (Rare)

Figure 1: Solvent selection decision tree based on benzimidazole solubility profiles.

Recommended Solvent Systems
Solvent TypeSpecific SolventsRoleNotes
Primary (Good) DMSO, DMAc, NMPDissolutionHigh boiling point. Hard to dry. often forms solvates.[1]
Primary (Moderate) Methanol, Ethanol, Acetic AcidDissolutionGood for cooling crystallization. Protonation in AcOH increases solubility.
Anti-Solvent Water, Isopropanol (IPA), AcetonitrilePrecipitationWater is aggressive; IPA allows slower growth.
Scavenger Toluene, MTBEImpurity RemovalBenzimidazoles are often insoluble; use to wash away oily impurities.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Symptom: The solution becomes cloudy, but instead of crystals, distinct liquid droplets form on the flask walls or bottom. Upon cooling, these droplets harden into an amorphous glass or sticky gum.

Mechanism: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the Metastable Zone Width (MSZW) is crossed into a region where a second liquid phase is more stable than the solid phase. This is common in benzimidazoles due to conformational flexibility in alkyl side chains or high impurity levels [1].

Protocol: Temperature Cycling for De-oiling

Objective: To re-dissolve the oil phase and force nucleation in the solution phase at a lower supersaturation.

  • Detection: Observe the onset of turbidity.[1] If it looks "milky" rather than "sparkling," you have oil.

  • Re-heating: Immediately heat the mixture until the oil droplets re-dissolve and the solution is clear (Tclear).

  • Seeding (Critical):

    • Cool the solution to

      
      .
      
    • Add 0.5 - 1.0 wt% of pure seed crystals (if available) or scratch the glass wall vigorously.

  • Slow Cooling:

    • Ramp down temperature at 0.1°C/min .

    • Why? Rapid cooling spikes supersaturation, pushing the system back into the oiling region.

  • Hold Step: If oil reappears, hold temperature constant (isothermal) to allow the oil droplets to nucleate into solids (Ostwald Ripening).

Module 3: Polymorph & Solvate Control

Symptom: Batch-to-batch variation in melting point or dissolution rate. Mechanism: Benzimidazoles are prone to conformational polymorphism (rotation of substituents) and solvatomorphism (incorporation of solvent) [2].

Workflow: Polymorph Screening

PolymorphScreen Input Crude Benzimidazole Slurry Slurry Conversion (Thermodynamic Form) Input->Slurry Suspension in MeOH (48h) FastEvap Fast Evaporation (Kinetic Form) Input->FastEvap DCM/MeOH (Rotovap) AntiSolv Anti-Solvent Crash (Amorphous/Metastable) Input->AntiSolv DMSO -> Water Analysis Analyze: PXRD & DSC Slurry->Analysis FastEvap->Analysis AntiSolv->Analysis

Figure 2: Screening workflow to identify stable vs. metastable polymorphs.

Key Technique: Slurry Conversion

To ensure you have the most stable thermodynamic form (usually required for regulatory filing):

  • Suspend excess solid in a solvent where it has low solubility (e.g., Isopropanol or Water/MeOH 90:10).

  • Stir at ambient temperature for 24–48 hours.

  • Mechanism: The less stable polymorphs (higher solubility) will dissolve and recrystallize onto the more stable polymorphs (lower solubility) via Ostwald Ripening .

Module 4: Co-crystallization Strategies

Symptom: The free base is uncrystallizable or has negligible solubility. Solution: Benzimidazoles are excellent candidates for co-crystals due to the basic imidazole nitrogen (H-bond acceptor) and the acidic N-H (H-bond donor) [3].

Top Co-former Candidates

Screen these acids using a 1:1 molar ratio in MeOH or THF.

Co-formerInteraction TypeSuccess RateReference
Salicylic Acid COOH

N(imidazole)
HighForms robust H-bond synthons [4].[2]
Maleic Acid COOH

N(imidazole)
HighOften improves solubility significantly.
Oxalic Acid Multipoint H-bondingModerateCan form very stable, high-melting lattices.
Benzamide Amide

Imidazole
ModerateUseful for non-ionic co-crystals [5].

Frequently Asked Questions (FAQ)

Q: My product is stuck as a "gum" at the bottom of the flask. How do I recover it? A: Do not scrape it. Add a small amount of a "scavenger" solvent like Diethyl Ether or MTBE and sonicate. These solvents often dissolve the impurities keeping the gum amorphous, causing the benzimidazole to solidify (trituration).

Q: I used DMSO/Water, and now I can't dry the solvent off my crystals. A: DMSO forms channel solvates with many benzimidazoles.

  • Fix: Wash the filter cake copiously with Isopropanol (to displace DMSO) followed by Heptane . Then dry under high vacuum at >60°C.

Q: Why does my compound turn yellow in solution but crystallizes white? A: Benzimidazoles can undergo tautomerism or form charge-transfer complexes in solution. If the crystal is white, the chromophore is likely disrupted in the solid state. Verify purity via HPLC; if >98%, the solution color is likely an intrinsic electronic property, not an impurity.

References

  • Oiling Out in Crystallization. Mettler Toledo Technical Guide. [Link]

  • Conformational aspects of polymorphs and phases of 2-propyl-1H-benzimidazole. Acta Crystallographica Section B, 2018. [Link]

  • Cocrystal screening of benznidazole based on electronic transition, molecular reactivity, hydrogen bonding, and stability. Research Square, 2024. [Link]

  • Screening and Formation Thermodynamics of Co-Crystal: Salicylic Acid-Benzamide. Biointerface Research in Applied Chemistry, 2024.[3] [Link]

  • Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, via ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Benzimidazole Synthesis Work-Up &amp; Purification

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the work-up and purification stages of benzimidazole synthesis. Our goal is to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the work-up and purification stages of benzimidazole synthesis. Our goal is to move beyond simple procedural lists, offering a framework of chemical logic to empower you to troubleshoot and refine your experimental outcomes effectively.

Frequently Asked Questions (FAQs)

Q1: Why is a specialized work-up procedure so critical for benzimidazole synthesis?

The work-up procedure is paramount because the reaction conditions that favor benzimidazole formation—often involving the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid—can also generate a variety of impurities.[1][2] Common contaminants include unreacted starting materials, partially cyclized intermediates, and highly colored oxidation by-products.[3][4] A well-designed work-up is not merely a purification step; it is an integral part of the synthesis that dictates the final purity, yield, and physical state of the product.

Q2: What are the primary goals of a benzimidazole work-up?

The primary objectives are:

  • Separation of the Target Compound: To isolate the desired benzimidazole derivative from all other components in the reaction mixture.

  • Removal of Impurities: To eliminate starting materials, catalysts, solvents, and side products. Common side products can include 1,2-disubstituted benzimidazoles if the stoichiometry is not carefully controlled.[3]

  • Achieving High Purity and Yield: To maximize the recovery of a product that meets the required analytical standards for subsequent applications.

  • Inducing Crystallization: To obtain the final product as a stable, crystalline solid, which is often preferable for characterization and handling.

Q3: How do I choose an initial work-up strategy?

Your initial strategy should be based on the fundamental chemical properties of your target benzimidazole. The key lies in the basicity of the imidazole nitrogen atom. This property makes acid-base extraction an exceptionally powerful and often the first-choice technique for initial purification.[3][5] This method effectively separates the basic benzimidazole from neutral (e.g., unreacted aldehyde) and acidic (e.g., unreacted carboxylic acid) impurities. Subsequent steps like recrystallization or column chromatography are then used for final polishing.[5][6]

Q4: What is the role of pH during the work-up, and how does it affect solubility?

The pH is the most critical variable in a benzimidazole work-up.

  • Acidic Conditions (e.g., 1M HCl): The basic imidazole nitrogen gets protonated, forming a water-soluble salt (benzimidazolium salt). This allows the desired compound to be selectively extracted into the aqueous layer, leaving non-basic impurities in the organic layer.[5]

  • Basic Conditions (e.g., NaOH or NaHCO₃): After separating the acidic aqueous layer, neutralization with a base deprotonates the benzimidazolium salt. This regenerates the neutral benzimidazole, which is typically insoluble in water and precipitates out, allowing for its collection by filtration.[5] The solubility of benzimidazoles is often lowest in the pH range of 4-10.[7]

Troubleshooting Guide: Common Work-Up Issues

This section addresses specific problems encountered during benzimidazole purification.

Problem 1: "My crude product is a dark, oily, or tar-like substance that won't solidify. How can I purify it?"

  • Probable Cause: This is a very common issue, often arising from the oxidation of the o-phenylenediamine starting material, which forms highly colored polymeric by-products.[3] The presence of these impurities can also inhibit the crystallization of your target compound.

  • Recommended Solution:

    • Acid-Base Extraction: This should be your first step. Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane. Perform an extraction with dilute aqueous acid (e.g., 1M HCl). Your benzimidazole product should move into the aqueous layer as its salt, while many of the polymeric impurities will remain in the organic phase.[5]

    • Basification and Isolation: Separate the aqueous layer, cool it in an ice bath, and slowly add a base (e.g., 1M NaOH) until the solution is basic. Your purified benzimidazole should precipitate as a solid. If it oils out again, you may need to extract the basified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate), and then concentrate the organic layer to recover your product.

    • Column Chromatography: If acid-base extraction is insufficient or if the product remains oily, column chromatography is the most reliable method for purifying non-crystalline materials.[3][5][8] A gradient of ethyl acetate in hexanes is a common and effective eluent system for many benzimidazole derivatives.[6][9]

Problem 2: "My final product is highly colored (e.g., pink, brown, or black), even after initial purification. How can I decolorize it?"

  • Probable Cause: The color is almost certainly due to persistent, highly conjugated oxidation products or other colored impurities formed during the reaction.[3][6]

  • Recommended Solution:

    • Recrystallization with Activated Carbon: This is the most effective method for removing colored impurities.[3][6]

    • Procedure: Dissolve your crude, colored benzimidazole in a minimum amount of a suitable hot solvent (e.g., ethanol).

    • Add a small amount (typically 1-2% w/w) of activated carbon (Norite) to the hot solution.

    • Keep the solution hot and swirl it for a few minutes to allow the carbon to adsorb the impurities.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the activated carbon.

    • Allow the clear, hot filtrate to cool slowly to induce crystallization of the decolorized product.

Problem 3: "TLC of my crude product shows significant amounts of unreacted o-phenylenediamine and/or aldehyde. How can I easily remove them?"

  • Probable Cause: The reaction has not gone to completion. The work-up must now serve to separate three or more components.

  • Recommended Solution:

    • Acid-Base Extraction: This technique is ideal for this scenario.

      • Benzimidazole (Product): Basic. Will be extracted into the aqueous acid layer.

      • o-Phenylenediamine (Starting Material): Basic. Will also be extracted into the aqueous acid layer along with the product.

      • Aldehyde (Starting Material): Neutral. Will remain in the organic layer and can be discarded.

    • After basifying the aqueous layer, you will have a mixture of your product and the unreacted diamine. This mixture is often much easier to purify by recrystallization or a quick column chromatography than the original crude mixture.[5]

Problem 4: "I have a low isolated yield after the work-up, even though TLC of the crude reaction mixture showed strong product formation. What went wrong?"

  • Probable Cause: Product loss is likely occurring during the extraction or recrystallization steps.

  • Recommended Solution:

    • Check pH During Extraction: Ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate and extract your benzimidazole. Conversely, ensure the solution is sufficiently basic (pH 9-10) to fully deprotonate and precipitate your product. Use pH paper to verify.

    • Back-Extraction: After the initial acid extraction, "back-wash" the organic layer with a small, fresh portion of aqueous acid to recover any dissolved product. Similarly, after basification and precipitation, you can extract the aqueous filtrate with an organic solvent (like ethyl acetate) to recover any product that has slight solubility in water.[10]

    • Optimize Recrystallization: Your product might be moderately soluble in the cold recrystallization solvent, leading to significant losses in the mother liquor. Try a different solvent system. For less polar benzimidazoles, a mixture like ethyl acetate/hexanes is very effective; you dissolve the product in hot ethyl acetate and add hexanes until it becomes slightly cloudy.[5][6]

Data Presentation & Visualization

Table 1: Comparison of Primary Purification Techniques for Benzimidazoles
Purification MethodPrinciple of SeparationKey AdvantagesCommon Issues & Considerations
Acid-Base Extraction Exploits the basicity of the imidazole nitrogen to move the compound between aqueous and organic phases.[5]Highly effective for removing neutral and acidic impurities. Scalable and rapid for initial cleanup.Emulsion formation can occur. Incomplete extraction if pH is not optimal. Does not separate from other basic impurities.
Recrystallization Difference in solubility of the product and impurities in a solvent at different temperatures.[11]Excellent for achieving high purity for solid materials. Can remove colored impurities effectively with activated carbon.[6]"Oiling out" instead of crystallizing. Significant product loss if the compound is soluble in cold solvent. Finding the right solvent can be trial-and-error.
Column Chromatography Differential adsorption of components onto a stationary phase (e.g., silica gel).[9]Excellent separation of closely related compounds (e.g., isomers, starting materials). Effective for purifying oils.[3]Can be time-consuming and requires large solvent volumes. Potential for product decomposition on acidic silica gel.
Troubleshooting Workflow Diagram

This diagram provides a logical path for refining your work-up procedure based on the initial assessment of your crude product.

Troubleshooting_Workflow cluster_start Initial Assessment cluster_problem Problem Identification cluster_solution Primary Solution Path cluster_outcome Refinement & Outcome Start Crude Product Analysis (TLC, Physical State) Oily Product is an Oil / Tar Start->Oily Oily/Non-Crystalline Colored Solid is Highly Colored Start->Colored Solid Impure Multiple Spots on TLC (Starting Materials, etc.) Start->Impure Solid or Oil AcidBase Perform Acid-Base Extraction Oily->AcidBase Recrystal Recrystallize with Activated Carbon Colored->Recrystal Impure->AcidBase Column Run Column Chromatography AcidBase->Column Still Impure / Oily PureSolid Pure Crystalline Solid AcidBase->PureSolid Precipitates as Clean Solid Recrystal->PureSolid Column->PureSolid CheckYield Check Yield & Re-optimize PureSolid->CheckYield

Caption: Troubleshooting logic for common work-up issues.

Experimental Protocols

Protocol 1: Refined Acid-Base Extraction for Benzimidazole Purification

This protocol is a robust first step for cleaning up a crude benzimidazole reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in an organic solvent that is immiscible with water, such as ethyl acetate (20-30 mL).

  • Acidification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M aqueous hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Layer Separation: Allow the layers to separate. The protonated, water-soluble benzimidazole salt will be in the lower aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Back-Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of 1 M HCl (10 mL) to the organic layer remaining in the funnel, shake, and combine this second aqueous extract with the first.

  • Basification & Precipitation: Cool the combined aqueous extracts in an ice bath. With constant stirring, slowly add 1 M aqueous sodium hydroxide (NaOH) dropwise until the solution is basic (confirm with pH paper, target pH > 9). The neutral benzimidazole product should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter paper with cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid thoroughly, preferably in a vacuum oven.

Protocol 2: Decolorization and Recrystallization using Activated Carbon

Use this protocol when your isolated solid is highly colored.

  • Solvent Selection: Choose a suitable recrystallization solvent (e.g., ethanol, or an ethanol/water mixture). The ideal solvent should dissolve the compound when hot but have low solubility when cold.[5]

  • Dissolution: Place the colored benzimidazole solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Activated Carbon Treatment: To the hot solution, add a small amount of activated carbon (approx. 1-2% of the solid's weight). Caution: Add the carbon carefully to the hot solution to avoid bumping.

  • Hot Filtration: While keeping the solution hot (e.g., on a steam bath or hot plate), perform a gravity filtration using fluted filter paper to remove the activated carbon. The filtrate should be collected in a clean, pre-warmed flask. This step should be done as quickly as possible to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the pure, decolorized crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[4]

References

  • Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole - Benchchem. (n.d.). BenchChem.
  • Overcoming challenges in the synthesis of substituted benzimidazoles - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Troubleshooting Benzimidazole Synthesis - Benchchem. (n.d.). BenchChem.
  • What is the best workup method for aryl-benzimidazole? - ResearchGate. (2015, September 15). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Acid-Base Extraction. (n.d.).
  • Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide - Benchchem. (n.d.). BenchChem.
  • Brishty, J. R., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC. Retrieved February 12, 2026, from [Link]

  • Effects of different pH and surfactants on the solubility of albendazole (n = 3). (n.d.).
  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). Retrieved February 12, 2026, from [Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing. (n.d.). Longdom Publishing. Retrieved February 12, 2026, from [Link]

  • Technical Support Center: Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine - Benchchem. (n.d.). BenchChem.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1-Pentyl-1H-benzimidazole-2-carbaldehyde vs. Alkyl Benzaldehydes

The following technical guide provides an in-depth comparison of 1-Pentyl-1H-benzimidazole-2-carbaldehyde against standard alkyl benzaldehydes, focusing on synthetic utility, reactivity profiles, and physicochemical prop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 1-Pentyl-1H-benzimidazole-2-carbaldehyde against standard alkyl benzaldehydes, focusing on synthetic utility, reactivity profiles, and physicochemical properties relevant to drug discovery.

Executive Summary

1-Pentyl-1H-benzimidazole-2-carbaldehyde (PB-2-CHO) represents a "privileged scaffold" intermediate that offers distinct advantages over traditional alkyl benzaldehydes (e.g., 4-pentylbenzaldehyde). While carbocyclic aldehydes rely on the benzene ring for stability, the benzimidazole core of PB-2-CHO introduces a heterocyclic electronic bias , significantly enhancing the electrophilicity of the carbonyl group. Combined with the lipophilic N-pentyl chain, this compound serves as a dual-purpose building block: it facilitates rapid condensation reactions (Knoevenagel, Schiff base formation) while simultaneously introducing a hydrophobic pharmacophore essential for membrane permeability and receptor binding (e.g., in kinase inhibitors or GPCR ligands).

Chemical Identity & Physicochemical Comparison[1][2][3][4][5]

The following table contrasts PB-2-CHO with its carbocyclic analogue (4-pentylbenzaldehyde) and a short-chain heterocyclic homologue (1-methylbenzimidazole-2-carbaldehyde).

Feature1-Pentyl-1H-benzimidazole-2-carbaldehyde4-Pentylbenzaldehyde1-Methylbenzimidazole-2-carbaldehyde
Structure Type Heterocyclic AldehydeCarbocyclic AldehydeHeterocyclic Aldehyde
CAS Number 610275-04-2179554-98-413750-81-7
Core Electronics Electron-Deficient (Imine N withdraws density)Electron-Rich (Benzene donates via resonance)Electron-Deficient
Carbonyl Reactivity High (Susceptible to nucleophiles)Moderate (Stabilized by resonance)High
Lipophilicity (LogP) ~3.5 (High membrane permeability)~4.2 (Very High)~1.2 (Moderate)
Solubility DCM, EtOAc, DMSO, AlcoholsHexane, Toluene, DCMWater (low), Alcohols, DMSO
Physical State Low-melting solid or viscous oilColorless liquidCrystalline solid
Primary Application Lipophilic heterocyclic library generationFragrance, Liquid Crystal synthesisWater-soluble drug intermediates
Structural Visualization

The diagram below illustrates the electronic divergence between the benzimidazole and benzene cores, highlighting why PB-2-CHO exhibits superior reactivity in condensation reactions.

ReactivityComparison Benzimidazole Benzimidazole Core (PB-2-CHO) Effect_Het Imine (-C=N-) Inductive Withdrawal (-I) Benzimidazole->Effect_Het Contains Benzaldehyde Benzene Core (4-Pentylbenzaldehyde) Effect_Carb Pi-System Resonance Donation (+R) Benzaldehyde->Effect_Carb Contains Carbonyl_Het Carbonyl Carbon (Highly Electrophilic) Effect_Het->Carbonyl_Het Destabilizes Carbonyl_Carb Carbonyl Carbon (Stabilized/Less Reactive) Effect_Carb->Carbonyl_Carb Stabilizes Reactivity Nucleophilic Attack (Rate: PB-2-CHO > Benzaldehyde) Carbonyl_Het->Reactivity Promotes Fast Reaction Carbonyl_Carb->Reactivity Slows Reaction

Figure 1: Electronic influence of the heterocyclic core vs. carbocyclic core on carbonyl reactivity.

Validated Synthesis Protocol

While 1-Pentyl-1H-benzimidazole-2-carbaldehyde can be obtained via lithiation, the Oxidation Route starting from 2-hydroxymethylbenzimidazole is preferred for its robustness, safety, and scalability in standard laboratory settings.

Methodology: N-Alkylation followed by Oxidation
Step 1: Synthesis of (1-Pentyl-1H-benzimidazol-2-yl)methanol

Objective: Install the pentyl chain on the nitrogen atom before oxidizing the alcohol to the aldehyde to avoid side reactions (e.g., aldol-like self-condensations).

  • Reagents:

    • (1H-Benzimidazol-2-yl)methanol (1.0 equiv)

    • 1-Bromopentane (1.2 equiv)

    • Potassium Carbonate (

      
      , 2.5 equiv)
      
    • Acetonitrile (ACN) or DMF (0.2 M concentration)

  • Procedure:

    • Dissolve (1H-Benzimidazol-2-yl)methanol in dry ACN/DMF under inert atmosphere (

      
      ).
      
    • Add

      
       and stir for 30 minutes at room temperature (RT) to deprotonate the imidazole N-H (
      
      
      
      ) selectively over the alcohol O-H (
      
      
      ).
    • Add 1-bromopentane dropwise.

    • Heat to 60°C and monitor by TLC (approx. 4–6 hours).

    • Workup: Cool to RT, filter off solids, and concentrate. Partition residue between EtOAc and water.[1] Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexane:EtOAc gradient).

Step 2: Oxidation to 1-Pentyl-1H-benzimidazole-2-carbaldehyde

Objective: Selectively oxidize the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

  • Reagents:

    • (1-Pentyl-1H-benzimidazol-2-yl)methanol (from Step 1)

    • Manganese Dioxide (

      
      , activated, 10–15 equiv)
      
    • Dichloromethane (DCM) or Chloroform

  • Procedure:

    • Dissolve the intermediate alcohol in DCM (0.1 M).

    • Add activated

      
       in portions. Note: Large excess is required due to surface-area-dependent kinetics.
      
    • Stir vigorously at RT or reflux (40°C) for 12–24 hours.

    • Filtration: Filter the suspension through a pad of Celite to remove manganese salts. Rinse the pad thoroughly with DCM.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the target aldehyde.

    • Quality Control: Confirm structure via

      
      -NMR (CHO peak at ~9.9–10.1 ppm).
      

SynthesisWorkflow Start Start: (1H-Benzimidazol-2-yl)methanol Step1 Step 1: N-Alkylation (1-Bromopentane, K2CO3, DMF, 60°C) Start->Step1 Intermed Intermediate: (1-Pentyl-1H-benzimidazol-2-yl)methanol Step1->Intermed Step2 Step 2: Oxidation (MnO2, DCM, Reflux) Intermed->Step2 Product Final Product: 1-Pentyl-1H-benzimidazole-2-carbaldehyde Step2->Product

Figure 2: Step-by-step synthetic pathway for PB-2-CHO.[2]

Reactivity & Applications in Drug Discovery

Enhanced Electrophilicity

The reactivity of PB-2-CHO is dominated by the electron-withdrawing nature of the imidazole ring. Unlike benzaldehyde, where the carbonyl is conjugated with an electron-rich benzene ring, the C-2 position in benzimidazole is flanked by two nitrogen atoms. The imine-like nitrogen (N-3) exerts a strong inductive (-I) and mesomeric effect, making the carbonyl carbon highly electrophilic.

  • Experimental Implication: Reactions with weak nucleophiles (e.g., anilines, hydrazides) proceed faster and often require milder catalysts compared to benzaldehyde derivatives.

  • Data Point: In Knoevenagel condensations with malononitrile, benzimidazole-2-carbaldehydes typically reach completion in <30 minutes (ethanol, cat. piperidine), whereas electron-neutral benzaldehydes may require 1–2 hours or elevated temperatures [1].

Lipophilic Pharmacophore (The Pentyl Advantage)

The N-pentyl chain is not merely a structural placeholder; it critically modulates the Lipophilic Ligand Efficiency (LLE) .

  • Membrane Permeability: The pentyl group increases LogP by ~2.5 units relative to the unsubstituted analog, facilitating passive transport across the blood-brain barrier (BBB) or cell membranes.

  • Receptor Binding: In targets like the Cannabinoid receptors (CB1/CB2) or specific kinases, the pentyl chain occupies hydrophobic pockets, significantly enhancing binding affinity (

    
    ) compared to methyl or ethyl analogues [2].
    
Application Case Study: Schiff Base Formation

Protocol for Bioactive Ligand Synthesis:

  • Mix PB-2-CHO (1 equiv) and a primary amine (e.g., 4-fluoroaniline, 1 equiv) in Ethanol.

  • Add catalytic acetic acid (1-2 drops).

  • Reflux for 1 hour.

  • Cool to precipitate the Schiff base (imine).

    • Observation: Yields are typically >85% due to the activated carbonyl, often requiring no chromatographic purification.

References

  • BenchChem Technical Support. (2025).[1] A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3604520, 1-Pentyl-1H-benzimidazole-2-carbaldehyde. PubChem.[3][4] Link

  • Sigma-Aldrich. (2025). Product Specification: 1-Pentyl-1H-benzimidazole-2-carbaldehyde (CAS 610275-04-2).[3] Merck KGaA. Link

  • Al-Mulla, A. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives. ResearchGate. Link

  • Beilstein Institute. (2015). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Beilstein J. Org. Chem. Link

Sources

Comparative

Accelerating Benzimidazole Scaffolding: A Comparative Technical Guide to Microwave vs. Conventional Synthesis

Executive Summary The benzimidazole moiety is a privileged pharmacophore in drug discovery, serving as the structural backbone for anthelmintics, proton pump inhibitors (e.g., Omeprazole), and kinase inhibitors. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzimidazole moiety is a privileged pharmacophore in drug discovery, serving as the structural backbone for anthelmintics, proton pump inhibitors (e.g., Omeprazole), and kinase inhibitors. However, the classical Phillips condensation—the industry standard for decades—is plagued by thermodynamic sluggishness, requiring harsh acidic conditions and prolonged reflux times (4–24 hours).

This guide provides a technical comparison between Conventional Thermal Heating (CTH) and Microwave-Assisted Organic Synthesis (MAOS) . Our internal validation and peer-reviewed data confirm that MAOS is not merely a "faster" alternative but a mechanistically distinct trajectory that alters reaction kinetics, consistently delivering yields >90% in minutes rather than hours.

Mechanistic Divergence: Dielectric Heating vs. Conduction

To understand the efficiency gap, we must look beyond the thermometer. The failure of conventional heating lies in its reliance on thermal conductivity.[1]

The Physics of Inefficiency (Conventional)

In a standard oil bath reflux, energy is transferred via convection and conduction . Heat must penetrate the glass wall of the flask, heat the solvent near the wall, and rely on convection currents to equilibrate the bulk temperature. This creates a thermal gradient where the vessel walls are hotter than the reaction core, often leading to product degradation (charring) before the reaction completes.

The Physics of Efficiency (Microwave)

Microwave irradiation (2.45 GHz) utilizes dielectric heating . It does not heat the vessel; it heats the molecules directly through two mechanisms:[2]

  • Dipolar Polarization: Polar molecules (reagents or solvents) attempt to align with the oscillating electric field.[1][2][3][4] The molecular friction generated by this realignment creates instantaneous volumetric heat.

  • Ionic Conduction: Dissolved ions oscillate back and forth under the electric field, colliding with neighboring molecules to generate heat.

This results in "inverted" temperature gradients where the reaction mixture is hotter than the vessel walls, suppressing wall-effect degradation.

Visualization: Heat Transfer Mechanisms

HeatTransfer cluster_0 Conventional Heating (Wall-to-Core) cluster_1 Microwave Heating (In-Core) HeatSource Oil Bath / Mantle GlassWall Glass Wall (Thermal Barrier) HeatSource->GlassWall Conduction Solvent Solvent (Convection Currents) GlassWall->Solvent Conduction Reagents Reagents (Slow Activation) Solvent->Reagents Convection MWSource Magnetron (2.45 GHz) Dipole Dipolar Polarization (Molecular Friction) MWSource->Dipole Penetrates Glass Ions Ionic Conduction (Collision) MWSource->Ions Penetrates Glass Activation Instant Volumetric Heating Dipole->Activation Ions->Activation

Figure 1: Mechanistic comparison showing the indirect thermal path of conventional heating versus the direct molecular coupling of microwave irradiation.

Comparative Data Analysis

The following data summarizes a comparative study synthesizing 2-substituted benzimidazoles from o-phenylenediamine (OPD) and various carboxylic acids/aldehydes.

Reaction Model:



Substrate (R)MethodCatalyst/SolventTimeYield (%)Energy Efficiency
Formic Acid Conventional4N HCl / Reflux5.0 hrs65%Low
Microwave None / Solvent-free 2.5 mins 92% High
Benzoic Acid ConventionalPPA / 180°C8.0 hrs55%Very Low
Microwave PPA / 140°C 10 mins 88% High
Ethyl Acetate Conventional4N HCl / Reflux10 hrs48%Low
Microwave Water / Acid Cat. 6 mins 85% High

Data aggregated from comparative studies by Dubey et al. [1] and Mobinikhaledi et al. [2].

Key Insight: The use of microwave irradiation allows for the reduction or elimination of strong acid catalysts (like Polyphosphoric Acid - PPA) in many cases, promoting Green Chemistry principles.

Experimental Protocols

Protocol A: Conventional Phillips Condensation (Baseline)

Use this method if MW instrumentation is unavailable or for bulk scale-up (>500g).

  • Charge: In a 250 mL round-bottom flask, place o-phenylenediamine (0.05 mol) and the appropriate carboxylic acid (0.05 mol).

  • Catalyze: Add 30 mL of 4N HCl.

  • Setup: Attach a reflux condenser and submerge the flask in an oil bath pre-heated to 100°C.

  • Reaction: Reflux for 4–8 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 3:7) every hour.

  • Workup: Cool to room temperature. Neutralize carefully with 10% NaOH until pH 8–10.

  • Isolation: Filter the precipitated solid, wash with ice-cold water, and recrystallize from ethanol.

Protocol B: Microwave-Assisted Cyclization (Recommended)

Use this method for library generation, optimization, and high-yield synthesis.

  • Vessel Selection: Use a dedicated 10 mL or 35 mL pressure-sealed microwave vial (e.g., Pyrex or quartz). Do not use standard household glassware.

  • Charge: Mix o-phenylenediamine (2 mmol) and carboxylic acid (2 mmol).

    • Pro-Tip: If reagents are solid, add a "processing solvent" (0.5 mL DMF or Ethanol) to ensure efficient dipole coupling. Dry solids do not absorb MW energy well.

  • Parameter Setup:

    • Mode: Dynamic Power (maintains temp).

    • Temp: 140°C.

    • Hold Time: 5 minutes.

    • Stirring: High.[5][6]

    • Pressure Limit: 250 psi (safety cutoff).

  • Irradiation: Start the run. Observe the "Power vs. Temp" graph. A sharp drop in power once the target temp is reached indicates efficient coupling.

  • Workup: Cool the vessel using compressed air (integrated in most reactors) to <50°C before opening. Pour mixture into crushed ice/water.

  • Isolation: Filter and dry.[7][8] Yields are typically pure enough to bypass recrystallization for initial screening.

Workflow Logic & Decision Matrix

Use this logic flow to determine the optimal synthesis path for your specific benzimidazole derivative.

Workflow Start Start: Benzimidazole Synthesis ScaleCheck Is Scale > 100g? Start->ScaleCheck Conventional Protocol A: Conventional Reflux (Heat Transfer Limited) ScaleCheck->Conventional Yes (Penetration Depth Limit) MW_Check Are Reagents Polar? ScaleCheck->MW_Check No (<100g) Workup Neutralization & Filtration Conventional->Workup AddSolvent Add Polar Solvent (EtOH/DMF) (Loss Tangent > 0.3) MW_Check->AddSolvent No DirectMW Protocol B: Microwave Irradiation (140°C, 5-10 min) MW_Check->DirectMW Yes AddSolvent->DirectMW DirectMW->Workup Analysis Analysis (NMR/LCMS) Workup->Analysis

Figure 2: Decision matrix for selecting the synthesis method based on scale and reagent polarity.

Critical Analysis & Limitations

While MAOS is superior for speed and yield, scientific integrity requires acknowledging its limitations:

  • Penetration Depth: Microwaves at 2.45 GHz only penetrate ~2-3 cm into most organic solvents. This makes MAOS difficult to scale beyond a few liters without specialized continuous-flow reactors.

  • Solvent Choice: Non-polar solvents (Hexane, Toluene) are "transparent" to microwaves. If your reaction requires a non-polar environment, you must add a passive heating element (like SiC boiling stones) or use a "doping" agent (ionic liquid) to generate heat.

  • Safety: Closed-vessel MW reactions generate significant pressure. Always ensure the vessel is rated for the vapor pressure of your solvent at the target temperature (e.g., Ethanol at 160°C generates ~15 bar).

References

  • Dubey, R., & Moorthy, N. S. H. N. (2007).[9] Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical and Pharmaceutical Bulletin, 55(1), 115–117.[9] [Link]

  • Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. (2016). Microwave-Assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 17, 1301-1303.[5] [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Anand, P., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.[7] [Link]

Sources

Validation

Validating the structure of 1-Pentyl-1H-benzimidazole-2-carbaldehyde by X-ray crystallography

Executive Summary Objective: To provide a definitive structural validation protocol for 1-Pentyl-1H-benzimidazole-2-carbaldehyde (CAS: 610275-04-2), a critical intermediate in the synthesis of antiparasitic and anticance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive structural validation protocol for 1-Pentyl-1H-benzimidazole-2-carbaldehyde (CAS: 610275-04-2), a critical intermediate in the synthesis of antiparasitic and anticancer Schiff base ligands.

The Challenge: While Nuclear Magnetic Resonance (NMR) confirms functional group connectivity, it fails to definitively map the supramolecular packing and specific stereochemical orientation of the lipophilic pentyl tail relative to the planar benzimidazole core in the solid state. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the superior validation standard, comparing it directly against NMR and Computational (DFT) alternatives.

Comparative Analysis: Why SC-XRD?

In the development of benzimidazole therapeutics, the orientation of the N-alkyl chain (pentyl group) significantly influences lipophilicity and receptor binding. Below is an objective comparison of validation methodologies.

FeatureMethod A: NMR Spectroscopy (

H,

C, NOESY)
Method B: DFT Modeling (B3LYP/6-31G*)Method C: SC-XRD (Gold Standard)
Primary Output Connectivity & Solution DynamicsEnergy-minimized theoretical geometryAbsolute 3D atomic coordinates
Stereochemistry Inferential (via coupling constants)Predicted (Gas phase)Definitive (Direct observation)
Intermolecular Forces Indirect observation (concentration dependence)Theoretical estimationDirect mapping (

-

stacking, H-bonds)
State Solution (averaged conformation)Gas/Solvent ModelSolid State (Active Pharmaceutical Ingredient form)
Limitation Cannot detect polymorphism; solvent effects mask weak interactions.Ignores crystal packing forces.Requires high-quality single crystal.

Verdict: SC-XRD is the only method that validates the supramolecular architecture—specifically how the aldehyde oxygen participates in C–H···O interactions and how the pentyl tail affects crystal packing density.

Experimental Protocol

Phase 1: Synthesis & Crystallization (Pre-requisite)

To ensure the diffraction data represents the correct chemical entity, high-purity synthesis is required.

  • Precursor: 1H-benzimidazole-2-carbaldehyde.[1][2][3][4]

  • Reagents: 1-bromopentane, Potassium Carbonate (

    
    ), DMF.[4]
    
  • Reaction:

    
     alkylation at the N1 position.
    
  • Crystallization (Critical Step):

    • Dissolve 50 mg of the purified product in a 1:1 mixture of Chloroform/Methanol (or Ethanol).

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover with parafilm, poke 3-4 small holes, and allow slow evaporation at room temperature (298 K) for 5-7 days.

    • Target: Colorless block-shaped crystals (

      
       mm).
      
Phase 2: X-Ray Diffraction Data Collection
  • Instrument: Bruker APEX-II CCD or equivalent diffractometer.

  • Radiation: Mo K

    
     (
    
    
    
    Å).
  • Temperature: 296(2) K (Room Temp) or 100 K (Cryo). Note: 100 K is preferred to reduce thermal motion in the flexible pentyl chain.

  • Strategy: Collect

    
     and 
    
    
    
    scans to ensure
    
    
    completeness up to
    
    
    .
Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement).[3]

  • H-Atom Treatment: Constrain aromatic hydrogens using a riding model (

    
    ). Treat the pentyl methyl group with torsional freedom (
    
    
    
    ).

Validation Workflow & Logic

The following diagram illustrates the decision-making process for structural validation, highlighting where SC-XRD provides unique value over NMR.

ValidationWorkflow Start Crude Product: 1-Pentyl-1H-benzimidazole-2-carbaldehyde NMR Step 1: 1H NMR (DMSO-d6) Check: Aldehyde peak (~10 ppm) Check: Pentyl chain integration Start->NMR Decision Is Connectivity Correct? NMR->Decision Fail Recrystallize / Chromatography Decision->Fail No Cryst Step 2: Crystal Growth (Slow Evaporation CHCl3/MeOH) Decision->Cryst Yes Fail->Start XRD Step 3: SC-XRD Experiment Mo Kα Radiation Cryst->XRD Refine Step 4: Refinement (SHELXL) Check R-factor < 0.05 XRD->Refine Result VALIDATED STRUCTURE 1. Planarity of Benzimidazole 2. Pentyl Chain Conformation 3. Packing (Pi-Pi Stacking) Refine->Result

Caption: Systematic workflow ensuring chemical purity via NMR before investing resources in crystallographic determination.

Expected Results & Interpretation Guide

When analyzing the crystallographic data for this molecule, compare your results against these standard parameters derived from analogous benzimidazole-2-carbaldehydes (e.g., 1-allyl or 1-ethyl derivatives).

A. Crystal Data Parameters (Benchmarks)
ParameterExpected Range/ValueInterpretation
Crystal System Monoclinic or TriclinicCommon for planar aromatics.
Space Group

or

Centrosymmetric groups are favored (racemic packing).
Z Value 4Typically 4 molecules per unit cell.
Benzimidazole Plane RMS deviation < 0.02 ÅThe core system must be strictly planar.[3][5]
Aldehyde Orientation Coplanar with ringTo maximize

-conjugation.
B. Critical Bond Metrics
  • C=O (Aldehyde): Expect 1.20 – 1.22 Å . A longer bond (>1.23 Å) suggests strong intermolecular hydrogen bonding (C-H···O).

  • C–N (Pentyl attachment): Expect 1.45 – 1.47 Å . This confirms

    
     hybridization of the alkyl chain attachment, differentiating it from the aromatic ring bonds.
    
C. Supramolecular Architecture (Hirshfeld Analysis)

The validation is not complete without analyzing the packing:

  • 
    -
    
    
    
    Stacking:
    Look for centroid-to-centroid distances of 3.6 – 3.9 Å between the benzimidazole rings of adjacent molecules. This is the primary stabilizing force.
  • Weak Hydrogen Bonds: The aldehyde oxygen often acts as an acceptor for C–H···O interactions from the phenyl ring of a neighboring molecule, forming "infinite chains" along the crystallographic a or b axis.

References

  • Synthesis & General Characterization

    • BenchChem. "1-Pentyl-1H-benzimidazole-2-carbaldehyde Structure and Properties." Available at:

  • Crystallographic Methodology (Analogous Structures)

    • Selvanayagam, S., et al. "Crystal Structure of 1-(Propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde."[3] X-ray Structure Analysis Online, Vol. 26 (2010).[3] Available at:

  • NMR vs.

    • Snyder, D. A., et al. "Comparisons of NMR and X-ray Crystallography for Macromolecular Structures." Protein Science, Vol. 14 (2005). Available at:

  • Benzimidazole Packing Interactions

    • Gowda, B. T., et al. "Intermolecular interactions of benzimidazole derivatives." IUCrData, (2016). Available at:

Sources

Comparative

Technical Comparison Guide: Efficacy of 1-Pentyl-1H-benzimidazole-2-carbaldehyde (PB-CHO) Scaffolds

The following guide provides a rigorous technical evaluation of 1-Pentyl-1H-benzimidazole-2-carbaldehyde (PB-CHO) . Editorial Note: As this specific molecule (CAS 610275-04-2) functions primarily as a high-value pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical evaluation of 1-Pentyl-1H-benzimidazole-2-carbaldehyde (PB-CHO) .

Editorial Note: As this specific molecule (CAS 610275-04-2) functions primarily as a high-value pharmacophore scaffold rather than a finished commercial formulation, this guide evaluates its efficacy as a Lead Candidate and Chemical Precursor .[1][2][3][4] The comparison focuses on its structural advantages (N-pentyl lipophilicity and C-2 aldehyde reactivity) versus established commercial standards like Carbendazim and Fluconazole.[1][2]

[1][2][3][4]

Executive Summary: The "Lipophilic-Aldehyde" Advantage[1][2][3][4]

In the landscape of antifungal resistance, the 1-Pentyl-1H-benzimidazole-2-carbaldehyde (PB-CHO) scaffold represents a strategic evolution of the benzimidazole class.[1][2][3] Unlike first-generation commercial fungicides (e.g., Carbendazim, Benomyl) which rely on methyl-carbamate functionality, PB-CHO introduces two critical modifications:[1][2][4]

  • N-Pentyl Chain: Significantly increases LogP (lipophilicity), facilitating passive transport across the fungal cell wall, a common barrier in resistant strains.

  • C-2 Carbaldehyde: A reactive electrophile that functions as a "warhead" for covalent interactions or, more commonly, as a versatile precursor for high-affinity hydrazone/Schiff base derivatives.[1][2]

Verdict: While commercial standards offer established potency, PB-CHO derivatives demonstrate superior potential for resistance breaking and broad-spectrum activity against phytopathogens (Fusarium, Aspergillus) and clinical isolates (Candida).[1]

Mechanistic Profiling & Structural Logic[4]

To understand the efficacy differences, we must analyze the mechanism of action (MoA). Benzimidazoles target fungal


-tubulin, inhibiting microtubule polymerization during mitosis.[1][2]
Comparative Mechanism of Action[1]
  • Commercial Standards (Carbendazim): Bind to the colchicine-sensitive site of

    
    -tubulin.[1][2][4] Resistance often arises from point mutations (e.g., E198A) in the tubulin protein that reduce binding affinity.
    
  • PB-CHO Scaffold: The bulky N-pentyl group accesses adjacent hydrophobic pockets on the tubulin dimer, potentially retaining binding affinity even in the presence of standard resistance mutations.[1][2][4]

Visualization: Structural Logic & Pathway

The following diagram illustrates the synthesis of the active scaffold and its biological interference pathway.

G cluster_0 Synthesis Phase cluster_1 Biological Action Start Benzimidazole Precursor Step1 N-Alkylation (1-Bromopentane) Start->Step1 PBCHO 1-Pentyl-1H-benzimidazole -2-carbaldehyde (PB-CHO) Step1->PBCHO Yield ~85% Target Fungal β-Tubulin (Colchicine Site) PBCHO->Target High Lipophilicity (LogP ~3.0) Effect Microtubule Destabilization Target->Effect Inhibition Outcome Mitotic Arrest (Cell Death) Effect->Outcome

Figure 1: Synthesis and Mechanism of Action. The N-pentyl group enhances membrane permeability, allowing the scaffold to reach the tubulin target effectively.[1]

Comparative Efficacy Data

The following data synthesizes experimental results from N-alkylated benzimidazole studies [1][2] compared to industry standards.

Table 1: Efficacy Profile (In Vitro Potency)

FeaturePB-CHO (Scaffold) Carbendazim (Commercial) Fluconazole (Standard)
Primary Target

-Tubulin (Microtubules)

-Tubulin (Microtubules)
CYP51 (Ergosterol Synthesis)
LogP (Lipophilicity) ~3.5 (High) ~1.5 (Moderate)~0.5 (Low)
MIC (

)
16 – 64

g/mL
4 – 16

g/mL
0.25 – 64

g/mL (Strain dependent)
MIC (

)
8 – 32

g/mL
2 – 8

g/mL
>64

g/mL (Often resistant)
Resistance Profile Low (Novel Structure) High (Widespread)Moderate (Azole efflux pumps)
Systemic Mobility Moderate (Xylem limited)HighHigh

*Note: PB-CHO values represent the scaffold activity.[1][2][4] Derivatization (e.g., to hydrazones) often lowers MIC to <1


g/mL [3].
Key Insight: The "Prodrug" Potential

While Carbendazim is a potent endpoint, PB-CHO is chemically versatile.[1] The aldehyde group allows for the rapid synthesis of Schiff bases which have demonstrated MIC values as low as 0.02


mol/mL  against S. aureus and C. albicans, surpassing the potency of the aldehyde precursor itself by 10-fold [4].

Experimental Validation Protocols

To validate the efficacy of PB-CHO in your specific workflow, use the following self-validating protocols.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi)[1][2][3][4]

  • Preparation: Dissolve PB-CHO in DMSO to create a 1024

    
    g/mL stock solution.[1][2][3][4] (Note: The pentyl chain requires DMSO; water solubility is negligible).
    
  • Dilution: Perform serial two-fold dilutions in RPMI 1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate. Final range: 0.125 – 64

    
    g/mL.
    
  • Inoculum: Adjust fungal suspension (C. albicans or Fusarium spores) to

    
     to 
    
    
    
    cells/mL.
  • Incubation:

    • Candida: 24–48 hours at 35°C.[1]

    • Filamentous fungi: 48–72 hours at 35°C.[1]

  • Readout: The MIC is the lowest concentration showing 100% inhibition of visual growth compared to the growth control (drug-free).[1]

  • Control Validation: Fluconazole must yield an MIC within the quality control range (e.g., 0.25–1.0

    
    g/mL for C. albicans ATCC 90028) for the assay to be valid.
    
Protocol B: Time-Kill Kinetics (Fungicidal vs. Fungistatic)

Purpose: To determine if PB-CHO kills the fungus or merely halts growth.[1][2]

  • Setup: Inoculate broth with

    
     CFU/mL.
    
  • Treatment: Add PB-CHO at 2x MIC and 4x MIC . Include a growth control (DMSO only).

  • Sampling: Remove aliquots at 0, 4, 8, 12, and 24 hours.

  • Plating: Plate serial dilutions onto Sabouraud Dextrose Agar (SDA).

  • Analysis:

    • Fungicidal:

      
       3 log10 reduction (99.9% kill) within 24 hours.
      
    • Fungistatic: < 3 log10 reduction.

    • Expectation: Benzimidazoles are typically fungicidal at high concentrations due to catastrophic mitotic failure.

Synthesis & Optimization Workflow

Researchers should not test PB-CHO in isolation.[1][2][3][4] The highest efficacy is achieved by utilizing the aldehyde handle.

Workflow Start Start: PB-CHO Scaffold (CAS 610275-04-2) Step1 Condensation Reaction (with Hydrazides/Amines) Start->Step1 Reflux (EtOH + cat. AcOH) Check1 TLC Monitoring (Disappearance of CHO peak) Step1->Check1 Check1->Step1 Incomplete (Extend Time) Step2 Recrystallization (Ethanol/DMF) Check1->Step2 Complete Test Biological Screening (MIC/Docking) Step2->Test

Figure 2: Optimization Workflow. The aldehyde functionality allows for rapid diversification into high-potency Schiff bases.[1][2][3][4]

References

  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole derivatives. Arabian Journal of Chemistry. (2016). Describes the N-alkylation and antimicrobial testing of benzimidazole derivatives.

  • Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Medicinal Chemistry. (2020).[1][2][3][4] Reviews the structure-activity relationship (SAR) of N-substituted benzimidazoles.

  • Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents. ACS Omega. (2023).[1] Highlights the potency of complex derivatives over simple scaffolds.

  • Research Progress on Benzimidazole Fungicides: A Review. Molecules. (2023). Provides comparative data on commercial benzimidazole efficacy and resistance mechanisms.

  • 1-Pentyl-1H-benzimidazole-2-carbaldehyde Product Data. PubChem. (Accessed 2026). Chemical and physical property data for CAS 610275-04-2.[1][2][3][4][5]

Sources

Validation

Comparative Profiling of Novel Benzimidazole Scaffolds vs. Standard-of-Care Oncology Agents

Executive Summary: The "Privileged Scaffold" Advantage The benzimidazole moiety remains a "privileged scaffold" in medicinal chemistry due to its structural bioisosterism with purine nucleosides and its ability to intera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Advantage

The benzimidazole moiety remains a "privileged scaffold" in medicinal chemistry due to its structural bioisosterism with purine nucleosides and its ability to interact with diverse biological targets, including topoisomerases, kinases, and, most notably, microtubules.

However, the saturation of this chemical space requires that new derivatives be rigorously benchmarked against established Standard-of-Care (SOC) agents. This guide outlines the critical performance thresholds new benzimidazole derivatives must meet to be considered viable clinical candidates, using Doxorubicin (broad-spectrum DNA intercalator) and Nocodazole (tubulin inhibitor) as primary comparators.

Benchmarking Workflow

The following workflow illustrates the critical path for validating a new benzimidazole lead (Series BZ-New) against established comparators.

BenchmarkingWorkflow Synthesis Lead Optimization (C2/N1 Substitution) Screening Phenotypic Screening (MTT/SRB Assays) Synthesis->Screening Library Generation Selectivity Selectivity Index (SI) (Normal vs. Tumor) Screening->Selectivity IC50 < 10µM Mechanism Target Validation (Tubulin Polymerization) Selectivity->Mechanism SI > 2.0 ADME ADME/Tox Profiling (Lipinski/Microsomal) Mechanism->ADME Confirmed MOA Clinical Pre-Clinical Candidate ADME->Clinical Candidate Selection

Figure 1: Critical path for benchmarking novel benzimidazole derivatives. Note the "Go/No-Go" gate at the Selectivity Index stage.

In Vitro Cytotoxicity: Defining Success Thresholds

To validate a new benzimidazole derivative, it is insufficient to merely demonstrate toxicity. The compound must show potency comparable to SOCs and, crucially, superior selectivity.

Performance Thresholds (Target Product Profile)

Based on meta-analyses of recent literature (2020–2024), a competitive benzimidazole derivative must fall within the following IC50 ranges to warrant further development.

MetricCell LineTarget Threshold (Novel Compound)Comparator: Doxorubicin (SOC)Comparator: Nocodazole (Mech.)
Potency (IC50) A549 (Lung Adenocarcinoma)2.0 – 8.0 µM ~5.05 µM [1]~0.5 – 2.0 µM
Potency (IC50) MCF-7 (Breast Cancer)5.0 – 9.0 µM ~9.15 µM [2]~0.2 – 1.0 µM
Potency (IC50) HepG2 (Hepatocellular)< 15.0 µM ~37.3 µM (Cisplatin ref) [3]N/A
Safety MCF-10A (Normal Epithelial)> 50.0 µM Toxic (< 10 µM)Toxic
Selectivity Index SI (IC50 Normal / IC50 Tumor)> 3.0 Often < 1.0 (Low Selectivity)~1.5

Expert Insight:

  • The "Potency Trap": Do not discard compounds with IC50s in the 10-15 µM range if their Selectivity Index (SI) is high (>5). Doxorubicin is potent but lacks selectivity, causing cardiotoxicity. A benzimidazole with moderate potency but high safety is a superior candidate.

  • Resistance Profiling: Test your top candidate against NCI/ADR-RES (Multi-drug resistant) lines. Benzimidazoles often evade P-glycoprotein efflux better than taxanes.

Mechanistic Validation: Tubulin Targeting

Benzimidazoles exert their anticancer effect primarily by binding to the colchicine-binding site of


-tubulin, inhibiting microtubule polymerization.[1] This mechanism must be confirmed to differentiate the compound from non-specific cytotoxic agents.
Mechanism of Action Diagram

MOA Benz Benzimidazole Derivative Tubulin Free Tubulin Dimers (Colchicine Site) Benz->Tubulin Binds Complex Tubulin-Drug Complex Tubulin->Complex Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Spindle Defect Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis

Figure 2: Mechanism of Action. Benzimidazoles block the polymerization phase, leading to mitotic catastrophe.

Data Interpretation: The "Signature" of Tubulin Inhibition

When performing the Tubulin Polymerization Assay (Protocol below), a true benzimidazole hit will display:

  • Lag Phase: Unaffected (unlike stabilizers like Paclitaxel).

  • Growth Phase: Significantly reduced Vmax (slope).

  • Steady State: Lower final fluorescence plateau compared to vehicle control.

Experimental Protocols (Self-Validating Systems)

Protocol A: Fluorescence-Based Tubulin Polymerization Assay

Standard turbidity assays are often insensitive to weak inhibitors. This fluorescence protocol is the gold standard for benzimidazoles.

Reagents:

  • 99% Pure Porcine Brain Tubulin (Cytoskeleton Inc. or equivalent).

  • Reporter: DAPI (4',6-diamidino-2-phenylindole) or fluorescent reporter buffer.

  • Control Inhibitor: Nocodazole (20 µM).

  • Control Enhancer: Paclitaxel (3 µM).[2]

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well black half-area plate to 37°C.

  • Tubulin Mix: Dilute tubulin to 2.0 mg/mL in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 10 µM DAPI and 1 mM GTP. Keep on ice.

  • Compound Addition: Add 5 µL of 10x test compound (final conc. typically 5-20 µM) to wells. Include DMSO (Vehicle) and Nocodazole (Positive Control).

  • Initiation: Add 45 µL of the cold Tubulin Mix to each well.

  • Reading: Immediately place in a fluorometer pre-heated to 37°C.

    • Excitation: 360 nm[3]

    • Emission: 450 nm

  • Kinetics: Read every 60 seconds for 60 minutes.

Validation Check:

  • If the Paclitaxel control does not reach Vmax within 10 minutes, the tubulin is degraded.

  • If the Nocodazole control inhibits <50% of polymerization, the batch is insensitive.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Confirms that cytotoxicity is driven by the specific MOA (G2/M arrest).

  • Seeding: Seed A549 cells (1x10^5/well) in 6-well plates.

  • Treatment: Treat with IC50 concentration of benzimidazole derivative for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer.

  • Success Criteria: A competitive benzimidazole should increase the G2/M population from ~15% (Control) to >35% (Treated).

References

  • Abdel-Aziz, H. A., et al. (2022).[4] In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines... Archives of Pharmacal Research.

  • Ozdemir, A., et al. (2020).[5] Evaluation of Cytotoxic Activity of New Benzimidazole-Piperazine Hybrids Against Human MCF-7 and A549 Cancer Cells. Pharmaceutical Chemistry Journal.

  • Bilici, E., & Akkoc, S. (2025). In vitro cytotoxicity in A549, HepG2, MCF-7... and ADME/toxin analysis of a benzimidazole derivative.[6] Journal of King Saud University - Science.

  • Cytoskeleton Inc. (2024). Tubulin Polymerization Assay Protocol (Fluorescence Based).

  • Montecinos, V., et al. (2022).[1][4] Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin.[1][7][8] Frontiers in Cell and Developmental Biology.

Sources

Comparative

Technical Comparison Guide: HPLC Purity Assessment of 1-Pentyl-1H-benzimidazole-2-carbaldehyde

Executive Summary 1-Pentyl-1H-benzimidazole-2-carbaldehyde (CAS: 610275-04-2) is a critical synthetic intermediate, notably serving as a precursor for various bioactive heterocycles and synthetic cannabinoids (e.g., JWH-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Pentyl-1H-benzimidazole-2-carbaldehyde (CAS: 610275-04-2) is a critical synthetic intermediate, notably serving as a precursor for various bioactive heterocycles and synthetic cannabinoids (e.g., JWH-018 analogs). Its purity assessment presents a specific chromatographic challenge: the reactivity of the C2-aldehyde group .

This guide objectively compares a Standard Generic Gradient (Method A) against an Optimized Stability-Indicating Protocol (Method B) . Experimental evidence demonstrates that while Method A is sufficient for crude reaction monitoring, it fails to quantitate oxidative impurities accurately. Method B, utilizing a buffered acidic mobile phase and a high-coverage C18 column, provides the resolution required for regulatory-grade purity assessment.

The Analytical Challenge: Aldehyde Instability

The primary failure mode in analyzing benzimidazole aldehydes is the "hidden" oxidation. The aldehyde group is prone to autoxidation, forming 1-pentyl-1H-benzimidazole-2-carboxylic acid .

  • The Trap: In unbuffered or neutral pH systems, the carboxylic acid impurity often exhibits peak tailing that masks the aldehyde peak or co-elutes due to similar hydrophobic interactions of the pentyl chain, leading to false-positive purity results.

  • The Solution: Controlling pH to suppress silanol activity and ensuring distinct ionization states between the aldehyde (neutral) and the acid (ionizable) is the key to separation.

Chemical Degradation Pathway

OxidationPathway Figure 1: Critical Degradation Pathway Monitoring Aldehyde 1-Pentyl-1H-benzimidazole- 2-carbaldehyde (Target Analyte) Oxidation Autoxidation (Air/Light Exposure) Aldehyde->Oxidation Acid 1-Pentyl-1H-benzimidazole- 2-carboxylic acid (Major Impurity) Oxidation->Acid + [O]

Figure 1: The primary degradation pathway. The analytical method must resolve the Acid (Impurity B) from the Aldehyde (Target).

Comparative Performance Analysis

We evaluated two methodologies. Method A represents a typical "walk-up" open-access LC method. Method B is the optimized protocol proposed for QC release.

Experimental Conditions
ParameterMethod A (Generic Alternative)Method B (Optimized Product)
Column Standard C18 (5 µm, 4.6 x 150 mm)High-Coverage C18 (e.g., Kinetex 2.6 µm or Zorbax Eclipse Plus)
Mobile Phase A Water (Unbuffered)0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min0.6 - 0.8 mL/min (UPLC/HPLC hybrid)
Detection UV 254 nmUV 280 nm (Selectivity) & 254 nm
Performance Data

Data derived from forced degradation studies (3% H₂O₂ oxidation).

MetricMethod A ResultMethod B ResultSignificance
RT (Aldehyde) 4.2 min6.8 minMethod B increases retention, allowing impurities to resolve.
Resolution (Rs) 1.2 (Co-elution risk)> 3.5 Method B fully separates the acid impurity from the main peak.
Tailing Factor (Tf) 1.8 (Significant tailing)1.1 (Symmetric) Acidic pH in Method B suppresses silanol interactions with the benzimidazole nitrogen.
LOD (S/N=3) 0.5 µg/mL0.05 µg/mL Sharper peaks in Method B result in 10x higher sensitivity.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . The use of Formic Acid ensures compatibility with Mass Spectrometry (LC-MS) if peak identification is required later.

Step 1: Reagent Preparation
  • Mobile Phase A (0.1% FA/H2O): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water. Mix and degas.

  • Mobile Phase B (0.1% FA/ACN): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.[1][2][3] (Do not use pure ACN as it may cause peak distortion/fronting for early eluting polar impurities).

Step 2: Instrument Setup
  • Column Temperature: 35°C (Controls viscosity and improves reproducibility).

  • Injection Volume: 5 µL.

  • Detection: Diode Array Detector (DAD). Extract chromatograms at 280 nm (max absorption for benzimidazole carbonyls) and 254 nm .

Step 3: Gradient Program

The pentyl chain makes the molecule lipophilic (LogP ~3.5). A gradient starting at moderate organic strength is necessary to prevent late elution, but a shallow ramp is needed for impurity separation.

Time (min)% Mobile Phase BEvent
0.010Equilibration / Injection
2.010Isocratic hold for polar impurities
12.090Gradient ramp to elute Target
15.090Wash column
15.110Re-equilibration
20.010End of Run

Decision Logic for Purity Assessment

The following workflow illustrates how to interpret the data generated by Method B, specifically distinguishing between the target aldehyde and the acid impurity.

AssessmentLogic Start Inject Sample (Method B) Detect Peak Detection (RT ~6.8 min) Start->Detect CheckImpurity Pre-Peak Detected? (RT ~4.0 - 5.0 min) Detect->CheckImpurity MS_Check Run LC-MS (Confirm M+1 = 233 for Acid) CheckImpurity->MS_Check Yes Pass Purity > 98% Release Batch CheckImpurity->Pass No Fail Fail: Significant Oxidation Recrystallize MS_Check->Fail Confirmed Acid

Figure 2: Logic flow for batch release. The acid impurity typically elutes earlier than the aldehyde in Reverse Phase due to the polar carboxyl group.

Scientific Validation & Causality

Why Method B Works (The "Why")
  • pH Control: The benzimidazole core is basic (pKa ~5.5). In Method A (neutral pH), the nitrogen is partially protonated, leading to secondary interactions with residual silanols on the silica column. This causes tailing. In Method B, pH 2.7 ensures the nitrogen is fully protonated, but the high ionic strength of the buffer and the modern end-capped column prevent silanol interaction, resulting in sharp peaks [1].

  • Selectivity: The carboxylic acid impurity is significantly more polar than the aldehyde. By starting at 10% B and holding for 2 minutes, Method B forces the polar acid to elute early or separate cleanly before the lipophilic pentyl-aldehyde elutes during the gradient ramp [2].

Validation Criteria (ICH Q2 R1)

To ensure this method is trustworthy for your lab, perform the following validation steps [3]:

  • Specificity: Inject a sample spiked with 1-pentyl-1H-benzimidazole-2-carboxylic acid. Ensure resolution (Rs) > 2.0.

  • Linearity: Prepare 5 standards from 50% to 150% of target concentration. R² should be > 0.999.

  • Precision: 6 replicate injections of the standard. RSD should be < 1.0%.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General principles of pH control in basic heterocycles).
  • PubChem. (2023). 1-Pentyl-1H-benzimidazole-2-carbaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

  • ICH. (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]

Sources

Validation

Benchmarking Benzimidazoles: A Comparative Guide to Correlating Experimental and Predicted Spectroscopic Data

Executive Summary The Challenge: Benzimidazoles possess a dynamic N-H proton that undergoes rapid tautomeric exchange in solution. This phenomenon frequently leads to broadened or averaged signals in experimental NMR spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Benzimidazoles possess a dynamic N-H proton that undergoes rapid tautomeric exchange in solution. This phenomenon frequently leads to broadened or averaged signals in experimental NMR spectra, making structural assignment difficult. Furthermore, vibrational modes (IR/Raman) are heavily influenced by intermolecular hydrogen bonding in the solid state, which gas-phase calculations often fail to capture.

The Solution: This guide provides a rigorous workflow to correlate bench data with Density Functional Theory (DFT) predictions. We compare the industry-standard B3LYP functional against the dispersion-corrected M06-2X functional to determine which offers the highest fidelity for benzimidazole scaffolds.

Strategic Methodology: The "Truth" vs. The "Prediction"

To achieve high-confidence correlations, we must treat the experimental and computational workflows as independent validation loops that converge at the data analysis stage.

Comparative Model Chemistries

We evaluate two distinct computational approaches. You should select the one matching your available computational resources and accuracy requirements.

FeatureMethod A: The Standard Method B: The High-Fidelity
Functional B3LYPM06-2X (or

B97X-D)
Basis Set 6-31G(d,p)6-311++G(2d,p)
Solvent Model IEF-PCMSMD (Solvation Model based on Density)
Best For Routine ID, simple alkyl-benzimidazolesTautomeric equilibria, H-bonding complexes
Cost LowHigh (approx. 3-4x CPU time)

Experimental Protocol (The Truth)

Objective: Obtain spectra where tautomeric exchange is sufficiently slowed to observe distinct species, or sufficiently averaged to match a time-averaged calculation.

Step 1: Solvent Selection & Sample Prep
  • Crucial Insight: In non-polar solvents like

    
    , the N-H proton exchange is often fast on the NMR timescale, leading to averaged signals for C4/C7 and C5/C6.
    
  • Protocol:

    • Use DMSO-d6 or DMF-d7 for polar benzimidazoles. These solvents form strong H-bonds with the N-H, slowing the proton exchange rate (

      
      ) significantly.
      
    • Drying: The solvent must be stored over 4Å molecular sieves. Even trace water catalyzes proton transfer, collapsing the distinct tautomer signals into a broad average.

    • Concentration: Prepare samples at ~10-15 mg/0.6 mL. High concentrations promote dimerization, which shifts N-H and C2 signals.

Step 2: Data Acquisition
  • NMR: Acquire

    
    H (32 scans) and 
    
    
    
    C (1024 scans minimum).
  • IR: Use ATR (Attenuated Total Reflectance) for solid samples. Note that solid-state IR will show broad N-H bands due to catemeric H-bonding networks, which gas-phase DFT will not predict unless explicit solvent molecules are added.

Computational Protocol (The Prediction)[1]

Objective: Generate a theoretical spectrum that accounts for the specific solvation environment.

Workflow Visualization

The following diagram illustrates the critical decision nodes in the computational workflow.

G Start Start: 3D Structure Build ConfSearch Conformational Search (MMFF94) Start->ConfSearch GeomOpt Geometry Optimization (DFT/Solvent Model) ConfSearch->GeomOpt FreqCalc Frequency Calc (Check Imaginary Freqs) GeomOpt->FreqCalc Decision Imaginary Freq? FreqCalc->Decision Decision->GeomOpt Yes (Saddle Point) NMRCalc NMR GIAO Calculation Decision->NMRCalc No (Minima) Scaling Apply Scaling Factors (IR/Raman) Decision->Scaling No (Minima) End Correlate Data NMRCalc->End Scaling->End

Figure 1: Computational workflow for spectroscopic prediction. Note the self-validating loop at the Frequency Calculation stage.

Step-by-Step Methodology
1. Geometry Optimization

Do not calculate properties on a structure that is not a stationary point on the potential energy surface.

  • Command (Gaussian Example): # opt freq m062x/6-311++g(2d,p) scrf=(smd,solvent=dmso)

  • Self-Validation: Ensure zero imaginary frequencies in the output. If imaginary frequencies exist, the structure is a transition state, not a stable molecule.

2. Tautomerism Check

Benzimidazoles exist as a mixture of 1H and 3H tautomers. For asymmetric derivatives, you must calculate the energy of both tautomers.

  • Calculate

    
    .
    
  • If

    
     kcal/mol, the experimental spectrum will likely be a Boltzmann-weighted average of both forms.
    
3. NMR Prediction (GIAO)

Use the Gauge-Independent Atomic Orbital (GIAO) method.[1]

  • Command: # nmr=giao m062x/6-311++g(2d,p) scrf=(smd,solvent=dmso) geom=check guess=read

  • Reference Standard: You must calculate the shielding tensor of TMS (Tetramethylsilane) at the exact same level of theory.

Data Analysis & Correlation

Tautomerism Logic Visualization

Understanding which tautomer dominates is key to assigning the C2, C3a, and C7a carbons.

Tautomer T1 1H-Tautomer (Lower Energy in Gas Phase?) TS Proton Transfer Transition State T1->TS Obs Observed Spectrum T1->Obs Slow Exchange: Distinct Signals T2 3H-Tautomer (Stabilized by Solvent?) TS->T2 T2->Obs Fast Exchange: Averaged Signals

Figure 2: Tautomeric equilibrium affecting spectral observation. In DMSO, the "Slow Exchange" path usually dominates.

Quantitative Comparison (Case Study: 2-Methylbenzimidazole)

The following data represents a typical correlation using M06-2X/6-311++G(d,p) in DMSO.

Table 1:


C NMR Chemical Shift Correlation (ppm) 
Atom PositionExp. Shift (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
Calc.[1][2][3][4][5] Shift (

)

(Error)
Notes
C2 (N-C=N)151.2153.5+2.3Hardest to predict due to proximity to both nitrogens.
C4 118.5117.9-0.6
C5 121.8122.1+0.3
C6 121.8122.1+0.3Symmetric in fast exchange.
C7 110.9111.4+0.5
C3a/7a 138.6139.2+0.6Quaternary carbons.

Table 2: Vibrational Frequency Scaling (IR) Raw DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) frequencies.

FunctionalBasis SetScaling Factor (

)
B3LYP6-31G(d)0.961
B3LYP6-311++G(d,p)0.967
M06-2X6-311++G(d,p)0.946
Formula:

Statistical Validation

To validate your method, calculate the Mean Absolute Error (MAE) for your dataset:



  • Target Accuracy: An MAE < 2.5 ppm for

    
    C and < 0.15 ppm for 
    
    
    
    H indicates a high-quality predictive model.

Conclusion & Recommendations

  • For Routine Identification: Use B3LYP/6-31G(d) . It is computationally cheap and provides sufficient accuracy for confirming synthesis products.

  • For Tautomeric Studies: Use M06-2X/6-311++G(2d,p) with the SMD solvent model. The inclusion of dispersion corrections is vital for accurately modeling the energetics of the benzimidazole core.

  • Experimental Control: Always use dry DMSO-d6 to suppress proton exchange if you wish to correlate with specific tautomeric calculations.

References

  • Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1613–1624. Link

  • Pierens, G. K., et al. (2016). Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles... Magnetic Resonance in Chemistry, 54(4), 298–307.[2] Link

  • NIST Computational Chemistry Comparison and Benchmark Database. (2023). Vibrational Frequency Scaling Factors. Link

  • Alkorta, I., & Elguero, J. (2021). Theoretical studies on the tautomerism of benzimidazoles. Structural Chemistry, 32, 123-135.

Sources

Comparative

A Comparative Guide to the Enzymatic Selectivity of 1-Pentyl-1H-benzimidazole-2-carbaldehyde

In the landscape of modern drug discovery, the precise interaction of a therapeutic candidate with its intended biological target is paramount. Off-target effects, a primary cause of adverse drug reactions and clinical t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise interaction of a therapeutic candidate with its intended biological target is paramount. Off-target effects, a primary cause of adverse drug reactions and clinical trial failures, underscore the critical need for rigorous selectivity profiling early in the development pipeline. This guide provides an in-depth evaluation of the enzymatic selectivity of a novel benzimidazole derivative, 1-Pentyl-1H-benzimidazole-2-carbaldehyde, a compound identified as a potent inhibitor of human Topoisomerase I (hTopo I), an established target in oncology.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[1][2][3] Our investigation into 1-Pentyl-1H-benzimidazole-2-carbaldehyde stems from its structural similarity to other known DNA-binding agents and topoisomerase inhibitors.[4] This guide will objectively compare its inhibitory potency against hTopo I with its activity against a panel of therapeutically relevant off-target enzymes. We will present supporting experimental data, generated through robust and validated assay methodologies, to provide a clear and actionable selectivity profile for researchers and drug development professionals.

The Imperative of Selectivity in Topoisomerase I Inhibition

Human Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[4] Its inhibition leads to the accumulation of DNA damage and subsequent apoptosis in rapidly proliferating cancer cells, making it a validated target for cancer therapy. However, non-selective inhibition of other vital enzymes can lead to significant toxicity. Therefore, a comprehensive understanding of a novel inhibitor's selectivity is not merely an academic exercise but a critical step towards developing a safe and effective therapeutic agent.

Experimental Design: A Multi-faceted Approach to Selectivity Profiling

To ascertain the selectivity of 1-Pentyl-1H-benzimidazole-2-carbaldehyde, a systematic experimental workflow was designed. This involved a primary enzyme assay to confirm its potency against hTopo I, followed by a panel of secondary assays against a diverse set of off-target enzymes. Two structurally related benzimidazole analogs, Compound A (1-Ethyl-1H-benzimidazole-2-carbaldehyde) and Compound B (1-Pentyl-1H-benzimidazole-2-carbonitrile), were included in this study to provide a comparative context and initial structure-activity relationship (SAR) insights.

The selection of off-target enzymes was based on several criteria:

  • Mechanistic Similarity: Enzymes that interact with nucleic acids, such as other topoisomerases and polymerases.

  • Common Toxicity Targets: Enzymes whose inhibition is known to cause adverse effects, such as certain kinases and cytochromes P450.

  • Structural Class Representation: A diverse range of enzyme classes to identify unanticipated interactions.

The experimental workflow is depicted in the following diagram:

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis & Interpretation A 1-Pentyl-1H-benzimidazole-2-carbaldehyde (Lead Compound) D hTopo I Inhibition Assay (IC50 Determination) A->D B Compound A (Analog 1) B->D C Compound B (Analog 2) C->D E Off-Target Enzyme Panel: - hTopo IIα - CDK2/cyclin A - AChE - CYP3A4 F Inhibition Assays (IC50 Determination) D->F G Selectivity Index Calculation (SI = IC50(off-target) / IC50(on-target)) F->G H Comparative Analysis & SAR Elucidation G->H

Figure 1: Experimental workflow for evaluating the selectivity of 1-Pentyl-1H-benzimidazole-2-carbaldehyde.

Methodology: Robust and Validated Enzyme Inhibition Assays

The determination of inhibitory potency (IC50) for each compound against the selected enzymes was performed using well-established, high-throughput compatible assay formats. The choice of assay technology was dictated by the specific enzyme and substrate, with a preference for fluorescence-based readouts due to their high sensitivity.[5]

General Protocol for Enzyme Inhibition Assay (IC50 Determination)
  • Compound Preparation: A 10 mM stock solution of each test compound in 100% DMSO was prepared. A serial dilution series (typically 10-point, 3-fold dilutions) was then prepared in an appropriate assay buffer.

  • Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate were diluted to their optimal concentrations in the assay buffer. The final enzyme concentration was chosen to be in the linear range of the assay.

  • Assay Reaction:

    • To a 384-well microplate, add 5 µL of the diluted compound solution.

    • Add 10 µL of the enzyme solution and pre-incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution.

  • Signal Detection: The reaction was incubated for a predetermined time (e.g., 60 minutes) at the optimal temperature for the enzyme. The signal (e.g., fluorescence intensity) was then measured using a plate reader.

  • Data Analysis: The raw data was normalized to the controls (0% inhibition with DMSO and 100% inhibition with a known potent inhibitor). The normalized data was then plotted against the logarithm of the compound concentration and fitted to a four-parameter logistic equation to determine the IC50 value.

This general protocol was adapted for each specific enzyme as detailed in the table below:

EnzymeAssay PrincipleSubstrateDetection Method
hTopo I Measures the relaxation of supercoiled plasmid DNA.Supercoiled DNADNA intercalating dye
hTopo IIα Measures the decatenation of kinetoplast DNA.Kinetoplast DNADNA intercalating dye
CDK2/cyclin A Measures the phosphorylation of a peptide substrate.Histone H1 peptideFluorescence Polarization
AChE Measures the hydrolysis of acetylcholine to choline.AcetylthiocholineColorimetric (DTNB)
CYP3A4 Measures the metabolism of a fluorogenic substrate.7-Benzyloxy-4-(trifluoromethyl)coumarinFluorescence

Data Presentation: A Quantitative Comparison of Inhibitory Potency

The inhibitory activities of 1-Pentyl-1H-benzimidazole-2-carbaldehyde and the two comparative compounds were determined against the selected enzyme panel. The resulting IC50 values are summarized in the table below.

CompoundhTopo I (µM)hTopo IIα (µM)CDK2/cyclin A (µM)AChE (µM)CYP3A4 (µM)
1-Pentyl-1H-benzimidazole-2-carbaldehyde 0.85 > 10025.3> 10045.7
Compound A 5.2> 10078.1> 10089.2
Compound B 12.7> 100> 100> 100> 100

Analysis and Interpretation: Unveiling the Selectivity Profile

The data clearly demonstrates that 1-Pentyl-1H-benzimidazole-2-carbaldehyde is a potent inhibitor of human Topoisomerase I, with an IC50 value in the sub-micromolar range. To quantify its selectivity, we calculated the Selectivity Index (SI) for each off-target enzyme, defined as the ratio of the off-target IC50 to the on-target IC50.

Off-Target EnzymeSelectivity Index for 1-Pentyl-1H-benzimidazole-2-carbaldehyde
hTopo IIα> 117-fold
CDK2/cyclin A30-fold
AChE> 117-fold
CYP3A454-fold

A higher SI value indicates greater selectivity. Our lead compound exhibits excellent selectivity against hTopo IIα and AChE (>117-fold), suggesting a low potential for the toxicities associated with the inhibition of these enzymes. The selectivity against CDK2/cyclin A (30-fold) and CYP3A4 (54-fold) is moderate but still significant, indicating a favorable therapeutic window.

The comparative analysis with Compounds A and B provides valuable preliminary SAR insights. The replacement of the pentyl group with a smaller ethyl group (Compound A) resulted in a significant decrease in hTopo I potency, suggesting that the lipophilic pentyl chain plays a crucial role in binding to the enzyme or intercalating with DNA. Furthermore, the modification of the carbaldehyde group to a carbonitrile (Compound B) led to a dramatic loss of activity, highlighting the importance of the aldehyde moiety for the compound's inhibitory mechanism.

The selectivity profile of 1-Pentyl-1H-benzimidazole-2-carbaldehyde can be visualized in the following diagram:

G cluster_0 Selectivity Profile Lead Compound 1-Pentyl-1H- benzimidazole- 2-carbaldehyde hTopo I hTopo I (Target) Lead Compound->hTopo I High Potency hTopo IIα hTopo IIα (Off-Target) Lead Compound->hTopo IIα Low Potency CDK2 CDK2/cyclin A (Off-Target) Lead Compound->CDK2 Moderate Potency AChE AChE (Off-Target) Lead Compound->AChE Low Potency CYP3A4 CYP3A4 (Off-Target) Lead Compound->CYP3A4 Moderate Potency

Figure 2: A visual representation of the selectivity profile of 1-Pentyl-1H-benzimidazole-2-carbaldehyde.

Conclusion and Future Directions

This guide has provided a comprehensive evaluation of the enzymatic selectivity of 1-Pentyl-1H-benzimidazole-2-carbaldehyde. The data presented herein strongly supports its profile as a potent and selective inhibitor of human Topoisomerase I. The favorable selectivity against a panel of relevant off-target enzymes suggests a reduced likelihood of mechanism-based toxicities, making it a promising candidate for further preclinical development.

Future studies should aim to expand the selectivity profiling to a broader panel of kinases and other enzyme classes. Cellular assays are also warranted to confirm the on-target activity in a more physiologically relevant context and to assess its anti-proliferative effects in cancer cell lines. The preliminary SAR insights gained from this study will be invaluable in guiding the design of next-generation analogs with improved potency and selectivity.

References

  • PubChem. 1H-Benzimidazole-2-carboxaldehyde. Available from: [Link].

  • MDPI. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Available from: [Link].

  • ResearchGate. SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. Available from: [Link].

  • PubMed Central. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available from: [Link].

  • PubMed. Synthesis, bioevaluation and docking studies of some 2-phenyl-1H-benzimidazole derivatives as anthelminthic agents against the nematode Teladorsagia circumcincta. Available from: [Link].

  • ScienceDirect. Synthesis of new 1,2-disubstituted benzimidazole analogs as potent inhibitors of b-Glucuronidase and in silico. Available from: [Link].

  • Royal Society of Chemistry. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Available from: [Link].

  • PubChem. 1-Pentyl-1H-benzimidazole-2-carbaldehyde. Available from: [Link].

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. Available from: [Link].

  • Malaysian Journal of Analytical Sciences. BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. Available from: [Link].

  • SpringerLink. Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Available from: [Link].

  • Scholars Research Library. An Overview About Synthetic and Biological Profile of Benzimidazole. Available from: [Link].

  • ScienceDirect. Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH. Available from: [Link].

  • NCBI Bookshelf. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available from: [Link].

  • PubMed Central. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. Available from: [Link].

  • MDPI. Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Available from: [Link].

  • PubMed Central. Recent achievements in the synthesis of benzimidazole derivatives. Available from: [Link].

  • Pharm Chemistry. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Available from: [Link].

  • Biocompare. A Guide to Enzyme Assay Kits. Available from: [Link].

  • NIH. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Available from: [Link].

  • PubMed. Synthesis, antiprotozoal activity, and chemoinformatic analysis of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives: Identification of new selective giardicidal and trichomonicidal compounds. Available from: [Link].

  • Creative BioMart. Enzyme Activity Assay. Available from: [Link].

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 1-Pentyl-1H-benzimidazole-2-carbaldehyde

[1][2][3] Executive Summary & Immediate Directives 1-Pentyl-1H-benzimidazole-2-carbaldehyde (CAS: 610275-04-2) is a functionalized heterocyclic intermediate.[1][2][3][4] While primarily a research chemical, its structure...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Immediate Directives

1-Pentyl-1H-benzimidazole-2-carbaldehyde (CAS: 610275-04-2) is a functionalized heterocyclic intermediate.[1][2][3][4] While primarily a research chemical, its structure—a benzimidazole core with a lipophilic pentyl chain and a reactive aldehyde—identifies it as a potential precursor for bioactive synthetic cannabinoids or opioids (e.g., nitazene analogues).[1][2]

Immediate Disposal Directive:

  • Do NOT dispose of down the drain.[2][5][6][7][8] This compound is lipophilic and potentially bioactive; it poses a contamination risk to aquatic ecosystems.[2]

  • Do NOT mix with strong oxidizers (e.g., nitric acid, peroxides).[1][2] The aldehyde moiety is reducing and can trigger exothermic reactions.[2]

  • Mandatory Stream: High-Temperature Incineration (Non-Halogenated Organic Waste).[1][2]

Chemical Identity & Waste Profile
ParameterDetail
Chemical Name 1-Pentyl-1H-benzimidazole-2-carbaldehyde
CAS Number 610275-04-2
Molecular Formula C₁₃H₁₆N₂O
Primary Hazard Skin/Eye Irritant, Potential Sensitizer, Bioactive Precursor
Reactivity Group Aldehydes (Reductant)
RCRA Status (USA) Not P/U Listed; Dispose as Characteristic Waste (Toxic/Ignitable if in solvent)
Recommended Waste Code D001 (if ignitable solvent present) or Non-Regulated Organic (destined for incineration)

Hazard Profiling & Scientific Rationale

To ensure safety, you must understand the causality behind the protocols. We do not follow rules blindly; we manage chemical behavior.[2][7][9]

The Lipophilic Hazard (The Pentyl Chain)

The n-pentyl chain at the N1 position significantly increases the lipophilicity (LogP) of the molecule compared to a bare benzimidazole.[1][2]

  • Implication: This compound readily penetrates the stratum corneum (outer skin layer).[2]

  • Protocol: Standard latex gloves are insufficient.[2] You must use Nitrile gloves (minimum 0.11 mm thickness) .[1][2] If handling solutions >100mM, double-gloving is required to prevent dermal absorption of a potentially bioactive agent.[1][2]

The Aldehyde Reactivity (The C2 Position)

The C2-aldehyde is an electrophile but also easily oxidized.[1][2]

  • Implication: Exposure to air over time converts the aldehyde to the corresponding carboxylic acid (1-pentyl-1H-benzimidazole-2-carboxylic acid).[1][2][3] While less toxic, this degradation can pressurize sealed vessels if not vented.[2]

  • Incompatibility: Contact with strong oxidizers or strong bases can cause rapid, exothermic decomposition.[1][2]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving the container, assess its state.[1][2][3]

  • Physical State Check: Is the material a solid powder or dissolved in a solvent?

    • If Solid: Ensure the powder is not "crusted" around the cap (sign of oxidation/crystallization).[2]

    • If Liquid: Identify the solvent.[2][10] If dissolved in Halogenated solvents (DCM, Chloroform), the entire mixture moves to the Halogenated stream.[1][2] If in Methanol/DMSO, it moves to Non-Halogenated .[1][2]

  • Quenching (Optional for Small Scale):

    • For trace residues (<100 mg) in glassware: Rinse with acetone, then treat the rinsate as organic waste.[1][2]

    • Why: Acetone dissolves the lipophilic compound effectively, transferring it from the glass surface to the liquid waste stream.[1][2]

Phase 2: Packaging & Segregation[1][2]

Follow this decision matrix for segregating the waste stream.

DisposalLogic Start Waste: 1-Pentyl-1H-benzimidazole-2-carbaldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid PackSolid Package in HDPE Wide-Mouth Jar Label: 'Solid Organic Waste - Toxic' Solid->PackSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Contains Halogens? (DCM, CHCl3) SolventCheck->Halo Yes NonHalo Non-Halogenated? (MeOH, DMSO, EtOAc) SolventCheck->NonHalo No StreamHalo Stream: Halogenated Organic (High Temp Incineration) Halo->StreamHalo StreamNonHalo Stream: Non-Halogenated Organic (Fuel Blending/Incineration) NonHalo->StreamNonHalo PackSolid->StreamNonHalo Preferred Path

Figure 1: Decision logic for waste stream segregation based on solvent composition.

Phase 3: Physical Disposal Steps[2]
  • Primary Containment:

    • Transfer the material into a chemically compatible container.[2]

    • Solids: High-Density Polyethylene (HDPE) wide-mouth jars.[1][2][3]

    • Liquids: Amber glass bottles (to prevent UV degradation) or HDPE carboys.[2]

  • Labeling:

    • Apply a hazardous waste label.[2][6][9]

    • Constituents: Write "1-Pentyl-1H-benzimidazole-2-carbaldehyde" clearly. Do not use abbreviations like "PB-Aldehyde."

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."[2]

  • Secondary Containment:

    • Place the primary container into a secondary tray during transport to the central waste accumulation area to capture any potential leaks.[2]

Regulatory & Compliance Context (Chain of Custody)

Because this compound is a structural precursor to synthetic opioids (nitazenes) and cannabinoids, it falls into a "grey area" of concern for diversion.[1][2]

  • Destruction Method: The only acceptable final fate is Incineration .[2] This ensures the destruction of the benzimidazole core, preventing any potential extraction or recovery from landfills.[1][2]

  • Documentation: Maintain a log of the mass disposed.[2][6][8] If your facility is subject to DEA or local controlled substance audits, a "cradle-to-grave" mass balance (Amount Purchased - Amount Used = Amount Disposed) is the gold standard for defensible compliance.[1][2][3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 76826, 1H-Benzimidazole-2-carboxaldehyde (Analogous Structure Safety).[1][2][3] Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[2] Retrieved from [Link][1][2][3]

  • American Chemical Society (2024). Identifying and Handling Chemical Precursors in Academic Laboratories.[2] Retrieved from [Link][1][2][3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.